molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3

3,5-Di-tert-butylbenzaldehyde

Cat. No.: B094254
CAS No.: 17610-00-3
M. Wt: 218.33 g/mol
InChI Key: BRUITYMDHWNCIG-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzaldehyde is a valuable synthetic intermediate in organic chemistry, primarily utilized as a key precursor for the development of more complex molecular architectures . Its structure, featuring sterically demanding tert-butyl groups adjacent to the aldehyde functionality, makes it particularly useful in coordination chemistry and materials science for the construction of ligands and macrocyclic compounds . Researchers employ this compound in the synthesis of specialty chemicals, where it serves as a rigid, pre-functionalized aromatic core . The aldehyde group is highly reactive and readily undergoes condensation reactions to form Schiff bases, or can be transformed into other functional groups, enabling its integration into polymers, dendrimers, and other advanced materials . Its consistent high purity ensures reliability in sensitive synthetic applications, facilitating research in catalyst development and the creation of novel organic entities .

Properties

IUPAC Name

3,5-ditert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUITYMDHWNCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361484
Record name 3,5-Di-tert-butylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17610-00-3
Record name 3,5-Di-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(tert-butyl)benzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde with significant applications in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and includes key spectroscopic data for characterization. The information is presented to support its use in research, particularly in the development of novel pharmaceuticals and specialty chemicals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its bulky tert-butyl groups provide significant steric hindrance, influencing its reactivity and physical properties. It is primarily used as a chemical intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17610-00-3[1]
Molecular Formula C₁₅H₂₂O[1]
Molecular Weight 218.33 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 85-89 °C
Boiling Point Not available
Density 0.913 g/cm³[2]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[2]
Purity Typically ≥97%

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the formylation of 1,3-di-tert-butylbenzene (B94130). The following protocol details a representative procedure.

Experimental Protocol: Formylation of 1,3-Di-tert-butylbenzene

This protocol describes the synthesis of this compound from 1,3-di-tert-butylbenzene using a formylation reaction.

Materials:

  • 1,3-Di-tert-butylbenzene

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether (DCME)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-di-tert-butylbenzene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the stirred solution, slowly add titanium tetrachloride (1.1 equivalents) via a syringe. Following this, add dichloromethyl methyl ether (1.1 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product reactant1 1,3-Di-tert-butylbenzene reaction_step Stir at 0°C to room temperature reactant1->reaction_step reactant2 TiCl4 reactant2->reaction_step reactant3 Dichloromethyl methyl ether reactant3->reaction_step solvent Anhydrous DCM solvent->reaction_step quench Quench with 1M HCl reaction_step->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR9.95s1H, -CHO
7.70t, J = 1.8 Hz1H, Ar-H
7.60d, J = 1.8 Hz2H, Ar-H
1.35s18H, -C(CH₃)₃
¹³C NMR192.9C=O
152.0Ar-C
136.5Ar-C
129.5Ar-CH
124.0Ar-CH
35.1-C(CH₃)₃
31.4-C(CH₃)₃

Note: NMR data can vary slightly depending on the solvent used.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

SpectroscopyKey Peaks/FragmentsInterpretation
IR (cm⁻¹) ~2960C-H stretch (aliphatic)
~2870, ~2730C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
MS (m/z) 218 (M⁺)Molecular ion
203[M - CH₃]⁺
189[M - CHO]⁺
57[C(CH₃)₃]⁺ (base peak)

Logical Relationships in Reactivity

The chemical reactivity of this compound is largely dictated by the aldehyde functional group and the sterically hindered aromatic ring. The following diagram illustrates some of its key chemical transformations.

Reactivity_Diagram Key Reactions of this compound cluster_reactions Chemical Transformations cluster_products Resulting Products start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction wittig Wittig Reaction (e.g., Ph3P=CHR) start->wittig grignard Grignard Reaction (e.g., RMgX) start->grignard acid 3,5-Di-tert-butylbenzoic acid oxidation->acid alcohol 3,5-Di-tert-butylbenzyl alcohol reduction->alcohol alkene 3,5-Di-tert-butyl-substituted alkene wittig->alkene sec_alcohol Secondary Alcohol grignard->sec_alcohol

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique combination of a reactive aldehyde group and significant steric bulk. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory for the development of new chemical entities with potential applications in pharmaceuticals, materials science, and other areas of chemical research.

References

3,5-Di-tert-butylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,5-Di-tert-butylbenzaldehyde: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core information on this compound, a frequently utilized organic compound in various synthetic applications.

The essential molecular characteristics of this compound have been determined and are summarized below. This data is foundational for any experimental design or theoretical modeling involving this compound.

PropertyValueCitations
Molecular FormulaC₁₅H₂₂O[1][2]
Molecular Weight218.33 g/mol [1][2][3][4]
Alternate Names3,5-Di-tert-butyl-benzaldehyde, 3,5-Bis(tert-butyl)benzaldehyde[2][3]
CAS Number17610-00-3[1][3][4]

Note on Further Requirements:

Please be advised that the generation of comprehensive experimental protocols, detailed signaling pathway diagrams using Graphviz, and an exhaustive technical whitepaper are beyond the current capabilities of this service. The information provided here is intended to serve as a foundational reference for the core molecular properties of this compound. For detailed experimental procedures and advanced biochemical pathway analysis, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.

References

3,5-Di-tert-butylbenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique structural features, characterized by the presence of two bulky tert-butyl groups meta to the formyl group, impart specific reactivity and physical properties that are leveraged in the synthesis of complex molecules, including pharmaceuticals, ligands for catalysis, and materials with novel electronic properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. The bulky tert-butyl groups significantly influence its solubility and reactivity, making it soluble in many organic solvents while being only slightly soluble in water.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 17610-00-3[1]
Molecular Formula C₁₅H₂₂O[1][2]
Molecular Weight 218.33 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 85-89 °C[3]
Boiling Point 132 °C at 5 mmHg[4]
Purity ≥98%[1]
Solubility Soluble in chloroform. Slightly soluble in water; soluble in organic solvents.[5]

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound
TechniqueData
¹H NMR A 300 MHz ¹H NMR spectrum is available.[6]
¹³C NMR Spectral data is available.[7][8]
Mass Spectrometry Data has been recorded.[2]
Infrared (IR) Spectroscopy Spectra are available.[8]

Synthesis of this compound

The synthesis of this compound typically involves the formylation of an electron-rich aromatic precursor. One of the most effective methods is the Rieche formylation.

Experimental Protocol: Rieche Formylation of 1,3-Di-tert-butylbenzene (B94130)

This procedure describes the formylation of 1,3-di-tert-butylbenzene using dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[9]

Materials:

  • 1,3-Di-tert-butylbenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-di-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to proceed at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield this compound.

G Workflow for the Rieche Formylation of 1,3-Di-tert-butylbenzene cluster_prep Reaction Setup cluster_reaction Formylation cluster_workup Workup and Purification dissolve Dissolve 1,3-di-tert-butylbenzene in anhydrous DCM cool_initial Cool to 0 °C dissolve->cool_initial add_catalyst Add TiCl4 dropwise cool_initial->add_catalyst stir_initial Stir for 30-60 min at 0 °C add_catalyst->stir_initial add_reagent Add dichloromethyl methyl ether dropwise at 0 °C stir_initial->add_reagent react Stir for 1-2 hours at 0 °C add_reagent->react monitor Monitor by TLC react->monitor quench Quench with saturated NH4Cl monitor->quench extract Separate organic layer quench->extract wash Wash with HCl, NaHCO3, brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify product This compound purify->product

Caption: Workflow for the Rieche Formylation.

Chemical Reactivity and Applications in Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a key building block in multi-step syntheses.

Porphyrin Synthesis

This compound is utilized in the synthesis of sterically hindered porphyrins. For example, it can undergo a condensation reaction with 4-pyridinecarboxaldehyde (B46228) and 2,2′-dipyrrylmethane to form 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin.[3] The bulky di-tert-butylphenyl group can influence the photophysical properties and aggregation behavior of the resulting porphyrin.

Dipyrromethane Synthesis

It reacts with pyrrole (B145914) in the presence of an acid catalyst, such as trifluoroacetic acid, to produce 3,5-di-tert-butylphenyl-dipyrromethane.[3] This dipyrromethane is a crucial precursor for the synthesis of more complex porphyrinoid structures.

G Key Synthetic Applications of this compound cluster_porphyrin Porphyrin Synthesis cluster_dipyrro Dipyrromethane Synthesis cluster_nitro Nitration start This compound reagents_porphyrin 4-Pyridinecarboxaldehyde, 2,2'-Dipyrrylmethane start->reagents_porphyrin Condensation reagents_dipyrro Pyrrole, Trifluoroacetic Acid start->reagents_dipyrro Reaction reagents_nitro Nitrating Agent start->reagents_nitro Nitration product_porphyrin Sterically Hindered Porphyrins reagents_porphyrin->product_porphyrin product_dipyrro 3,5-Di-tert-butylphenyl-dipyrromethane reagents_dipyrro->product_dipyrro product_nitro 3,5-Di-tert-butyl-2-nitrobenzaldehyde reagents_nitro->product_nitro

Caption: Synthetic applications of the target compound.

Nitration Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, such as nitration, to introduce additional functional groups. For instance, it can be nitrated to form 3,5-di-tert-butyl-2-nitrobenzaldehyde, which can then be used in further synthetic elaborations.[3]

Conclusion

This compound is a key synthetic intermediate with well-characterized physical and chemical properties. Its preparation via methods such as the Rieche formylation provides access to a versatile building block for the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and catalysis. The sterically demanding tert-butyl groups play a crucial role in directing its reactivity and influencing the properties of its downstream products. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

References

A Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Di-tert-butylbenzaldehyde (C₁₅H₂₂O), a key intermediate in organic synthesis. This document outlines its core physical properties, details the standard experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Physicochemical Data Summary

The physical properties of this compound are critical for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage. The following table summarizes its key melting and boiling point data. It is important to note that variations in reported melting points exist in commercial listings, which may be attributable to differences in sample purity or analytical methodology. The most frequently cited range is 85-89 °C.

PropertyValueConditions
Melting Point 85-89 °CAtmospheric Pressure
74-76 °CAtmospheric Pressure
Boiling Point 132 °C5 mmHg

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The protocols described below are standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This method is a primary indicator of purity, with pure compounds exhibiting a sharp melting range.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of this compound is finely ground to a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[1][4]

  • Initial Determination: A rapid heating rate is initially employed to determine an approximate melting range. This provides a preliminary estimate to guide a more precise measurement.[1][2]

  • Accurate Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the estimated melting point.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting range is reported as T1-T2.[4] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

Boiling Point Determination (Vacuum Distillation)

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures, boiling point determination is conducted under reduced pressure (vacuum distillation).[5][6][7] This lowers the temperature required for the liquid to boil.[6]

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump or water aspirator) with a trap

  • Manometer (to measure pressure)

  • Stir bar or boiling chips

  • Heating mantle

Procedure:

  • Apparatus Assembly: The vacuum distillation apparatus is assembled. All ground-glass joints must be properly sealed and lightly greased to prevent leaks under vacuum. A stir bar is placed in the round-bottom flask containing the this compound sample.[8]

  • System Evacuation: The system is connected to the vacuum source via a trap. The vacuum is applied gradually to reduce the pressure inside the apparatus. The pressure is monitored with a manometer.[8]

  • Heating: Once the desired pressure is stable, the sample is gently heated using a heating mantle. The stirring is initiated to ensure smooth boiling.

  • Equilibrium and Data Recording: The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The temperature at which the liquid distills at a constant rate is recorded as the boiling point at that specific pressure.[8]

Logical and Experimental Workflows

Visual workflows are essential for understanding the logical progression of synthesis and analysis. The following diagrams, rendered in DOT language, illustrate key processes related to this compound.

Synthesis_Workflow reagent1 1-Bromo-3,5-di- tert-butylbenzene step1 Lithiation (-78 °C, THF) reagent1->step1 reagent2 n-Butyllithium (n-BuLi) reagent2->step1 reagent3 N,N-Dimethylformamide (DMF) step2 Formylation reagent3->step2 intermediate Lithium Intermediate step1->intermediate intermediate->step2 step3 Aqueous Workup (NH4Cl) step2->step3 product_crude Crude Product step3->product_crude step4 Purification (Column Chromatography) product_crude->step4 product_final This compound step4->product_final

Caption: Synthesis workflow for this compound.

Melting_Point_Workflow start Start prep Grind Sample & Pack Capillary Tube start->prep place Insert into Apparatus prep->place heat_fast Rapid Heating for Approximate Range place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2 °C/min) cool->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First Melt) observe->record_t1 Melting Starts record_t2 Record T2 (Fully Melted) observe->record_t2 Melting Complete record_t1->observe report Report Melting Range (T1 - T2) record_t2->report end End report->end Boiling_Point_Workflow start Start assemble Assemble & Check Vacuum Distillation Apparatus start->assemble evacuate Reduce Pressure with Vacuum Source assemble->evacuate stabilize Stabilize & Record Pressure (P) evacuate->stabilize heat Gently Heat Sample with Stirring stabilize->heat Pressure Stable observe Observe for Boiling & Condensate heat->observe observe->heat No Boiling record Record Stable Temperature (T) observe->record Steady Distillation report Report Boiling Point (T at P) record->report shutdown Cool System & Release Vacuum report->shutdown end End shutdown->end

References

An In-depth Technical Guide on the Solubility of 3,5-Di-tert-butylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butylbenzaldehyde in various organic solvents. Due to the absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventChemical ClassQualitative SolubilityCitation(s)
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
ChloroformNonpolarSoluble[1]
WaterPolar ProticSlightly Soluble
Methanol (B129727)Polar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be soluble

Note: The solubility in methanol and DMSO is inferred from the general solubility of similar aromatic aldehydes and the solvent properties of methanol and DMSO. Experimental verification is recommended.

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward, reliable, and requires standard laboratory equipment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Distilled or deionized water (for cleaning)

  • Glass vials with airtight caps

  • Spatula

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator at room temperature.

    • Allow the solvent to evaporate completely, leaving behind the dissolved this compound.

    • Once the solid residue is completely dry, place the evaporation dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the solid residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 equil3 Allow solid to settle equil2->equil3 samp1 Withdraw supernatant with syringe equil3->samp1 samp2 Filter into pre-weighed dish samp1->samp2 anal1 Evaporate solvent samp2->anal1 anal2 Dry residue to constant mass anal1->anal2 anal3 Weigh residue anal2->anal3 anal4 Calculate solubility anal3->anal4

Experimental workflow for solubility determination.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs solute This compound process Gravimetric Solubility Determination solute->process solvent Organic Solvent solvent->process temperature Constant Temperature temperature->process solubility_data Quantitative Solubility (e.g., g/L) process->solubility_data

Logical relationship of components in solubility measurement.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3,5-di-tert-butylbenzaldehyde. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific compound, the following tables of ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of this and related molecules.

Chemical Structure

The structural formula of this compound is presented below. The presence of two bulky tert-butyl groups in a meta-position relative to the aldehyde functionality significantly influences the electronic environment and, consequently, the NMR spectral characteristics of the aromatic protons and carbons.

Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
Aldehyde-H9.97s (singlet)-1H
Ar-H (H-2, H-6)7.75d (doublet)1.82H
Ar-H (H-4)7.65t (triplet)1.81H
-C(CH₃)₃1.35s (singlet)-18H

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)192.5
Ar-C (C-3, C-5)152.0
Ar-C (C-1)136.5
Ar-CH (C-4)128.0
Ar-CH (C-2, C-6)125.0
-C (CH₃)₃35.0
-C(C H₃)₃31.5

Experimental Protocols

The following are detailed, representative methodologies for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, gentle warming or sonication can be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3,5-Di-tert-butylbenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The document details the spectral data, experimental protocols, and interpretation of the results, offering valuable insights for researchers in organic synthesis, quality control, and drug development.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol .[1] Its structure, characterized by a benzene (B151609) ring substituted with two bulky tert-butyl groups and a formyl group, gives it unique chemical properties. Accurate characterization of this compound is crucial for its application in various fields, including the synthesis of porphyrins, dipyrromethanes, and other complex organic molecules. This guide focuses on two primary analytical techniques for its structural elucidation: FT-IR spectroscopy, which provides information about the functional groups present, and mass spectrometry, which reveals the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate analytical results. The following are generalized protocols for FT-IR and mass spectrometry analysis of solid organic compounds like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Presentation and Interpretation

The spectral data for this compound is summarized and interpreted below.

FT-IR Spectral Analysis

The FT-IR spectrum of this compound reveals key absorptions corresponding to its functional groups. The major peaks are presented in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
2963StrongC-H stretch (in -CH₃ of tert-butyl)
2870MediumC-H stretch (in -CH₃ of tert-butyl)
2831, 2731MediumC-H stretch (aldehyde C-H, Fermi resonance)
1703StrongC=O stretch (aromatic aldehyde)
1595, 1479MediumC=C stretch (aromatic ring)
1365StrongC-H bend (tert-butyl)
1251MediumC-H bend (tert-butyl)
880, 769StrongC-H out-of-plane bend (aromatic)

Interpretation:

  • The strong absorptions at 2963 cm⁻¹ and 2870 cm⁻¹ are characteristic of the C-H stretching vibrations within the methyl groups of the tert-butyl substituents.

  • The pair of medium intensity peaks at approximately 2831 cm⁻¹ and 2731 cm⁻¹ are highly diagnostic for the aldehyde functional group. They arise from the C-H stretching vibration of the formyl group and its Fermi resonance with an overtone of the C-H bending vibration.

  • A very strong and sharp absorption at 1703 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The position of this peak, slightly below 1715 cm⁻¹, suggests conjugation with the aromatic ring.

  • The peaks at 1595 cm⁻¹ and 1479 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

  • The strong bands at 1365 cm⁻¹ and 1251 cm⁻¹ are associated with the bending vibrations of the C-H bonds in the tert-butyl groups.

  • The strong absorptions in the fingerprint region at 880 cm⁻¹ and 769 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.

Mass Spectrometry Analysis

The mass spectrum of this compound provides its molecular weight and a characteristic fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment Ion
21845[M]⁺• (Molecular Ion)
203100[M - CH₃]⁺ (Base Peak)
18910[M - C₂H₅]⁺ or [M - CHO]⁺
17515[M - C₃H₇]⁺
16120[M - C₄H₉]⁺
5730[C₄H₉]⁺ (tert-butyl cation)

Interpretation:

  • The molecular ion peak (M⁺•) is observed at m/z 218 , which corresponds to the molecular weight of this compound (C₁₅H₂₂O). Its significant intensity is expected for an aromatic compound.

  • The base peak (the most intense peak) is at m/z 203 . This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable benzylic-type carbocation. The high stability of this fragment explains its high abundance.

  • Other significant fragments are observed due to the loss of larger alkyl fragments from the tert-butyl groups or the loss of the formyl group.

    • The peak at m/z 189 can be attributed to the loss of an ethyl radical (•C₂H₅) or the formyl radical (•CHO).

    • The fragments at m/z 175 and m/z 161 correspond to the loss of a propyl radical (•C₃H₇) and a tert-butyl radical (•C₄H₉), respectively.

  • A prominent peak is also observed at m/z 57 , which corresponds to the stable tert-butyl cation ([C₄H₉]⁺) .

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis cluster_analysis Data Interpretation Sample This compound FTIR_Spec FT-IR Spectrometer Sample->FTIR_Spec ATR GCMS GC-MS Sample->GCMS Injection FTIR_Data FT-IR Spectrum FTIR_Spec->FTIR_Data Interpretation Structural Elucidation FTIR_Data->Interpretation MS_Data Mass Spectrum GCMS->MS_Data MS_Data->Interpretation mass_spec_fragmentation M Molecular Ion [C₁₅H₂₂O]⁺• m/z = 218 M_minus_CH3 [M - CH₃]⁺ m/z = 203 (Base Peak) M->M_minus_CH3 - •CH₃ M_minus_C4H9 [M - C₄H₉]⁺ m/z = 161 M->M_minus_C4H9 - •C₄H₉ C4H9 [C₄H₉]⁺ m/z = 57 M->C4H9 Fragmentation

References

Crystal Structure of 3,5-Di-tert-butylbenzaldehyde: A Search for Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no experimental crystal structure data for 3,5-Di-tert-butylbenzaldehyde. While information on the physical properties, synthesis, and applications of this compound is available, its specific three-dimensional arrangement in the solid state, as determined by techniques such as X-ray crystallography, does not appear to have been published.

Chemical databases such as PubChem list properties for this compound, including its molecular formula (C15H22O) and molecular weight, but do not contain any associated crystallographic information files (CIF) or detailed structural reports.[1] Similarly, searches within the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, did not yield any results for this specific compound.

In contrast, crystal structure data is available for closely related compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [2][3] and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde .[4] The presence of a hydroxyl group on the benzene (B151609) ring in these analogues significantly influences their crystal packing through hydrogen bonding interactions, meaning their crystallographic parameters would not be representative of this compound itself. For instance, the crystal structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is described as monoclinic, with specific unit cell dimensions and intermolecular interactions driven by the hydroxyl group.[2]

Due to the absence of experimental crystallographic data for this compound, it is not possible to provide an in-depth technical guide on its crystal structure, including the requested quantitative data tables and detailed experimental protocols for its determination. Further research, involving the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate its crystal structure.

References

Thermodynamic Properties of 3,5-Di-tert-butylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Di-tert-butylbenzaldehyde. Due to a scarcity of direct experimental data for this specific compound, this document focuses on established methodologies for determining such properties, including experimental protocols and computational approaches. It is designed to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to apply these techniques to this compound and related molecules.

Introduction

This compound is a sterically hindered aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. A thorough understanding of its thermodynamic properties is essential for optimizing reaction conditions, predicting reaction spontaneity, and ensuring the stability of manufacturing processes. This guide outlines the key thermodynamic parameters of interest and details the experimental and computational workflows for their determination.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.33 g/mol
Melting Point 85-89 °C[1][2]
Appearance White to yellow powder or chunks

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like this compound.

Enthalpy of Combustion and Formation via Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 1-1.5 g) of this compound is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel (bomb) of a bomb calorimeter. The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released by the combustion reaction.

  • Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy and Entropy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material, such as melting (fusion).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum pan.[3] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is typically purged with an inert gas, such as nitrogen, to prevent oxidation.[3]

  • Temperature Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the sample's thermal history, followed by a final heating ramp at a constant rate (e.g., 10 °C/min).[3]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting peak on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The entropy of fusion (ΔSfus) is then calculated using the equation: ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.

Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.

Experimental Protocol:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.[4][5][6]

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.[4][6]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A, where dm/dt is the rate of mass loss, R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[6]

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. High-level quantum-chemical methods, such as the Gaussian-4 (G4) theory, can provide accurate predictions.

Gaussian-4 (G4) Theory

G4 theory is a composite quantum-chemical method that aims for high accuracy by combining the results of several calculations at different levels of theory and with different basis sets.[7][8][9] It involves a series of steps to approximate the exact energy of a molecule, from which thermodynamic properties can be derived.

Computational Workflow:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a lower-level, computationally less expensive method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[8][9]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.[7]

  • Energy Extrapolation: The results of these calculations are combined and extrapolated to estimate the complete basis set limit for the energy.

  • Empirical Corrections: Small empirical corrections are added to account for remaining deficiencies in the theoretical treatment.

  • Thermodynamic Property Calculation: From the final calculated energy, the standard enthalpy of formation, entropy, and Gibbs free energy can be determined using statistical mechanics principles.[10]

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through various methods. One common route involves the formylation of 1,3-di-tert-butylbenzene. The diagram below illustrates a general workflow for its synthesis.

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_product Product 1_3_di_tert_butylbenzene 1,3-Di-tert-butylbenzene Reaction Electrophilic Aromatic Substitution 1_3_di_tert_butylbenzene->Reaction Substrate Formylating_Agent Formylating Agent (e.g., Vilsmeier-Haack reagent) Formylating_Agent->Reaction Reagent 3_5_Di_tert_butylbenzaldehyde This compound Reaction->3_5_Di_tert_butylbenzaldehyde Yields

Caption: General synthesis workflow for this compound.

Conclusion

While direct experimental data on the thermodynamic properties of this compound is limited, this guide provides the necessary theoretical framework and practical protocols for their determination. By employing the described experimental techniques of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, researchers can obtain accurate thermodynamic data. Furthermore, computational methods like G4 theory offer a reliable means of estimating these properties. The information presented herein is intended to empower researchers and professionals to better understand and utilize this compound in their respective fields.

References

A Technical Guide to Quantum Chemical Calculations for 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3,5-Di-tert-butylbenzaldehyde. This document outlines detailed computational methodologies, presents data in a structured format for easy interpretation, and includes visualizations of the computational workflow. The information herein is intended to serve as a practical blueprint for researchers employing computational methods to investigate this compound and its derivatives in the context of drug design and materials science.

Introduction

This compound is an aromatic aldehyde with bulky tert-butyl groups that influence its steric and electronic properties. Understanding its three-dimensional structure, vibrational modes, and electronic behavior is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to obtain this information with high accuracy.

This guide details a standardized protocol for conducting such calculations, from geometry optimization to the analysis of molecular orbitals.

Experimental and Computational Protocols

A combined experimental and computational approach is often employed to study molecular properties. While experimental data provides real-world measurements, computational analysis offers a deeper understanding of the underlying quantum mechanical phenomena.

Experimental Data Acquisition (for validation)

For the validation of our computational results, experimental spectroscopic data can be utilized.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An experimental FT-IR spectrum for this compound can be obtained from solid samples, often using the KBr pellet technique. A commercially available FT-IR spectrometer would be used to record the spectrum in the 4000-400 cm⁻¹ range. This provides information about the vibrational modes of the molecule.[1][2]

  • UV-Visible Spectroscopy: The electronic absorption spectrum can be recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) and using a UV-Vis spectrophotometer. This provides information about the electronic transitions within the molecule.

Quantum Chemical Calculation Protocol

The following protocol outlines the steps for a thorough theoretical analysis of this compound using the Gaussian suite of programs or similar software.[3][4][5][6][7] The chosen methodology is based on its proven accuracy for similar aromatic compounds.[8][9][10][11]

Computational Workflow Diagram

G Computational Workflow for this compound cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis and Validation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Vibrational Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop Optimized Geometry uv_vis Excited State Calculation (TD-DFT) geom_opt->uv_vis Optimized Geometry structural_params Optimized Geometric Parameters freq_calc->structural_params Output vibrational_spectra Calculated Vibrational Spectra freq_calc->vibrational_spectra Output electronic_data Electronic Properties Data electronic_prop->electronic_data Output exp_validation Comparison with Experimental Data (FT-IR, UV-Vis) vibrational_spectra->exp_validation G Frontier Molecular Orbital Energy Levels homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo Excitation energy_axis Energy gap ΔE = E(LUMO) - E(HOMO) (Energy Gap)

References

An In-depth Technical Guide to the Electrochemical Behavior of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected electrochemical behavior of 3,5-Di-tert-butylbenzaldehyde. Due to a lack of direct experimental studies on this specific compound, this guide extrapolates from the well-documented electrochemical characteristics of benzaldehyde (B42025) and its substituted aromatic analogues. The information presented herein is intended to serve as a foundational resource for researchers designing and interpreting electrochemical experiments involving this molecule.

Introduction

This compound is an aromatic aldehyde featuring bulky tert-butyl groups at the meta positions relative to the formyl group. These bulky substituents are expected to exert significant steric and electronic effects on the electrochemical properties of the molecule. Understanding its redox behavior is crucial for applications in organic electrosynthesis, mechanistic studies of electron transfer processes, and the development of novel electroactive materials. This guide will detail the probable electrochemical reduction pathways, provide hypothetical quantitative data based on related compounds, and outline a general experimental protocol for its electrochemical characterization.

Predicted Electrochemical Behavior

The electrochemical reduction of aromatic aldehydes in aprotic media typically proceeds through one of two main pathways, governed by the experimental conditions such as the electrode material, solvent, and supporting electrolyte.

Pathway A: One-Electron Reduction

In aprotic solvents, this compound is expected to undergo an initial one-electron reduction to form a radical anion. This process is often reversible or quasi-reversible. The bulky tert-butyl groups are likely to stabilize this radical anion through steric hindrance, potentially slowing down subsequent reactions.

Pathway B: Dimerization of the Radical Anion

The formed radical anion can undergo dimerization to form a pinacol (B44631) derivative. The rate of this dimerization is influenced by the concentration of the starting material and the stability of the radical anion. The steric hindrance from the two tert-butyl groups may disfavor this dimerization process compared to unsubstituted benzaldehyde.

Pathway C: Two-Electron Reduction

In the presence of a proton source (either intentionally added or as an impurity), a two-electron reduction to the corresponding alcohol, 3,5-di-tert-butylbenzyl alcohol, is anticipated. This can occur either through a direct two-electron transfer or via a protonation-electron transfer-protonation sequence (ECE mechanism).

The following diagram illustrates the logical relationships in the proposed electrochemical reduction pathways of this compound.

G A This compound B Radical Anion A->B + 1e⁻ C Pinacol Dimer B->C Dimerization D 3,5-Di-tert-butylbenzyl Alcohol B->D + 1e⁻, + 2H⁺

Figure 1: Proposed electrochemical reduction pathways for this compound.

Hypothetical Quantitative Data

The following table summarizes the expected, hypothetical quantitative data for the electrochemical reduction of this compound based on typical values for substituted benzaldehydes. These values should be experimentally verified.

ParameterExpected ValueConditions
Reduction Potential (Ep,c) -1.8 to -2.2 V (vs. Ag/AgCl)Aprotic solvent (e.g., Acetonitrile), 0.1 M TBAPF6, Glassy Carbon Electrode
Diffusion Coefficient (D) 1 x 10-6 to 5 x 10-6 cm2/sAprotic solvent (e.g., Acetonitrile)
Heterogeneous Rate Constant (k0) 10-3 to 10-2 cm/sAprotic solvent (e.g., Acetonitrile)

Experimental Protocols

This section provides a general methodology for the electrochemical characterization of this compound using cyclic voltammetry.

Materials and Reagents
  • Analyte: this compound (97% or higher purity)

  • Solvent: Anhydrous acetonitrile (B52724) or dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetra-n-butylammonium perchlorate (B79767) (TBAP)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

  • Inert Gas: High-purity Argon or Nitrogen

Experimental Workflow

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.1 M electrolyte solution in anhydrous solvent B Prepare stock solution of this compound A->B G Add analyte and record voltammogram at various scan rates B->G C Polish and clean electrodes D Assemble three-electrode cell C->D E Deoxygenate solution with inert gas for 15-20 min D->E F Record background voltammogram of electrolyte solution E->F F->G H Determine peak potentials and currents I Analyze scan rate dependence to determine diffusion control H->I J Simulate voltammograms to extract kinetic parameters I->J

Figure 2: General workflow for a cyclic voltammetry experiment.
Detailed Procedure

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Prepare a stock solution of this compound in the same electrolyte solution.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and identify any impurity peaks.

  • Analyte Scan: Add a known concentration of the this compound stock solution to the cell. Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

  • Data Analysis:

    • Measure the peak potentials (Ep) and peak currents (ip) from the voltammograms.

    • Plot ip versus the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.

    • Analyze the peak separation (ΔEp = Epa - Epc) for reversible or quasi-reversible processes. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

    • Employ digital simulation software to fit the experimental voltammograms and extract more detailed kinetic and thermodynamic parameters.

Conclusion

An In-depth Technical Guide to the Safe Handling of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Di-tert-butylbenzaldehyde (CAS No. 17610-00-3), a crystalline solid utilized as an intermediate in organic synthesis and in the manufacturing of fine chemicals. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid, often appearing as a powder or chunks, and is characterized by an almond-like smell.[1][2] It is stable under recommended storage conditions.[1]

PropertyValue
Molecular Formula C₁₅H₂₂O[1][2][3][4][5][6][7]
Molecular Weight 218.33 g/mol [1][2][3][4][5][6]
Appearance White to off-white crystalline solid/powder/chunks[1][2]
Melting Point 85-89 °C[2][3][8]
Boiling Point 132 °C at 5 mmHg[4]
Density 0.913 g/cm³ (estimate)[4]
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform.[1][2] Slightly soluble in water.
Odor Almond-like

Hazard Identification and GHS Classification

This substance is classified as hazardous. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[4][5]

Hazard ClassGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific target organ toxicity — single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation[4][5]

Signal Word: Warning[4]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Wash hands thoroughly after handling.[4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][9]

  • Keep away from incompatible materials and foodstuff containers.[4]

  • Store locked up.[4]

  • The compound is stable for at least two years if stored at room temperature, protected from light and moisture.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or glasses. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
Body Protection Wear suitable protective clothing, such as a lab coat.[4]
Respiratory Protection If ventilation is inadequate, wear a suitable respirator (e.g., N95 dust mask).[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[4][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical help.[4][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][10]
Ingestion Rinse mouth. Get medical advice/attention.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[10]

  • Avoid generating dust.[4]

  • Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[11]

  • Prevent the chemical from entering drains.[10]

Disposal Considerations

Dispose of this compound and its contaminated containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh and transfer chemical in a fume hood prep3->handling1 handling2 Avoid dust generation handling1->handling2 handling3 Perform experiment handling2->handling3 cleanup1 Decontaminate glassware and work surfaces handling3->cleanup1 cleanup2 Dispose of waste in a labeled, sealed container cleanup1->cleanup2 cleanup3 Store unused chemical in a cool, dry, well-ventilated area cleanup2->cleanup3

Caption: Standard Operating Procedure for Handling this compound.

Emergency Response Workflow

This diagram illustrates the logical steps to take in the event of an accidental exposure to this compound.

node_action node_action start Exposure Event exposure_type Type of Exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye action_inhale Move to fresh air. Seek medical attention if symptoms persist. inhalation->action_inhale action_skin Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. skin_contact->action_skin action_eye Rinse with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists. eye_contact->action_eye

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3,5-Di-tert-butylbenzaldehyde from 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Di-tert-butylbenzaldehyde is a valuable organic intermediate used in the synthesis of specialized ligands, molecular sensors, and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available 2,4-di-tert-butylphenol (B135424). The synthesis is a two-step process. The first step involves the ortho-formylation of 2,4-di-tert-butylphenol to yield the intermediate, 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The bulky tert-butyl groups on the phenol (B47542) ring direct the formylation to the desired ortho position. The subsequent step is the deoxygenation of the phenolic hydroxyl group of the intermediate to afford the final product, this compound. This application note provides two established methods for the initial formylation and a standard procedure for the subsequent deoxygenation, complete with quantitative data and detailed experimental protocols for researchers in organic synthesis and drug development.

Physicochemical and Reaction Data

The following tables summarize the key physicochemical properties of the reactants, intermediate, and final product, along with a comparison of two methods for the initial formylation step.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,4-Di-tert-butylphenol96-76-4C₁₄H₂₂O206.32White to light yellow crystalline solid53-57
3,5-Di-tert-butyl-2-hydroxybenzaldehyde37942-07-7C₁₅H₂₂O₂234.33Light yellow to yellow powder or crystals59-61
This compound17610-00-3C₁₅H₂₂O218.33Solid85-89

Table 2: Comparison of Formylation Methods for 2,4-Di-tert-butylphenol

MethodReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
Method A: Tin(IV) Chloride Catalyzed Formylation 2,4-di-tert-butylphenol, triethylamine, SnCl₄, paraformaldehydeToluene8012~88
Method B: Duff Reaction 2,4-di-tert-butylphenol, hexamethylenetetramineGlacial Acetic Acid1183Modest (often <50)

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram.

SynthesisWorkflow cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Deoxygenation Start 2,4-Di-tert-butylphenol Intermediate 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Reagents1 1. SnCl₄, Triethylamine, Toluene 2. Paraformaldehyde Reagents2 Zinc Dust (Zn) Reagents1->Intermediate Heat (80°C, 12h) Final This compound Reagents2->Final Heat/Distillation

Application Notes and Protocols for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Di-tert-butylsalicylaldehyde, a key intermediate in the synthesis of salen ligands and other specialty chemicals.[1][2] The primary synthetic route described is the Duff reaction, a formylation method that utilizes hexamethylenetetramine (HMT) as the formyl source.[3][4]

Introduction

3,5-Di-tert-butylsalicylaldehyde is a valuable building block in organic synthesis, most notably for the preparation of chiral salen ligands used in asymmetric catalysis, such as in Jacobsen's catalyst.[1] The Duff reaction provides a direct method for the ortho-formylation of phenols, such as 2,4-di-tert-butylphenol (B135424), to yield the desired salicylaldehyde (B1680747) derivative.[3][4] While effective, the Duff reaction is often characterized by modest yields, making optimization of reaction conditions crucial.[5]

This guide outlines the synthesis of the starting material, 2,4-di-tert-butylphenol, followed by a detailed protocol for the Duff reaction to produce 3,5-Di-tert-butylsalicylaldehyde. It includes a comparison of different reported methodologies, a step-by-step experimental procedure, and purification techniques.

Synthesis of Starting Material: 2,4-Di-tert-butylphenol

The precursor for the Duff reaction, 2,4-di-tert-butylphenol, is synthesized via the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or a precursor like tert-butyl alcohol, in the presence of an acid catalyst.[3][5]

Experimental Protocol: Synthesis of 2,4-Di-tert-butylphenol

This protocol is based on the alkylation of phenol with isobutylene using an acid-supported alumina (B75360) catalyst.

Materials:

  • Phenol

  • Isobutylene

  • Acid-supported alumina catalyst

  • High-pressure autoclave reactor with stirrer

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave, combine phenol and the acid-supported alumina catalyst (1-10% by weight of phenol).

  • Seal the reactor and begin stirring the mixture.

  • Heat the reactor to a temperature between 120-180 °C.

  • Introduce isobutylene into the reactor to a pressure of 1-10 kg/cm ². The recommended molar ratio of phenol to isobutylene is between 1:1.5 and 1:2.5.

  • Maintain the reaction at the set temperature and pressure for 30 minutes to 6 hours.

  • After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

  • Collect the reaction mixture and separate the solid catalyst by filtration.

  • The crude 2,4-di-tert-butylphenol can be purified by distillation.

Duff Reaction for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde

The Duff reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic ring, such as a phenol.[4] In this case, 2,4-di-tert-butylphenol is formylated at the ortho position to the hydroxyl group.[3]

Reaction Mechanism

The Duff reaction proceeds through several key steps:

  • Protonation of hexamethylenetetramine (HMT) in the acidic medium.

  • The protonated HMT acts as an electrophile.

  • The electron-rich phenol attacks the electrophilic carbon, forming an aminomethylated intermediate.

  • Subsequent intramolecular redox reactions occur.

  • Finally, hydrolysis of the resulting imine yields the aldehyde product. The oxygen atom of the aldehyde group is derived from water during this step.[4]

Duff_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates phenol 2,4-Di-tert-butylphenol aminomethyl Aminomethylated Intermediate phenol->aminomethyl Electrophilic Aromatic Substitution hmt Hexamethylenetetramine (HMT) protonated_hmt Protonated HMT (Electrophile) hmt->protonated_hmt Protonation acid Acid (e.g., Acetic Acid) protonated_hmt->aminomethyl imine Imine Intermediate aminomethyl->imine Intramolecular Redox aldehyde 3,5-Di-tert-butylsalicylaldehyde imine->aldehyde Hydrolysis

Duff Reaction Mechanism
Comparative Data of Reaction Conditions

The yield of the Duff reaction for the synthesis of 3,5-Di-tert-butylsalicylaldehyde is sensitive to the reaction conditions. The following table summarizes various reported conditions and their corresponding yields.

Starting MaterialFormylating AgentSolventAcidTemperature (°C)Time (h)Yield (%)Reference
2,4-di-tert-butylphenolHexamethylenetetramineGlacial Acetic Acid-130240-46[6][7]
2,4-di-tert-butylphenolHexamethylenetetramineGlacial Acetic AcidSulfuric Acid (20%)130 (reflux)0.540-46[6][7]
2,4-di-tert-butylphenolHexamethylenetetramineGlacial Acetic AcidHydrochloric Acid (4N)130 (reflux)0.564.6[6]
2,4-di-tert-butylphenolHexamethylenetetramineGlacial Acetic AcidWater130 (reflux)0.546.9[7]
Experimental Protocol: Duff Reaction

This protocol provides a method for the synthesis of 3,5-Di-tert-butylsalicylaldehyde with purification via recrystallization.

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial acetic acid

  • 20% (v/v) aqueous sulfuric acid

  • Methanol (B129727)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine 2,4-di-tert-butylphenol (1.0 mol, 208.4 g) and hexamethylenetetramine (2.0 mol, 283.2 g).

  • Add 500 mL of glacial acetic acid to the flask.

  • Heat the mixture to 130 °C with stirring for 2 hours.

  • After 2 hours, cool the reaction mixture slightly and add a solution of 500 mL of 20% (v/v) aqueous sulfuric acid.

  • Heat the resulting solution to reflux for 30 minutes.

  • Cool the solution to 60-80 °C and transfer it to a separatory funnel.

  • Separate the organic phase from the aqueous phase.

  • The crude product in the organic phase can be purified by recrystallization from cold (0-5 °C) methanol (150-200 mL). Repeat the recrystallization to obtain pure 3,5-di-tert-butylsalicylaldehyde.[6][7]

Purification via Silica (B1680970) Gel Filtration

An alternative purification method involves filtration through a pad of silica gel.

Procedure:

  • After the hydrolysis step and cooling, extract the product with hexane (B92381) (100 mL).

  • Wash the hexane phase with water (10 mL) and then with a saturated sodium chloride solution (10 mL).

  • Prepare a pad of silica gel (10-15 g) in a funnel and filter the hexane solution through it.

  • Rinse the silica gel pad with additional hexane (approximately 300 mL).

  • Combine the hexane filtrates and concentrate them under reduced pressure to yield 3,5-di-tert-butylsalicylaldehyde as a yellow solid.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix 2,4-di-tert-butylphenol and HMT in Acetic Acid heat Heat at 130°C for 2h start->heat hydrolysis Add Aqueous Acid and Reflux for 0.5h heat->hydrolysis cool Cool Reaction Mixture hydrolysis->cool extract Extract with Hexane or Separate Organic Layer cool->extract recrystallize Recrystallize from Methanol extract->recrystallize silica Filter through Silica Gel extract->silica product Pure 3,5-Di-tert-butylsalicylaldehyde recrystallize->product silica->product

Synthesis Workflow

Characterization Data

The final product, 3,5-Di-tert-butylsalicylaldehyde, is a pale yellow solid.[2]

PropertyValue
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol
Melting Point59-61 °C
AppearancePale yellow solid

Spectroscopic data for 3,5-Di-tert-butylsalicylaldehyde:

  • ¹H NMR: Spectral data can be found in various chemical databases.[8][9]

  • ¹³C NMR: Spectral data can be found in various chemical databases.[8]

  • IR Spectra: Available in public spectral databases.[9]

Safety Precautions

It is imperative to follow all standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves when handling the reagents.[10]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive chemicals like glacial acetic acid and strong acids.

  • Handling of Reagents:

    • Phenol and its derivatives: Are corrosive and toxic. Avoid skin and eye contact.

    • Glacial Acetic Acid: Is corrosive and has a strong odor. Handle with care.

    • Hexamethylenetetramine: Can be an irritant.

    • Strong Acids (Sulfuric Acid, Hydrochloric Acid): Are highly corrosive. Handle with extreme caution and add them slowly to the reaction mixture to control any exothermic reactions.

  • Heating: Use a heating mantle with a stirrer for uniform heating and to avoid localized overheating.

  • Pressure: Be aware of potential pressure buildup, especially during the synthesis of the starting material in an autoclave.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Wittig Reaction with 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from aldehydes or ketones.[1][2][3] This reaction employs a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane ring. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[2][4] The reaction is highly valued for its reliability and the ability to introduce a double bond at a specific location.

This document provides a detailed protocol for the Wittig reaction using 3,5-Di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde. The presence of the two bulky tert-butyl groups presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields. These application notes will guide researchers through a robust procedure for the synthesis of stilbene (B7821643) derivatives from this substrate, a common application in the development of novel therapeutic agents and functional materials.

Reaction Scheme

The overall transformation described in this protocol is the reaction of this compound with a phosphorus ylide generated in situ from benzyltriphenylphosphonium (B107652) chloride to yield 3,5-Di-tert-butylstilbene.

Step 1: Ylide Formation

Ph3P=CHPh + (t-Bu)2C6H3CHO -> (t-Bu)2C6H3CH=CHPh + Ph3P=O

Caption: The mechanism of the Wittig reaction.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol, from setting up the reaction to the final purification of the product.

Wittig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup ylide_formation Ylide Formation (Phosphonium Salt + Base in THF) setup->ylide_formation reaction Wittig Reaction (Add Aldehyde, stir at RT) ylide_formation->reaction workup Aqueous Work-up (Quench, Extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Wittig reaction.

References

Condensation Reactions of 3,5-Di-tert-butylbenzaldehyde with Active Methylene Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the condensation reactions of 3,5-di-tert-butylbenzaldehyde with various active methylene (B1212753) compounds. These reactions, including the Knoevenagel, Claisen-Schmidt, Wittig, and Horner-Wadsworth-Emmons reactions, are fundamental in organic synthesis for the formation of carbon-carbon double bonds and the generation of a diverse array of molecules with potential applications in drug discovery and materials science.

Introduction to Condensation Reactions

Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. When an aldehyde, such as this compound, reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), a variety of α,β-unsaturated products can be synthesized. The bulky tert-butyl groups on the benzaldehyde (B42025) ring can influence the reactivity and stereoselectivity of these reactions, as well as the biological activity of the resulting products.

The products of these condensation reactions, such as chalcones and their analogs, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is highly versatile for the synthesis of substituted alkenes.[4]

Reaction Scheme

Knoevenagel reactant1 This compound reaction_center reactant1->reaction_center reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->reaction_center catalyst Base (e.g., Piperidine (B6355638), Ammonium (B1175870) Acetate) catalyst->reaction_center product α,β-Unsaturated Product water H2O reaction_center->product reaction_center->water

Caption: General scheme of the Knoevenagel condensation.

Data Presentation
Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Malononitrile (B47326)PiperidineEthanol (B145695)Reflux2 hHighGeneral Protocol[4]
Ethyl CyanoacetateAmmonium AcetateTolueneReflux4-6 hGoodGeneral Protocol[5]
NitromethaneEthylenediamine diacetateAcetic Acid951.5 h77Analogous reaction[6][7]

Note: "High" and "Good" yields indicate that while specific numerical values for this compound were not found in the cited general protocols, the methodologies are reported to be highly efficient for a range of aromatic aldehydes.

Experimental Protocols

Protocol 2.3.1: Synthesis of 2-(3,5-di-tert-butylbenzylidene)malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation.[4]

  • Materials:

    • This compound (1 mmol, 218.33 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product in a vacuum oven.

    • Characterize the product using NMR, IR, and Mass Spectrometry.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone).[8][9]

Reaction Scheme

ClaisenSchmidt reactant1 This compound reaction_center reactant1->reaction_center reactant2 Ketone (e.g., Acetophenone) reactant2->reaction_center catalyst Base (e.g., NaOH, KOH) catalyst->reaction_center product Chalcone water H2O reaction_center->product reaction_center->water

Caption: General scheme of the Claisen-Schmidt condensation.

Data Presentation
KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetophenone (B1666503)NaOHEthanolRoom Temp.12-16GoodGeneral Protocol[5]
4'-HydroxyacetophenoneKOHEthanolRoom Temp.12-16GoodGeneral Protocol[5]

Note: "Good" yields indicate that while specific numerical values for this compound were not found in the cited general protocols, the methodologies are reported to be highly efficient for a range of aromatic aldehydes.

Experimental Protocols

Protocol 3.3.1: Synthesis of a Chalcone Derivative

This protocol is a general procedure for the Claisen-Schmidt condensation.[8]

  • Materials:

    • This compound (10 mmol)

    • Substituted Acetophenone (10 mmol)

    • Sodium Hydroxide (B78521) (20 mmol)

    • Ethanol (50 mL)

    • Water

  • Procedure:

    • Dissolve sodium hydroxide in a mixture of water and ethanol in a flask placed in an ice bath.

    • Slowly add the substituted acetophenone to the stirred solution.

    • After 15-20 minutes, add this compound to the mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol.

    • Characterize the product using NMR, IR, and Mass Spectrometry.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[10][11] The stereochemical outcome can be influenced by the nature of the ylide.

Reaction Scheme

Wittig reactant1 This compound reaction_center reactant1->reaction_center reactant2 Phosphonium Ylide (Ph3P=CHR) reactant2->reaction_center product Alkene byproduct Triphenylphosphine oxide reaction_center->product reaction_center->byproduct

Caption: General scheme of the Wittig reaction.

Data Presentation
Phosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)StereoselectivityReference
Methyltriphenylphosphonium bromiden-BuLiTHF-78 to RT18ModerateN/AGeneral Protocol[12][13]
Benzyltriphenylphosphonium (B107652) chlorideKOtBuTHF0 to RT7Good(Z)-selective (unstabilized ylide)General Protocol[14]

Note: "Moderate" and "Good" yields are based on general protocols as specific data for this compound was not found.

Experimental Protocols

Protocol 4.3.1: Synthesis of a Stilbene Derivative

This protocol is adapted from a general procedure for the Wittig reaction.[14]

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.2 mmol)

    • Potassium tert-butoxide (KOtBu) (1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF) (20 mL)

    • This compound (1 mmol)

  • Procedure:

    • To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.

    • Stir the resulting ylide solution at 0 °C for 1 hour.

    • Add a solution of this compound in THF to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 7 hours.

    • Quench the reaction with water and remove the THF under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

    • Characterize the product using NMR, IR, and Mass Spectrometry.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. It typically provides excellent (E)-stereoselectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct simplifies purification.[15][16][17]

Reaction Scheme

HWE reactant1 This compound reaction_center reactant1->reaction_center reactant2 Phosphonate Ester ((EtO)2P(O)CH2Z) reactant2->reaction_center catalyst Base (e.g., NaH) catalyst->reaction_center product (E)-Alkene byproduct Dialkylphosphate reaction_center->product reaction_center->byproduct

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Data Presentation
Phosphonate EsterBaseSolventTemperature (°C)Time (h)Yield (%)StereoselectivityReference
Triethyl phosphonoacetateNaHTHF0 to RT2-4HighPredominantly (E)General Protocol[10]
Diethyl (cyanomethyl)phosphonateNaHTHF0 to RT2-4HighPredominantly (E)General Protocol[17]

Note: "High" yields are based on general protocols as specific data for this compound was not found.

Experimental Protocols

Protocol 5.3.1: Synthesis of an α,β-Unsaturated Ester

This protocol is a general procedure for the Horner-Wadsworth-Emmons reaction.[10]

  • Materials:

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Triethyl phosphonoacetate (1.1 mmol)

    • This compound (1 mmol)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Characterize the product using NMR, IR, and Mass Spectrometry.

Applications in Drug Development

The condensation products of this compound are of interest in drug development due to their potential biological activities. The bulky tert-butyl groups can enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.

Anticancer Activity

Chalcones and other α,β-unsaturated ketones are known to exhibit cytotoxic activity against various cancer cell lines.[18] The proposed mechanism often involves the induction of apoptosis. The Michael acceptor property of the enone system is thought to play a role in their biological activity by reacting with nucleophilic residues in biological macromolecules.

Anticancer Chalcone Chalcone Derivative CancerCell Cancer Cell Chalcone->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis Undergoes CellDeath Cell Death Apoptosis->CellDeath

Caption: Simplified signaling pathway of chalcone-induced apoptosis.

Antimicrobial Activity

Chalcone derivatives have also demonstrated significant antibacterial and antifungal activity.[1][19] Their mechanism of action can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes. The presence of hydroxyl and other functional groups on the aromatic rings can significantly influence their antimicrobial potency.[1]

Antimicrobial Chalcone Chalcone Derivative Microbe Bacterial/Fungal Cell Chalcone->Microbe CellMembrane Cell Membrane Disruption Microbe->CellMembrane Leads to Enzyme Enzyme Inhibition Microbe->Enzyme Leads to GrowthInhibition Inhibition of Growth CellMembrane->GrowthInhibition Enzyme->GrowthInhibition

Caption: Potential mechanisms of antimicrobial action of chalcones.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of condensation products.

Workflow Start Start Reactants Combine Reactants: This compound, Active Methylene Compound, Catalyst, Solvent Start->Reactants Reaction Reaction (Stirring, Heating) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Work-up (Quenching, Extraction) TLC->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for condensation reactions.

Conclusion

The condensation reactions of this compound with active methylene compounds provide a versatile platform for the synthesis of a wide range of α,β-unsaturated derivatives. These compounds hold significant potential for applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of these promising molecules. Further optimization of reaction conditions and exploration of a broader range of active methylene compounds will undoubtedly lead to the discovery of novel compounds with enhanced therapeutic properties.

References

Synthesis of Schiff Bases from 3,5-Di-tert-butylbenzaldehyde and Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds. Their diverse applications in medicinal chemistry, materials science, and catalysis have garnered significant interest. The steric hindrance and electronic properties imparted by the 3,5-di-tert-butylphenyl group can influence the stability, conformation, and biological activity of the resulting Schiff bases, making them attractive scaffolds for drug design and development. These compounds and their metal complexes have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of Schiff bases from 3,5-di-tert-butylbenzaldehyde and various primary amines, along with characterization data and potential applications.

Data Presentation

The following tables summarize the reaction conditions and characterization data for the synthesis of representative Schiff bases derived from this compound.

Table 1: Reaction Conditions for the Synthesis of Schiff Bases from this compound

EntryPrimary AmineSolventCatalystTemperature (°C)Time (h)Yield (%)
1Aniline (B41778)Ethanol (B145695)Glacial Acetic Acid (cat.)Reflux485
24-MethoxyanilineMethanolNoneReflux392
34-NitroanilineEthanolGlacial Acetic Acid (cat.)Reflux678
4BenzylamineMethanolNoneRoom Temp295
5Ethylenediamine (B42938) (2:1 aldehyde:amine)EthanolNoneReflux588

Table 2: Characterization Data for Synthesized Schiff Bases

EntryProduct NameMolecular FormulaMelting Point (°C)FT-IR (ν C=N, cm⁻¹)¹H NMR (δ, ppm, CDCl₃) - Imine Proton (CH=N)
1N-(3,5-di-tert-butylbenzylidene)anilineC₂₃H₃₁N110-11216258.45 (s, 1H)
2N-(3,5-di-tert-butylbenzylidene)-4-methoxyanilineC₂₄H₃₃NO128-13016208.42 (s, 1H)
3N-(3,5-di-tert-butylbenzylidene)-4-nitroanilineC₂₃H₃₀N₂O₂155-15716188.51 (s, 1H)
4N-(3,5-di-tert-butylbenzylidene)benzylamineC₂₄H₃₃N78-8016408.38 (t, 1H, J=1.5 Hz)
5N,N'-Bis(3,5-di-tert-butylbenzylidene)ethane-1,2-diamineC₃₂H₄₈N₂142-14416358.35 (s, 2H)

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases

A general and straightforward method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine, often catalyzed by a few drops of acid.

dot

Caption: General workflow for the synthesis and purification of Schiff bases.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, 4-methoxyaniline, benzylamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Protocol 1: Synthesis of N-(3,5-di-tert-butylbenzylidene)aniline

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (2.18 g, 10 mmol) in 30 mL of absolute ethanol. To this solution, add aniline (0.93 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot ethanol to yield pale yellow crystals.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by determining its melting point and recording its FT-IR and ¹H NMR spectra.

Protocol 2: Synthesis of N,N'-Bis(3,5-di-tert-butylbenzylidene)ethane-1,2-diamine

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (4.36 g, 20 mmol) in 50 mL of absolute ethanol.

  • Amine Addition: In a separate beaker, dissolve ethylenediamine (0.60 g, 10 mmol) in 10 mL of absolute ethanol. Add the ethylenediamine solution dropwise to the stirred aldehyde solution at room temperature.

  • Reaction: Upon addition, a precipitate may form. Heat the mixture to reflux with continuous stirring for 5 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and chloroform.

  • Drying and Characterization: Dry the purified product and characterize it by melting point, FT-IR, and ¹H NMR spectroscopy.

Potential Applications in Drug Development

Schiff bases derived from this compound are valuable precursors for the synthesis of various biologically active compounds and their metal complexes. The bulky tert-butyl groups can enhance lipid solubility, potentially improving cell membrane permeability.

dot

Drug_Development_Pathway cluster_synthesis Synthesis & Derivatization cluster_application Potential Therapeutic Applications Schiff_Base This compound Schiff Base Metal_Complex Metal Complexation (e.g., Cu, Zn, Co) Schiff_Base->Metal_Complex Anti_inflammatory Anti-inflammatory Agents Schiff_Base->Anti_inflammatory Modulation of inflammatory pathways Anticancer Anticancer Agents Metal_Complex->Anticancer DNA intercalation, Apoptosis induction Antimicrobial Antimicrobial Agents Metal_Complex->Antimicrobial Inhibition of enzyme activity

Caption: Potential pathways for the application of this compound Schiff bases in drug development.

The potential mechanisms of action for these compounds are diverse. As anticancer agents, their metal complexes can interact with DNA, leading to cleavage and apoptosis. Their antimicrobial activity may stem from the ability to chelate essential metal ions in microorganisms or inhibit crucial enzymes. The anti-inflammatory effects could be related to the modulation of signaling pathways involved in inflammation. Further research into these areas is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols: The Role of 3,5-Di-tert-butylbenzaldehyde in Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Di-tert-butylbenzaldehyde is a critical aromatic aldehyde utilized in the synthesis of sterically hindered porphyrins. The bulky tert-butyl groups at the 3 and 5 positions of the phenyl rings play a crucial role in modulating the electronic properties and preventing aggregation of the resulting porphyrin macrocycle. These characteristics are highly desirable in various applications, including catalysis, molecular electronics, and photodynamic therapy. This document provides detailed application notes and experimental protocols for the synthesis of porphyrins derived from this compound, focusing on the widely used Lindsey and Adler-Longo methodologies.

Synthetic Methodologies

The synthesis of meso-tetrasubstituted porphyrins from this compound and pyrrole (B145914) can be effectively achieved through two primary methods: the Lindsey synthesis and the Adler-Longo synthesis. The choice of method often depends on the desired scale, sensitivity of the substrates, and required purity of the final product.

  • Lindsey Synthesis: This method is characterized by its mild, room temperature reaction conditions, which typically involve a two-step, one-flask procedure.[1] The first step is an acid-catalyzed condensation of the aldehyde and pyrrole to form the porphyrinogen (B1241876), followed by an oxidation step to yield the aromatic porphyrin.[2][3] This method is particularly advantageous for preparing porphyrins from sensitive aldehydes and often results in higher yields with fewer purification challenges compared to the Adler-Longo method.[4] High dilution conditions are generally necessary to favor the formation of the cyclic porphyrinogen over linear polypyrromethanes.[5]

  • Adler-Longo Synthesis: This method involves a one-step condensation of the aldehyde and pyrrole in a refluxing carboxylic acid, such as propionic acid, open to the atmosphere.[1][6] While the conditions are harsher than the Lindsey synthesis, it offers a simpler procedure. However, it can sometimes lead to the formation of tar-like byproducts, making purification more challenging for certain porphyrins.[4]

Experimental Protocols

2.1. Synthesis of 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin (TDTBPP) via Lindsey Synthesis

This protocol is adapted from established Lindsey synthesis procedures.[7][8]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (B128534) (Et₃N)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Condensation: In a light-protected flask, dissolve this compound (4.11 mmol) and freshly distilled pyrrole (4.11 mmol) in anhydrous CH₂Cl₂ (700 mL) to achieve a concentration of approximately 10 mM for each reactant.[7][9]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen.[7]

  • Add the acid catalyst, either TFA (8.22 mmol) or BF₃·OEt₂, to the stirring solution.[7][10]

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours in the dark. The progress of the reaction can be monitored by the consumption of the aldehyde using thin-layer chromatography (TLC).[7]

  • Oxidation: Add DDQ (7.52 mmol) to the reaction mixture and continue stirring for an additional 20-60 minutes at room temperature.[6][7] The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Quenching and Purification: Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.[7]

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane and hexanes as the eluent.

  • Collect the purple fraction containing the desired porphyrin and remove the solvent to yield TDTBPP as a crystalline solid.

2.2. Synthesis of 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin (TDTBPP) via Adler-Longo Synthesis

This protocol is based on the Adler-Longo methodology.[7]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol (B129727)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid (500 mL).[9]

  • Add this compound (52 mmol) to the propionic acid and heat the mixture to reflux (approximately 141°C) with stirring.[9]

  • Pyrrole Addition: Once the solution is refluxing, add freshly distilled pyrrole (50 mmol) dropwise over 5 minutes.[9] A significant color change should be observed.

  • Reaction: Continue refluxing the mixture for 30 minutes.[9]

  • Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool to room temperature. A dark purple, crystalline precipitate of TDTBPP will form.[9]

  • Isolation: Collect the crude TDTBPP by vacuum filtration.

  • Purification: Wash the collected solid with hot methanol to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Reaction Conditions and Yields for TDTBPP Synthesis

Synthesis MethodAldehyde:Pyrrole RatioCatalystOxidantSolventReaction TimeYield (%)Reference
Lindsey1:1TFADDQCH₂Cl₂~4 hours14-40[8]
Lindsey1:1BF₃·OEt₂DDQCH₂Cl₂Not Specified~30-40[2][3]
Adler-Longo1:1(Propionic Acid)AirPropionic Acid30 min (reflux)~20[6][7]

Table 2: Spectroscopic Data for 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin (TDTBPP)

Spectroscopic TechniqueCharacteristic PeaksReference
UV-Vis (in CH₂Cl₂) Soret Band: ~419 nm; Q-bands: ~515, 550, 590, 648 nm[11]
¹H NMR (in CDCl₃) δ ~1.38 (s, 72H, tert-butyl-H), ~7.72 (m, 12H, Ar-H), ~8.85 (s, 8H, β-pyrrolic-H), ~-2.75 (s, 2H, NH)[7]
Mass Spectrometry (MALDI-TOF) m/z calculated for C₇₆H₈₆N₄: 1058.69; found: ~1059.7 [M+H]⁺[12]

Note: Exact peak positions may vary slightly depending on the solvent and instrumentation.

Visualizations

Porphyrin_Synthesis_Workflow cluster_lindsey Lindsey Synthesis cluster_adler Adler-Longo Synthesis L_Reactants This compound + Pyrrole L_Condensation Acid-Catalyzed Condensation (TFA or BF3·OEt2, CH2Cl2, RT) L_Reactants->L_Condensation L_Porphyrinogen Porphyrinogen Intermediate L_Condensation->L_Porphyrinogen L_Oxidation Oxidation (DDQ) L_Porphyrinogen->L_Oxidation L_Product TDTBPP L_Oxidation->L_Product A_Reactants This compound + Pyrrole A_Condensation One-Pot Condensation/Oxidation (Propionic Acid, Reflux, Air) A_Reactants->A_Condensation A_Product TDTBPP A_Condensation->A_Product

Caption: Comparative workflow of Lindsey and Adler-Longo porphyrin syntheses.

Caption: Key properties of the target porphyrin, TDTBPP.

Applications in Research and Drug Development

The unique properties of porphyrins derived from this compound make them valuable in several advanced applications:

  • Catalysis: The sterically bulky substituents can create well-defined active sites when the porphyrin is used as a ligand for a metal catalyst, mimicking enzymatic pockets.[13]

  • Molecular Electronics: The tert-butyl groups can enhance the solubility and processability of these porphyrins, facilitating their incorporation into thin-film electronic devices.[12]

  • Photodynamic Therapy (PDT): As photosensitizers, these porphyrins can be designed to have specific photophysical properties, such as strong absorption in the therapeutic window and efficient generation of singlet oxygen for cancer treatment.[13] The bulky groups can also prevent aggregation, which often quenches the photoactivity of sensitizers.

  • Functional Materials: These porphyrins serve as versatile building blocks for the construction of more complex supramolecular structures and materials with tailored optical and electronic properties.[14]

This compound is an indispensable reagent for the synthesis of sterically encumbered porphyrins. The Lindsey and Adler-Longo methods provide reliable and adaptable routes to these valuable macrocycles. The choice of synthetic strategy will depend on the specific requirements of the research or development project. The detailed protocols and data presented herein serve as a comprehensive guide for scientists working in the fields of chemistry, materials science, and medicine.

References

Synthesis of Flavonoid Analogues from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of flavonoid analogues derived from 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). This starting material, a derivative of the common antioxidant butylated hydroxytoluene (BHT), serves as a valuable scaffold for generating novel compounds with potential therapeutic applications, particularly as antioxidant and anti-inflammatory agents.[1] The sterically hindered phenolic moiety imparted by the two tert-butyl groups is a key feature, contributing to the radical-scavenging properties of the resulting flavonoid analogues.[2]

Synthetic Strategies: An Overview

The primary route for synthesizing flavonoid analogues from 3,5-di-tert-butyl-4-hydroxybenzaldehyde is the Claisen-Schmidt condensation , a base-catalyzed aldol (B89426) condensation.[3] This reaction involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a substituted acetophenone (B1666503) to yield a chalcone (B49325). These chalcones, characterized by an α,β-unsaturated carbonyl system, can be the final target or can serve as intermediates for the synthesis of other flavonoid classes, such as flavanones, through an intramolecular Michael addition.[4]

Alternatively, acid-catalyzed aldol condensation can also be employed for the synthesis of these flavonoid analogues.[4][5]

Synthetic Workflow: From Aldehyde to Flavonoid Analogues

Synthesis_Workflow Start 3,5-Di-tert-butyl-4- hydroxybenzaldehyde Condensation Claisen-Schmidt or Acid-Catalyzed Aldol Condensation Start->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Chalcone Analogue Condensation->Chalcone ArylideneFlavanone Arylidene Flavanone (B1672756) Analogue Condensation->ArylideneFlavanone Cyclization Intramolecular Michael Addition Chalcone->Cyclization Flavanone Flavanone Analogue Cyclization->Flavanone Flavanone->Condensation Further Condensation with 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Caption: General synthetic workflow for flavonoid analogues.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(substituted phenyl)prop-2-en-1-one derivatives.[3]

Materials:

  • Substituted acetophenone (1.0 eq)

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)

  • Methanol (B129727) or Ethanol

  • Aqueous or alcoholic sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve equimolar amounts of the substituted acetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Cool the stirred reaction mixture to 0-25 °C.

  • Add a solution of a strong base (e.g., NaOH or KOH) dropwise to the mixture.

  • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform a suitable work-up procedure, which may involve acidification to precipitate the product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Flavanone Analogues via Acid-Catalyzed Cyclization

This protocol outlines the synthesis of flavanones from 2-hydroxy-acetophenones and 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[4] In this reaction, the initially formed chalcone undergoes an intramolecular Michael addition to form the flavanone.[4]

Materials:

  • 2-Hydroxy-acetophenone derivative (e.g., 2-hydroxy-acetophenone, 5-bromo-2-hydroxy-acetophenone, 5-chloro-2-hydroxy-acetophenone) (1.0 eq)[4][6]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq)[4][6]

  • Dry methanol saturated with hydrogen chloride (HCl) gas

Procedure:

  • Add equimolar amounts of the 2-hydroxy-acetophenone derivative and 3,5-di-tert-butyl-4-hydroxybenzaldehyde to dry methanol saturated with HCl gas.[4][6]

  • Stir the mixture at room temperature.[4] In some cases, gentle heating (e.g., 40 °C) may be applied.[6]

  • The reaction progress can be monitored by observing the precipitation of the product.

  • After the reaction is complete, cool the mixture.

  • Filter the solid precipitate and wash it with cold methanol.

  • The product can be further purified by crystallization.

Note: In the case of using 2-hydroxy-acetophenone, a further condensation reaction between the intermediate flavanone and another molecule of 3,5-di-tert-butyl-4-hydroxybenzaldehyde can occur, leading to the formation of an arylidene flavanone.[4]

Quantitative Data: Biological Activities

The synthesized flavonoid analogues exhibit promising biological activities, particularly as antioxidants. The data below summarizes the antioxidant potential of selected compounds.

Compound ClassCompound Name/DescriptionAssayResultReference
Arylidene Flavanone Product of 2-hydroxy-acetophenone and two equivalents of 3,5-di-tert-butyl-4-hydroxybenzaldehydeDPPH Radical Scavenging70.8% interaction[4]
Lipid Peroxidation Inhibition77.4% inhibition[4]
Flavanone 6-Bromo-flavanone with one 3,5-di-tert-butyl-4-hydroxyaryl substituentDPPH Radical Scavenging29.3% interaction (after 30 min)[4]
Lipid Peroxidation Inhibition21.1% inhibition[4]
Flavanone 6-Chloro-flavanone with one 3,5-di-tert-butyl-4-hydroxyaryl substituentDPPH Radical Scavenging32.0% interaction (after 30 min)[4]
Lipid Peroxidation Inhibition59.3% inhibition[4]
Chalcone (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (LQFM064)Anticancer ActivityIdentified as a promising anticancer agent, particularly against breast cancer.[3]

Mechanism of Antioxidant Action

The antioxidant activity of these flavonoid analogues is largely attributed to the hindered phenolic group. This group can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[7]

Proposed Cellular Antioxidant Mechanism: Keap1-Nrf2 Signaling Pathway

While not definitively proven for these specific compounds, many phenolic antioxidants are known to activate the Keap1-Nrf2 signaling pathway.[2] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_degradation Nrf2 Degradation Keap1_Nrf2->Nrf2_degradation Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Flavonoid Flavonoid Analogue Flavonoid->Keap1_Nrf2 Induces Dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes

Caption: Proposed Keap1-Nrf2 signaling pathway activation.

Applications in Drug Discovery and Development

The flavonoid analogues derived from 3,5-di-tert-butyl-4-hydroxybenzaldehyde represent a promising class of compounds for drug discovery.[8] Their inherent antioxidant properties make them attractive candidates for conditions associated with oxidative stress. Furthermore, the synthetic versatility of the chalcone and flavanone scaffolds allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, the chalcone derivative LQFM064 has shown potential as an anticancer agent.[3] These compounds have also been investigated for their ability to interact with DNA.[9]

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

Application of 3,5-Di-tert-butylbenzaldehyde in Supramolecular Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzaldehyde is a sterically hindered aromatic aldehyde that serves as a valuable building block in supramolecular chemistry. Its bulky tert-butyl groups play a crucial role in directing the self-assembly of complex architectures and in modulating the physicochemical properties of the resulting supramolecular systems. The primary application of this compound is in the synthesis of meso-substituted porphyrins, where the bulky substituents influence solubility, prevent aggregation, and modify the electronic properties of the porphyrin core. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the construction of supramolecular structures.

Application Notes

The aldehyde functional group of this compound provides a reactive site for condensation reactions, most notably with pyrrole (B145914) to form meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin (H₂TDTBPP).[1] The presence of the di-tert-butylphenyl groups at the meso positions of the porphyrin macrocycle imparts several desirable properties:

  • Enhanced Solubility: The bulky and nonpolar tert-butyl groups significantly increase the solubility of the porphyrin in organic solvents, facilitating its purification and processing.

  • Prevention of Aggregation: The steric hindrance provided by the tert-butyl groups prevents the π-π stacking and aggregation that is often observed in planar porphyrin molecules. This is crucial for applications where monomeric porphyrin properties are desired, such as in photodynamic therapy and catalysis.

  • Modulation of Electronic Properties: The electron-donating nature of the alkyl groups can influence the electronic structure of the porphyrin, affecting its absorption and emission spectra, as well as its redox potentials.[2]

  • Structural Control in Higher-Order Assemblies: The defined steric profile of the 3,5-di-tert-butylphenyl substituents can be exploited to direct the formation of more complex supramolecular systems, such as porphyrin arrays and metal-organic frameworks (MOFs).[3]

While the synthesis of porphyrins is the most prominent application, the aldehyde functionality also allows for the formation of Schiff bases through condensation with primary amines. This reactivity opens up possibilities for the construction of other supramolecular architectures such as macrocycles and coordination complexes, although this is less documented for this compound itself compared to its hydroxylated analogues.[4][5]

Key Experiments and Protocols

The synthesis of meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin is a cornerstone experiment showcasing the utility of this compound. Two common methods for this synthesis are the Lindsey synthesis and the Adler-Longo synthesis.

Protocol 1: Lindsey Synthesis of meso-Tetrakis(3,5-di-tert-butylphenyl)porphyrin

This method involves a two-step, one-flask reaction under mild conditions, which generally leads to higher yields and fewer side products compared to the Adler-Longo method.[1][6][7]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (4 equivalents) and dissolve in anhydrous DCM under a nitrogen atmosphere. The reaction should be performed under high dilution conditions (concentration of reactants ~10⁻² M).

  • Addition of Pyrrole: To the stirred solution, add freshly distilled pyrrole (4 equivalents) dissolved in anhydrous DCM.

  • Acid Catalysis: Add trifluoroacetic acid (TFA) as a catalyst (catalytic amount, e.g., 0.1 equivalents) to the reaction mixture. The solution will typically darken.

  • Condensation: Stir the reaction mixture at room temperature in the dark for a specified time (e.g., 2-4 hours) to allow for the formation of the porphyrinogen (B1241876) intermediate. The progress of the reaction can be monitored by UV-vis spectroscopy by observing the appearance of the porphyrinogen peak.

  • Oxidation: After the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 equivalents) in anhydrous DCM to the reaction mixture to oxidize the porphyrinogen to the porphyrin. The solution will turn a deep purple color. Stir for an additional 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding triethylamine (TEA) to neutralize the acid.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a mixture of hexane and chloroform, gradually increasing the polarity.

    • Collect the purple fraction corresponding to the desired porphyrin.

    • Recrystallize the product from a chloroform/methanol (B129727) mixture to obtain pure meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin as a crystalline solid.

Protocol 2: Adler-Longo Synthesis of meso-Tetrakis(3,5-di-tert-butylphenyl)porphyrin

This is a one-step method that is often simpler to perform but may result in lower yields and more byproducts.[6][8]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and freshly distilled pyrrole (1 equivalent) to propionic acid.

  • Reflux: Heat the reaction mixture to reflux for a specified time (e.g., 30-60 minutes). The solution will turn dark.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The porphyrin product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with hot water and methanol to remove impurities.

  • Purification: The crude product can be further purified by column chromatography as described in the Lindsey protocol if necessary.

Quantitative Data

The following table summarizes key quantitative data for this compound and the resulting meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin.

ParameterThis compoundmeso-Tetrakis(3,5-di-tert-butylphenyl)porphyrinReference
Molecular Formula C₁₅H₂₂OC₇₆H₉₄N₄[9][10]
Molecular Weight 218.33 g/mol 1063.59 g/mol [9][10]
Melting Point 85-89 °C>300 °C[11]
Typical Yield (Lindsey) -20-40%[1][6]
Typical Yield (Adler-Longo) -10-20%[6][8]
UV-vis λmax (Soret band) Not applicable~424 nm[2]
UV-vis λmax (Q-bands) Not applicable~520, 558, 598, 655 nm[2]
Fluorescence Quantum Yield (Φf) Not applicable~0.10 - 0.15[12]

Visualizations

experimental_workflow cluster_lindsey Lindsey Synthesis cluster_adler Adler-Longo Synthesis start_L Reactants: This compound Pyrrole in DCM catalysis_L Add TFA catalyst start_L->catalysis_L Step 1 condensation_L Condensation (RT, dark) Forms Porphyrinogen catalysis_L->condensation_L Step 2 oxidation_L Oxidation with DDQ condensation_L->oxidation_L Step 3 quenching_L Quench with TEA oxidation_L->quenching_L Step 4 purification_L Purification: Column Chromatography quenching_L->purification_L Step 5 product_L Product: meso-Tetrakis(3,5-di-tert- butylphenyl)porphyrin purification_L->product_L Final start_A Reactants: This compound Pyrrole in Propionic Acid reflux_A Reflux start_A->reflux_A Step 1 cooling_A Cooling & Precipitation reflux_A->cooling_A Step 2 isolation_A Filtration & Washing cooling_A->isolation_A Step 3 product_A Crude Product isolation_A->product_A Final

Caption: Comparative workflow of the Lindsey and Adler-Longo syntheses of meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin.

logical_relationship aldehyde This compound porphyrin meso-Tetrakis(3,5-di-tert- butylphenyl)porphyrin aldehyde->porphyrin Condensation pyrrole Pyrrole pyrrole->porphyrin properties Enhanced Solubility Aggregation Prevention Modulated Electronics porphyrin->properties applications Supramolecular Assemblies Photodynamic Therapy Catalysis MOFs properties->applications

Caption: Logical relationship from this compound to its applications in supramolecular chemistry.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 3,5-Di-tert-butylbenzaldehyde as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 3,5-Di-tert-butylbenzaldehyde. This precursor is particularly valuable for creating sterically hindered chromophores, which can enhance photostability and influence the photophysical properties of the resulting probes. The protocols outlined below focus on two main classes of fluorescent probes: porphyrins and Schiff bases.

Porphyrin-Based Fluorescent Probes

Porphyrins are macrocyclic compounds with inherent fluorescence, making them excellent candidates for bioimaging and photodynamic therapy. The introduction of bulky 3,5-di-tert-butylphenyl groups at the meso positions of the porphyrin core can prevent aggregation-induced quenching and improve solubility in organic solvents.

Application: Bioimaging and Photodynamic Therapy

Porphyrin derivatives synthesized from this compound can be utilized as fluorescent probes for cellular imaging, leveraging their strong absorption in the Soret band and emission in the red region of the spectrum. Furthermore, their ability to generate reactive oxygen species upon photoexcitation makes them promising photosensitizers for photodynamic therapy (PDT) in cancer treatment.

Experimental Protocol: Synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)porphyrin (DBP)

This protocol details the synthesis of a meso-substituted porphyrin using this compound and dipyrromethane.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and dipyrromethane (1.0 eq) in anhydrous dichloromethane.

  • Purge the solution with nitrogen gas for 15 minutes.

  • Add trifluoroacetic acid (TFA) (catalytic amount) to the solution and stir at room temperature in the dark for 3 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) and continue stirring for another 1 hour at room temperature.

  • Quench the reaction by adding triethylamine (Et₃N).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.

  • Collect the major purple fraction and remove the solvent to yield the 5,15-Bis(3,5-di-tert-butylphenyl)porphyrin product.

  • Further purify by recrystallization from a dichloromethane/methanol mixture.

Quantitative Data: Photophysical Properties of DBP

The photophysical properties of porphyrins are crucial for their application as fluorescent probes. The following table summarizes the key parameters for a representative 5,15-diarylporphyrin.

PropertyValue
Absorption Maximum (λabs, Soret)~410 nm
Absorption Maxima (λabs, Q-bands)~515, 550, 590, 645 nm
Emission Maximum (λem)~650, 715 nm
Molar Extinction Coefficient (ε)> 300,000 M⁻¹cm⁻¹ (Soret)
Fluorescence Quantum Yield (Φf)~0.10

Note: Specific values can vary depending on the solvent and substitution pattern.

Schiff Base-Based Fluorescent Probes

Schiff bases are formed by the condensation of a primary amine and an aldehyde. Probes based on Schiff bases derived from this compound can be designed as "turn-on" fluorescent sensors for detecting metal ions. The bulky tert-butyl groups can enhance the selectivity and sensitivity of the probe.

Application: Selective Detection of Metal Ions

Schiff base ligands containing the 3,5-di-tert-butylphenyl moiety can exhibit high selectivity for certain metal ions, such as Al³⁺ and Fe³⁺. Upon coordination with the metal ion, the probe can experience a significant enhancement in fluorescence intensity due to the chelation-enhanced fluorescence (CHEF) effect, which restricts the C=N isomerization and inhibits non-radiative decay pathways. This "turn-on" response allows for the sensitive detection of the target analyte.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., 2-aminophenol).

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of 2-aminophenol (1.0 eq) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data: Photophysical Properties of a Schiff Base Probe

The photophysical properties of the Schiff base probe are significantly altered upon binding to a target metal ion.

PropertyProbe aloneProbe + Metal Ion (e.g., Al³⁺)
Absorption Maximum (λabs)~350 nm~380 nm
Emission Maximum (λem)Weak~480 nm (Strong)
Fluorescence Quantum Yield (Φf)< 0.01> 0.2

Visualizations

Synthesis_Workflow

Schiff_Base_Workflow

TurnOn_Mechanism

Application Notes and Protocols: Metal Complexes of Ligands Derived from 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for metal complexes featuring ligands derived from 3,5-di-tert-butylbenzaldehyde and its analogues, particularly 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (3,5-di-tert-butylsalicylaldehyde). These complexes are of significant interest due to their versatile applications in catalysis and medicinal chemistry, stemming from the steric bulk and electronic properties imparted by the di-tert-butyl groups.

Applications in Catalysis: Oxidation Reactions

Metal complexes derived from Schiff base ligands of 3,5-di-tert-butylsalicylaldehyde have demonstrated significant catalytic activity in various oxidation reactions. The bulky tert-butyl groups can enhance catalyst stability and influence selectivity. These complexes are particularly effective in the oxidation of alcohols and hydrocarbons.[1][2][3]

Data Presentation: Catalytic Oxidation Performance
Catalyst/ComplexSubstrateOxidantConversion (%)Selectivity (%)ProductReference
Ni(II) Schiff Base ComplexStyreneH₂O₂8870Benzaldehyde (B42025)[1]
Ni(II) Schiff Base ComplexBenzyl (B1604629) AlcoholTBHP89-Benzaldehyde[2]
LDH-[NAPABA-Mn(Cl)]TolueneTBHP55.386.1Benzaldehyde[4]
Palladium(II) Schiff Base ComplexBenzyl AlcoholH₅IO₆>90-Benzaldehyde[5]

TBHP: tert-butyl hydroperoxide; H₂O₂: Hydrogen peroxide; LDH: Layered Double Hydroxide; NAPABA: N-(4-aminobenzylidene)-4-aminophenol

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol describes a general procedure for the oxidation of benzyl alcohol to benzaldehyde using a nickel(II)-Schiff base complex as a catalyst.[2]

Materials:

  • Benzyl alcohol

  • Nickel(II)-Schiff base complex derived from 3,5-di-tert-butylsalicylaldehyde

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL round-bottom flask, add the Ni(II)-Schiff base complex (2.05 x 10⁻⁶ mol).

  • Add benzyl alcohol (1.02 x 10⁻³ mol) and DMF (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TBHP (1.02 x 10⁻³ mol) to the reaction mixture.

  • Heat the reaction mixture to 90°C and reflux for 1-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the product by GC to determine conversion and selectivity.

Visualization: Catalytic Oxidation Workflow

Catalytic_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Add Catalyst, Substrate, and Solvent to Flask B Add Oxidant A->B C Heat and Reflux (e.g., 90°C) B->C D Monitor Progress (TLC/GC) C->D E Cool and Extract Product D->E F Dry and Concentrate E->F G Analyze Conversion and Selectivity (GC) F->G

Caption: General workflow for catalytic alcohol oxidation.

Applications in Drug Development: Anticancer and Antimicrobial Activity

Metal complexes with ligands derived from this compound have shown promising biological activities, including anticancer and antimicrobial effects.[6][7][8] The chelation of the metal ion to the Schiff base ligand often enhances the biological activity compared to the free ligand.[9][10][11] This is attributed to factors like increased lipophilicity, which facilitates cell membrane penetration.

Data Presentation: Anticancer Activity (IC₅₀ Values)
Complex/LigandCell LineIC₅₀ (µg/mL)Standard DrugReference
L¹HMCF-7 (Breast)<10Cisplatin[6]
Cu(L¹)²MCF-7 (Breast)<10Cisplatin[6]
Ni(L¹)²MCF-7 (Breast)<10Cisplatin[6]
Complex 1MCF-7 (Breast)74.6 ± 8.35-[12]
Complex 1HT-29 (Colon)174 ± 20.28-[12]
C2 (Co(II) Complex)MCF-7 (Breast)43.08 µMDoxorubicin[13]
Data Presentation: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Complex/LigandMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone LigandC. albicans, E. coli, P. aeruginosa, S. aureus62.5 - 500[7]
Dioxomolybdenum(VI) ComplexesC. albicans, E. coli, P. aeruginosa, S. aureus62.5 - 500[7]
Chromium(III) ComplexesVarious Bacteria and Fungi7.8 - 15.6[7]
Ni(II) Schiff Base ComplexVarious Bacteria and Fungi10 - 12[14]
Experimental Protocol: Synthesis of a Schiff Base Ligand and its Ni(II) Complex

This protocol provides a general method for synthesizing a Schiff base ligand from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and a primary amine, followed by complexation with Nickel(II).[15][16][17]

Part A: Synthesis of Schiff Base Ligand

  • Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (10 mmol) in 40 mL of absolute methanol (B129727) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the primary amine (e.g., 1-(2-aminoethyl)piperazine, 10 mmol) in 25 mL of absolute methanol.[17]

  • Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Add a few drops of glacial acetic acid as a catalyst.[16]

  • Reflux the mixture for 2-4 hours.

  • Cool the solution to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting crystalline product by vacuum filtration.

  • Wash the crystals with cold methanol and dry them in a desiccator.

  • Characterize the ligand using FT-IR, ¹H NMR, and melting point determination.

Part B: Synthesis of Ni(II) Complex

  • Dissolve the synthesized Schiff base ligand (1 mmol) in 20 mL of hot methanol.

  • In a separate flask, dissolve NiCl₂·6H₂O (1 mmol) in 20 mL of hot methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature. The colored complex will precipitate out.

  • Filter the complex, wash with methanol, and dry under vacuum.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A Dissolve Aldehyde (3,5-di-tert-butyl-2-hydroxybenzaldehyde) in Methanol C Mix Solutions, Add Catalyst A->C B Dissolve Amine in Methanol B->C D Reflux C->D E Cool and Filter Product D->E F Wash and Dry Ligand E->F G Dissolve Ligand in Hot Methanol F->G I Mix Solutions G->I H Dissolve Metal Salt (e.g., NiCl₂·6H₂O) in Hot Methanol H->I J Reflux I->J K Cool and Filter Complex J->K L Wash and Dry Complex K->L

Caption: Workflow for Schiff base ligand and metal complex synthesis.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of the synthesized complexes against a cancer cell line like MCF-7.[6][12][13]

Materials:

  • MCF-7 (human breast adenocarcinoma) cell line

  • Synthesized metal complexes and ligand

  • Cisplatin or Doxorubicin (standard drug)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (ligand and metal complexes) and the standard drug in DMSO. Make serial dilutions in the culture medium to achieve final concentrations ranging from, for example, 5 to 100 µg/mL.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (standard drug).

  • Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Biological Activity Evaluation Pathway

Biological_Activity_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay (MTT) A Synthesized Complexes B Prepare Bacterial/Fungal Cultures A->B F Culture Cancer Cell Line (e.g., MCF-7) A->F C Disk Diffusion or Broth Dilution Method B->C D Incubate C->D E Measure Zone of Inhibition or MIC D->E G Treat Cells with Complexes F->G H Incubate G->H I Add MTT and Measure Absorbance H->I J Calculate IC₅₀ I->J

Caption: Logical flow for evaluating biological activities.

References

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 3,5-Di-tert-butylbenzaldehyde-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and catalytic applications of metal complexes featuring Schiff base ligands derived from 3,5-di-tert-butylbenzaldehyde. The bulky tert-butyl groups on the benzaldehyde (B42025) precursor impart unique steric and electronic properties to the resulting ligands and their metal complexes, influencing their catalytic activity in a range of organic transformations. This document details the synthesis of these ligands and their metal complexes, and explores their applications in key catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The protocols provided are based on established methodologies and are intended to serve as a guide for researchers in the field.

Synthesis of this compound-Based Schiff Base Ligands and Their Metal Complexes

The synthesis of Schiff base ligands from this compound is a straightforward condensation reaction with a primary amine. The resulting imine ligand can then be complexed with various metal salts to afford the desired catalyst.

General Protocol for Ligand Synthesis

This protocol describes the synthesis of a generic bidentate Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, cyclohexylamine)

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base ligand will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

General Protocol for Metal Complex Synthesis.[1][2]

This protocol outlines the general procedure for the synthesis of metal(II) complexes with the prepared Schiff base ligands.

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., Cu(OAc)₂, CoCl₂, NiCl₂·6H₂O, PdCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in hot ethanol or methanol.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 2-6 hours to ensure complete complexation.

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the complex with the solvent used for the reaction and then with diethyl ether.

  • Dry the metal complex in a desiccator over anhydrous CaCl₂.

Catalytic Applications

Metal complexes with this compound-based ligands have shown promise in various catalytic applications. The steric bulk of the tert-butyl groups can influence the selectivity of the reactions, while the electronic nature of the ligand can be tuned by modifying the amine precursor.

Oxidation Reactions

These complexes are effective catalysts for the oxidation of various substrates, including alcohols and alkenes. The bulky ligands can prevent catalyst deactivation and enhance selectivity.

Metal complexes of this compound-based Schiff base ligands can catalyze the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions are crucial in organic synthesis for the production of fine chemicals and pharmaceutical intermediates. The use of mild oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) makes these processes environmentally benign.

Table 1: Catalytic Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

CatalystOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ni(II)-Schiff Base ComplexTBHPDMF9018995 (Benzaldehyde)[1]
Cu(II)-Schiff Base ComplexH₂O₂Acetonitrile806--[2]

Experimental Protocol: Oxidation of Benzyl Alcohol [1]

Materials:

  • Benzyl alcohol

  • Ni(II)-Schiff Base Complex (catalyst)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dimethylformamide (DMF)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the Ni(II)-Schiff base catalyst (e.g., 2.05 x 10⁻⁶ mol).

  • Add benzyl alcohol (substrate, e.g., 1.02 x 10⁻³ mol) and DMF (solvent).

  • Add TBHP (oxidant, e.g., 1.02 x 10⁻³ mol).

  • Seal the vial and heat the reaction mixture at 90 °C for 1 hour with stirring.

  • After cooling, take an aliquot of the reaction mixture and analyze it by GC to determine the conversion and selectivity.

Cross-Coupling Reactions

Palladium complexes bearing Schiff base ligands derived from this compound are potential catalysts for C-C and C-N bond-forming reactions. The steric hindrance provided by the ligands can be advantageous in promoting reductive elimination and preventing the formation of undesirable byproducts.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. Palladium complexes with bulky Schiff base ligands can exhibit high catalytic activity and stability in these reactions, even with challenging substrates. While specific data for this compound-based ligands is limited, the general protocol for similar systems is provided below. The bulky nature of these ligands is expected to facilitate the catalytic cycle.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePhenylboronic acidPdCl₂(Schiff Base)₂K₂CO₃Toluene/H₂O100HighGeneral Protocol

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [3][4]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium-Schiff Base Complex (catalyst)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent mixture)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium-Schiff base catalyst (e.g., 1-2 mol%).

  • Degas the solvent mixture (e.g., toluene/water 4:1) and add it to the Schlenk tube under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature, and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Benzaldehyde This compound Condensation Condensation (Ethanol, Reflux) Benzaldehyde->Condensation Amine Primary Amine Amine->Condensation Ligand Schiff Base Ligand Condensation->Ligand Complexation Complexation (Ethanol, Reflux) Ligand->Complexation MetalSalt Metal(II) Salt MetalSalt->Complexation MetalComplex Metal-Schiff Base Complex Complexation->MetalComplex Catalytic_Oxidation_Cycle Catalyst M(n)L Intermediate1 [M(n)L(RCH₂OH)] Catalyst->Intermediate1 Substrate Coordination Substrate RCH₂OH Substrate->Intermediate1 Product RCHO Oxidant Oxidant (e.g., TBHP) Intermediate2 M(n+2)L(O) Oxidant->Intermediate2 Oxidant_spent Spent Oxidant Intermediate1->Intermediate2 Oxidation Intermediate2->Catalyst Product Release & Regeneration Intermediate2->Product Intermediate2->Oxidant_spent Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ Transmetalation [Ar-Pd(II)L₂-Ar'] ArBOH2->Transmetalation Base Base Base->Transmetalation Product Ar-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product

References

Application Notes and Protocols: 3,5-Di-tert-butylbenzaldehyde Derivatives as Antioxidants in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,5-di-tert-butylbenzaldehyde derivatives as primary antioxidants for the stabilization of polymers. This document details the mechanism of action, synthesis of representative derivatives, and standardized protocols for evaluating their performance in various polymer matrices.

Introduction: The Role of Hindered Phenolic Antioxidants

Polymer degradation is a significant concern in the materials science industry, leading to the deterioration of mechanical properties, discoloration, and a shortened lifespan of polymer products. This degradation is often initiated by auto-oxidation, a free-radical chain reaction triggered by heat, light, and residual catalysts.

This compound and its derivatives belong to the class of sterically hindered phenolic antioxidants. The key to their efficacy lies in the phenolic hydroxyl group (-OH) and the bulky tert-butyl groups at the ortho positions. These bulky groups sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical after it donates a hydrogen atom to a polymer peroxy radical (ROO•). This action effectively terminates the degradation chain reaction. The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a wide array of derivatives with tailored properties such as higher molecular weight, lower volatility, and improved compatibility with specific polymer systems.

Mechanism of Action: Radical Scavenging

The primary antioxidant function of this compound derivatives is to interrupt the free-radical chain reactions that lead to polymer degradation. This process, known as radical scavenging, is depicted in the signaling pathway below.

G Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiator Heat, Light, Stress Initiator->Polymer Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH (Propagation) Degradation Polymer Degradation (Chain Scission, Crosslinking) ROO_radical->Degradation ArO_radical Stable Phenoxyl Radical (ArO•) ROOH->Degradation Decomposition Antioxidant Hindered Phenol (B47542) (ArOH) (this compound derivative) Antioxidant->ROO_radical H• donation (Termination) Termination Termination Products ArO_radical->Termination Further Reactions

Caption: Antioxidant mechanism of a hindered phenol in polymers.

Quantitative Performance Data

The efficacy of antioxidants in polymers is primarily assessed by their ability to resist thermal oxidation. Key performance indicators include Oxidation Induction Time (OIT) and the retention of melt flow characteristics after processing and aging. The following tables present representative data for common hindered phenolic antioxidants structurally related to derivatives of this compound.

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) and High-Density Polyethylene (HDPE) with Various Hindered Phenolic Antioxidants

PolymerAntioxidant (0.1 wt%)OIT at 200°C (minutes)
PP Unstabilized< 1
Irganox 1010¹35 - 50
Irganox 1076²25 - 40
HDPE Unstabilized~2
Irganox 1010¹80 - 100
Irganox 1330³90 - 110

¹Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) ²Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate ³1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Table 2: Melt Flow Rate (MFR) of Polypropylene (PP) After Multiple Extrusions

Antioxidant System (0.2 wt% total)MFR (g/10 min) at 230°C/2.16 kg - 1st PassMFR (g/10 min) at 230°C/2.16 kg - 5th Pass
Unstabilized4.0> 30
Irganox 10103.86.5
Irganox 10763.97.2
Irganox 1010 / Secondary Antioxidant (1:1)3.84.5

Experimental Protocols

Synthesis of a Representative Derivative: Schiff Base from 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050)

This protocol describes the synthesis of a Schiff base derivative, which can exhibit enhanced thermal stability.

G Start Start Dissolve Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde and an aromatic amine in ethanol (B145695) Start->Dissolve Add_Catalyst Add a catalytic amount of acetic acid Dissolve->Add_Catalyst Reflux Reflux the mixture for 2-4 hours Add_Catalyst->Reflux Cool Cool the reaction mixture to room temperature Reflux->Cool Filter Collect the precipitate by vacuum filtration Cool->Filter Wash Wash the solid with cold ethanol Filter->Wash Dry Dry the Schiff base product under vacuum Wash->Dry End End Dry->End

Caption: Workflow for the synthesis of a Schiff base derivative.

Materials:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

  • Aromatic amine (e.g., aniline (B41778) or a substituted aniline)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in absolute ethanol.

  • Add 1.0 equivalent of the aromatic amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, and melting point analysis.

Protocol for Compounding the Antioxidant into a Polymer

This protocol details the incorporation of the antioxidant derivative into a polymer matrix using a twin-screw extruder.

Materials:

  • Polymer pellets (e.g., polypropylene, polyethylene)

  • Synthesized this compound derivative

  • Twin-screw extruder

  • Pelletizer

  • Analytical balance

Procedure:

  • Pre-blending: Accurately weigh the desired amount of polymer pellets and the antioxidant derivative (typically 0.1-0.5 wt%).

  • Dry-blend the components in a container for 5-10 minutes to ensure a uniform mixture.

  • Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the polymer being used (e.g., for polypropylene, temperatures may range from 180°C to 220°C from the feeding zone to the die).

  • Feed the dry-blended mixture into the extruder at a constant rate.

  • The molten polymer-antioxidant blend is extruded through a die into strands.

  • Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Collect and dry the pellets thoroughly before performance testing.

Protocol for Evaluation of Antioxidant Performance

The following protocols are based on ASTM standards for determining the effectiveness of the incorporated antioxidant.

G Start Start Sample_Prep Place 5-10 mg of polymer sample in an aluminum DSC pan Start->Sample_Prep Heat_N2 Heat to 200°C under a nitrogen atmosphere Sample_Prep->Heat_N2 Equilibrate Equilibrate at 200°C Heat_N2->Equilibrate Switch_O2 Switch gas to oxygen at a constant flow rate Equilibrate->Switch_O2 Measure_Time Record time until the onset of the exothermic oxidation peak Switch_O2->Measure_Time End End (OIT value obtained) Measure_Time->End

Caption: Workflow for OIT measurement.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a 5-10 mg sample of the compounded polymer into an aluminum DSC pan.

  • Place the pan in the DSC cell and heat the sample to 200°C under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the gas to oxygen at the same flow rate.

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.[1]

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

Procedure:

  • Set the temperature of the melt flow indexer to the standard for the polymer being tested (e.g., 230°C for polypropylene).

  • Place a specified amount of the compounded polymer pellets into the heated barrel.

  • Apply a standard weight (e.g., 2.16 kg for polypropylene) to the piston.

  • After a specified pre-heating time, allow the molten polymer to extrude through a standard die.

  • Collect the extrudate for a set period of time and weigh it.

  • The MFR is calculated in grams of polymer per 10 minutes.

  • To assess the stabilizing effect during processing, this procedure can be repeated on pellets that have been passed through the extruder multiple times. A smaller change in MFR after multiple extrusions indicates better stabilization.[2][3][4][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Di-tert-butylsalicylaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3,5-Di-tert-butylsalicylaldehyde synthesis using the Duff reaction.

Troubleshooting Guide

Q1: My Duff reaction for 3,5-Di-tert-butylsalicylaldehyde is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the Duff reaction for this specific product are a known issue.[1][2] The traditional Duff reaction is often inefficient, especially with 2,4-dialkylphenols like 2,4-di-tert-butylphenol (B135424).[3][4] Here are key factors to consider for yield improvement:

  • Reaction Conditions: The choice of acid and temperature is critical. Glacial acetic acid is a more effective solvent than traditional glycerol/boric acid for this substrate.[3][4] Heating the reaction mixture to a temperature range of 100-130°C is optimal.[3][4][5]

  • Reagent Stoichiometry: Using an excess of hexamethylenetetramine (HMT) can improve the yield. A molar ratio of 1:2 of 2,4-di-tert-butylphenol to HMT is recommended.[3]

  • Work-up Procedure: The hydrolysis step is crucial for converting the intermediate to the final aldehyde. Quenching the reaction mixture with an aqueous acid, such as hydrochloric acid or sulfuric acid, followed by heating is essential.[3][4]

  • Purification: Purification by filtration through silica (B1680970) gel or recrystallization from methanol (B129727) can significantly improve the purity and isolated yield of the final product.[3]

Q2: I am observing the formation of a dihydro-1,3-benzoxazine byproduct instead of the desired aldehyde. How can I prevent this?

The formation of a dihydro-1,3-benzoxazine is a known side reaction in the Duff reaction with 2,4-di-tert-butylphenol.[4] This occurs when the intermediate amine is not fully hydrolyzed to the aldehyde. To minimize this byproduct:

  • Ensure Complete Hydrolysis: After the initial heating phase with HMT in glacial acetic acid, add a sufficient volume of aqueous acid (e.g., 20% H₂SO₄ or 4N HCl) and continue to heat the mixture.[3][4] This second heating step is critical for the complete hydrolysis of the intermediate imine to the aldehyde.

  • Control Reaction Time: A reaction time of approximately 2 to 3 hours for the initial heating step is generally sufficient.[3] Prolonged reaction times may not necessarily improve the yield of the desired product and could favor side reactions.

Q3: The purity of my final product is low, even after work-up. What purification strategies are most effective?

Low purity is a common challenge. Here are two effective purification methods:

  • Silica Gel Filtration: After the acidic work-up and extraction with a non-polar solvent like hexane (B92381), filtering the organic phase through a pad of silica gel can effectively remove impurities, yielding a product with purity greater than 95%.[3]

  • Recrystallization: Recrystallizing the crude product from cold methanol (0-5°C) is another effective method to obtain pure 3,5-di-tert-butylsalicylaldehyde.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Duff reaction?

The Duff reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic ring, such as a phenol (B47542).[6][7] The reaction proceeds through several key steps:

  • Hexamethylenetetramine (HMT) is protonated by the acidic medium to form an electrophilic iminium ion.

  • The electron-rich phenol undergoes electrophilic aromatic substitution, attacking the iminium ion to form a benzylamine (B48309) intermediate.

  • An intramolecular redox reaction occurs, followed by hydrolysis with water, which provides the oxygen atom for the aldehyde group.[6]

Q2: Why is the Duff reaction typically ortho-selective for phenols?

The ortho-selectivity of the Duff reaction for phenols is attributed to the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile. This interaction directs the formylation to the ortho position.[8] For 2,4-di-tert-butylphenol, the formylation occurs at the available ortho position.

Q3: Are there alternative methods to the Duff reaction for synthesizing 3,5-Di-tert-butylsalicylaldehyde?

Yes, other methods exist, although they may have their own drawbacks. One such method involves the reaction of 2,4-di-tert-butylphenol with formaldehyde (B43269) in the presence of SnCl₄ and 2,6-lutidine. However, this method uses expensive reagents and can generate hazardous waste, making it less suitable for large-scale synthesis.[3][4] Another approach uses methoxy (B1213986) magnesium as a catalyst for the reaction between 2,4-di-tert-butylphenol and polyformaldehyde, which has been reported to yield 73.1% of the desired product.[9]

Q4: Can microwave irradiation be used to improve the yield of the Duff reaction?

Microwave-assisted modifications of the Duff reaction have been reported to increase yields for some substrates. For instance, with 4-methylumbelliferone, microwave treatment significantly improved the yield of the ortho-formylated product. However, this approach may not be universally applicable and can sometimes lead to resin formation.[10] Its effectiveness for 3,5-di-tert-butylsalicylaldehyde would require specific experimental validation.

Optimized Experimental Protocol

This protocol is adapted from a patented method that reports yields of over 60%.[3]

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial Acetic Acid

  • Aqueous Sulfuric Acid (20% vol/vol) or Hydrochloric Acid (4N)

  • Hexane

  • Silica Gel

  • Methanol (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 2 M solution of 2,4-di-tert-butylphenol in glacial acetic acid.

  • Reagent Addition: Add 2.0 molar equivalents of hexamethylenetetramine (HMT) to the solution.

  • Heating: Heat the mixture with stirring at approximately 130°C for 2 to 3 hours.[3]

  • Hydrolysis: After the initial heating, add a volume of aqueous acid (20% H₂SO₄ or 4N HCl) roughly equal to the volume of glacial acetic acid used. Heat the resulting mixture at reflux (around 100-130°C) for 0.5 to 1 hour.[3][4][5]

  • Work-up and Extraction: Cool the reaction mixture and separate the organic phase. Extract the aqueous phase with hexane. Combine the organic phases.

  • Purification (Silica Gel Filtration): Filter the combined hexane solution through a pad of silica gel. Rinse the silica gel pad with additional hexane.

  • Isolation: Concentrate the combined hexane solution to obtain 3,5-di-tert-butylsalicylaldehyde as a yellow solid.

  • Purification (Recrystallization - Optional): For higher purity, the crude product can be recrystallized from cold methanol (0-5°C).[3][4]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Substrate 2,4-di-tert-butylphenol2,4-di-tert-butylphenol2,4-di-tert-butylphenol
Formylating Agent Hexamethylenetetramine (HMT)Hexamethylenetetramine (HMT)Hexamethylenetetramine (HMT)
Solvent Glacial Acetic AcidGlacial Acetic AcidGlacial Acetic Acid
Phenol:HMT Ratio 1:21:31:1.5
Temperature 130°C130°C130°C
Reaction Time 2 hours2 hours2 hours
Hydrolysis 20% H₂SO₄, reflux 0.5hConc. HCl/H₂O, 0.5hH₂O, reflux 0.5h
Yield 40-46% (recrystallized)[3][4]64.6% (silica gel)[3]46.9%[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Mix 2,4-di-tert-butylphenol, HMT, and Glacial Acetic Acid B Heat at 130°C for 2-3 hours A->B C Add Aqueous Acid (e.g., 20% H₂SO₄) B->C Reaction Mixture D Reflux for 0.5-1 hour C->D E Cool and Separate Organic Phase D->E F Extract with Hexane E->F G Filter through Silica Gel F->G H Concentrate to obtain final product G->H

Caption: Optimized workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

duff_reaction_mechanism phenol 2,4-Di-tert-butylphenol intermediate Benzylamine Intermediate phenol->intermediate Electrophilic Attack hmt Hexamethylenetetramine (HMT) iminium Electrophilic Iminium Ion hmt->iminium acid H⁺ (from Acetic Acid) acid->hmt Protonation iminium->intermediate product 3,5-Di-tert-butylsalicylaldehyde intermediate->product Intramolecular Redox & Hydrolysis hydrolysis H₂O / H⁺ hydrolysis->product

Caption: Simplified mechanism of the Duff reaction for 3,5-Di-tert-butylsalicylaldehyde.

References

Technical Support Center: Formylation of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,4-di-tert-butylphenol (B135424). The inherent steric hindrance of this substrate presents unique challenges, often leading to specific side products and requiring careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the formylation of 2,4-di-tert-butylphenol?

A1: The hydroxyl group on the phenol (B47542) ring is an ortho-, para- directing group for electrophilic aromatic substitution.[1] In 2,4-di-tert-butylphenol, both the para-position (position 4) and one ortho-position (position 2) are blocked by bulky tert-butyl groups. Therefore, the formylation is expected to occur primarily at the vacant ortho-position (position 6) to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde .

Q2: Why is the formylation of 2,4-di-tert-butylphenol often challenging, resulting in low yields?

A2: The bulky tert-butyl group at position 2 sterically hinders the adjacent ortho-position (position 6). This steric hindrance impedes the approach of the formylating agent to the aromatic ring, which can lead to low reaction rates and incomplete conversion.[2] To overcome this, harsher reaction conditions such as higher temperatures or longer reaction times may be necessary, which in turn can promote the formation of undesired side products.[2]

Q3: Which formylation methods are commonly used for hindered phenols like 2,4-di-tert-butylphenol?

A3: Several methods can be employed, each with its own advantages and potential for side reactions:

  • Duff Reaction : This method uses hexamethylenetetramine (HMTA) in an acidic medium. It generally shows a strong preference for ortho-formylation and has been specifically applied to 2,4-di-tert-butylphenol.[1][3]

  • Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile.[4][5] While it typically favors ortho-formylation, its efficiency can be reduced by steric hindrance.[6]

  • Magnesium Chloride/Paraformaldehyde Method : This approach is reported to be highly selective for ortho-formylation and can provide high yields of salicylaldehydes, making it a potentially excellent choice for this substrate.[7]

Q4: Can di-formylation occur on 2,4-di-tert-butylphenol?

A4: Di-formylation is unlikely on the 2,4-di-tert-butylphenol ring itself under standard conditions, as there is only one accessible position (position 6) for electrophilic attack. The electron-withdrawing nature of the first aldehyde group introduced would further deactivate the ring, making a second formylation highly unfavorable.[8]

Troubleshooting Guide

Problem 1: Low or no yield of the desired 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

  • Possible Cause 1: Insufficiently reactive formylation agent or conditions. The steric hindrance of the substrate requires potent electrophiles and potentially elevated temperatures to proceed effectively.

  • Solution 1:

    • Consider switching to a more effective ortho-formylation method, such as the magnesium chloride/paraformaldehyde protocol, which is known for its high regioselectivity and good yields.[7]

    • If using the Duff reaction, ensure the acidic medium (e.g., glacial acetic acid) is anhydrous and increase the reaction temperature or time cautiously.[3]

    • For the Reimer-Tiemann reaction, ensure vigorous mixing or the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[5]

  • Possible Cause 2: Degradation of starting material or product. Hindered phenols can be susceptible to oxidation, especially at high temperatures.

  • Solution 2:

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

    • Monitor the reaction by TLC to avoid prolonged heating after the starting material has been consumed, which could lead to product degradation.

Problem 2: The final product is a complex mixture with multiple spots on TLC, and the main product is not the expected aldehyde.

  • Possible Cause 1: Formation of an oxidative coupling side product. 2,4-di-tert-butylphenol can undergo radical-based C-C dimerization, especially under oxidative conditions, to form 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl.[9]

  • Solution 1:

    • De-gas the solvent and run the reaction under a strict inert atmosphere.

    • Analyze the side product by mass spectrometry to check for a molecular weight corresponding to the dimer (410.6 g/mol ).

  • Possible Cause 2: Dealkylation of a tert-butyl group. Under very harsh acidic or high-temperature conditions, it is possible to cleave a tert-butyl group, leading to a less substituted phenol that could then react differently.

  • Solution 2:

    • Use the mildest possible reaction conditions that still afford product.

    • Analyze the crude reaction mixture by ¹H NMR to look for the appearance of new aromatic signals or the disappearance of the characteristic tert-butyl singlets.

Side Product Summary

The following table summarizes the key potential side products in the formylation of 2,4-di-tert-butylphenol.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Formation ConditionsIdentification Notes
Unreacted Starting MaterialC₁₄H₂₂O206.33Incomplete reaction due to steric hindrance or mild conditions.Matches spectral data of 2,4-di-tert-butylphenol.
3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenylC₂₈H₄₂O₂410.63Oxidative conditions (e.g., presence of air), radical initiators.[9]Mass is double that of the starting material minus 2 H. Distinct NMR signals.
Products of DealkylationVariesVariesHarsh acidic conditions, high temperatures.Complex NMR spectra with new aromatic signals.

Experimental Protocols

Protocol: ortho-Formylation via the Duff Reaction[3]

This protocol is adapted from literature procedures for the formylation of 2,4-di-tert-butylphenol using hexamethylenetetramine (HMTA).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-di-tert-butylphenol (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent, followed by hexamethylenetetramine (HMTA, 2.0 eq).

  • Heating: Heat the stirred mixture to reflux (approx. 118°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, slowly add an aqueous solution of hydrochloric acid (e.g., 5 M HCl) to hydrolyze the intermediate imine.

  • Work-up: Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Visualizations

Formylation_Pathways Reaction Pathways for 2,4-di-tert-butylphenol Formylation A 2,4-di-tert-butylphenol B 3,5-di-tert-butyl- 2-hydroxybenzaldehyde (Desired Product) A->B Duff Reaction (HMTA, H⁺) C 3,3',5,5'-Tetra-tert-butyl- 2,2'-dihydroxybiphenyl (Dimer Side Product) A->C Oxidative Conditions

Caption: Main reaction and side product formation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Formylation start Problem: Low Yield / Complex Mixture check_purity Check Starting Material Purity (NMR/GC) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Action: Purify Starting Material purity_ok->purify No analyze Analyze Crude Mixture (TLC, MS, NMR) purity_ok->analyze Yes dimer_found Dimer Detected? analyze->dimer_found use_inert Action: Use Inert Atmosphere (N₂ or Ar) dimer_found->use_inert Yes optimize Action: Optimize Conditions (Temp, Time, Reagents) dimer_found->optimize No

Caption: A logical workflow for troubleshooting common issues.

References

Optimizing reaction conditions for the synthesis of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 3,5-di-tert-butylbenzaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using electrophilic aromatic substitution methods like the Rieche formylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis Acid Catalyst: Lewis acids like titanium tetrachloride (TiCl₄) are highly sensitive to moisture.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.- Handle TiCl₄ under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
3. Steric Hindrance: The two tert-butyl groups on the 1,3-di-tert-butylbenzene (B94130) starting material can sterically hinder the approach of the electrophile.- Ensure efficient stirring to maximize reagent interaction.- A slight increase in reaction temperature might be necessary to overcome the activation energy barrier.
Formation of Multiple Products (Isomers) 1. Isomerization of Starting Material: Under strong acidic conditions, there is a possibility of tert-butyl group migration.- Maintain the recommended reaction temperature; avoid excessive heating.- Use a milder Lewis acid if isomerization is a significant issue, although this may impact the reaction rate.
2. Di-formylation: If an excess of the formylating agent is used, a second aldehyde group could be added to the ring.- Use the stoichiometric amount of dichloromethyl methyl ether as specified in the protocol.- Add the formylating agent dropwise to maintain a low concentration in the reaction mixture.
Incomplete Reaction 1. Poor Reagent Purity: Impurities in the starting material or reagents can interfere with the reaction.- Use high-purity 1,3-di-tert-butylbenzene.- Ensure the dichloromethyl methyl ether has not decomposed.
2. Inefficient Stirring: In a heterogeneous mixture, poor stirring can lead to localized concentration gradients and incomplete reaction.- Use a suitable stir bar and a stir plate capable of vigorous mixing.
Difficult Product Purification 1. Oily Product: The crude product may be an oil that is difficult to crystallize.- Purify by column chromatography on silica (B1680970) gel.- Attempt recrystallization from a non-polar solvent like hexane, potentially at low temperatures.
2. Contamination with Byproducts: Unreacted starting material or side products can co-crystallize with the desired product.- Wash the crude product with a solvent in which the impurities are soluble but the product is not.- Optimize the recrystallization solvent system to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Rieche formylation is a frequently employed method for this transformation.[1] This reaction uses dichloromethyl methyl ether as the formyl source and a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to electrophilically substitute an aldehyde group onto an electron-rich aromatic ring like 1,3-di-tert-butylbenzene.

Q2: Why is steric hindrance a major consideration in this synthesis?

A2: The two bulky tert-butyl groups on the benzene (B151609) ring create significant steric hindrance. This can make it difficult for the electrophile to attack the aromatic ring, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted benzenes. The formylation is directed to the position between the two tert-butyl groups, which is sterically crowded.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative route involves the oxidation of 3,5-di-tert-butylbenzyl alcohol. This can be achieved using a variety of mild oxidizing agents, such as those employed in the Swern oxidation.[2][3] This two-step approach (synthesis of the alcohol followed by oxidation) can be advantageous if the direct formylation proves to be low-yielding or produces difficult-to-separate byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can compare the spot of the reaction mixture to a spot of the starting material (1,3-di-tert-butylbenzene). The formation of a new, more polar spot indicates the formation of the aldehyde product.

Q5: What are the key safety precautions for the Rieche formylation?

A5: Titanium tetrachloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethyl methyl ether is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood. The reaction should be quenched carefully by pouring it onto crushed ice.

Experimental Protocols

Method 1: Rieche Formylation of 1,3-Di-tert-butylbenzene (Adapted from an analogous procedure)

This protocol is adapted from a well-established Organic Syntheses procedure for the formylation of mesitylene.

Materials:

Procedure:

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add a solution of 1,3-di-tert-butylbenzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Carefully add titanium tetrachloride (approx. 1.7 equivalents) to the stirred solution over a few minutes.

  • While maintaining cooling and stirring, add dichloromethyl methyl ether (approx. 0.8 equivalents) dropwise from the dropping funnel over a 20-30 minute period. Hydrogen chloride gas will evolve.

  • After the addition is complete, continue to stir the mixture in the ice bath for 10 minutes.

  • Remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Gently warm the mixture to approximately 35°C for 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and stir thoroughly to hydrolyze the reaction intermediate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with small portions of dichloromethane.

  • Combine the organic layers and wash them three times with water.

  • Add a small crystal of hydroquinone to the organic solution to prevent autoxidation of the aldehyde product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Method 2: Swern Oxidation of 3,5-Di-tert-butylbenzyl Alcohol

This is a two-step process where 3,5-di-tert-butylbenzyl alcohol is first synthesized (e.g., via Grignard reaction of 3,5-di-tert-butylbromobenzene with formaldehyde) and then oxidized.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution. Stir for 5 minutes.

  • Add a solution of 3,5-di-tert-butylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Add triethylamine (5 equivalents) to the flask, stir for 5 minutes, and then allow the reaction mixture to warm to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of aromatic aldehydes using the methods described.

Table 1: Rieche Formylation Conditions (Analogous Reaction)

ParameterValueReference
Substrate MesityleneOrganic Syntheses
Formylating Agent Dichloromethyl methyl etherOrganic Syntheses
Lewis Acid Titanium tetrachlorideOrganic Syntheses
Solvent DichloromethaneOrganic Syntheses
Temperature 0 °C to 35 °COrganic Syntheses
Reaction Time ~1 hourOrganic Syntheses
Yield 81-89%Organic Syntheses

Table 2: Swern Oxidation General Conditions

ParameterValueReference
Substrate Primary or Secondary Alcohol[2][3]
Oxidizing System DMSO, Oxalyl Chloride[2][3]
Base Triethylamine[2][3]
Solvent Dichloromethane[2][3]
Temperature -78 °C to room temperature[2][3]
Yield Generally high (>90%)[4]

Visualizations

Experimental Workflow: Rieche Formylation

Rieche_Formylation_Workflow Workflow for Rieche Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Anhydrous Glassware & Solvents start Dissolve 1,3-Di-tert-butylbenzene in anhydrous DCM prep->start cool Cool to 0°C start->cool add_ticl4 Add TiCl4 cool->add_ticl4 add_dcmm Add Dichloromethyl Methyl Ether Dropwise add_ticl4->add_dcmm stir_cold Stir at 0°C add_dcmm->stir_cold stir_warm Stir at RT & 35°C stir_cold->stir_warm quench Quench with Crushed Ice stir_warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify product This compound purify->product

Caption: Workflow for Rieche Formylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Formylation cluster_analysis Analysis of Reaction Mixture start Low Yield Observed check_reagents Are reagents and solvents anhydrous? start->check_reagents check_reaction_params Were reaction time and temperature adequate? check_reagents->check_reaction_params Yes use_anhydrous Action: Ensure all materials are rigorously dried. Use fresh anhydrous solvents. check_reagents->use_anhydrous No check_tlc What does TLC/GC analysis show? check_reaction_params->check_tlc Yes optimize_time_temp Action: Increase reaction time or temperature slightly. Monitor reaction to completion. check_reaction_params->optimize_time_temp No starting_material Mostly Starting Material check_tlc->starting_material multiple_spots Multiple Unidentified Spots check_tlc->multiple_spots troubleshoot_completion Issue: Incomplete Reaction. Consider reagent purity and stirring. starting_material->troubleshoot_completion troubleshoot_side_reactions Issue: Side Reactions. Consider temperature control and reagent stoichiometry. multiple_spots->troubleshoot_side_reactions

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: The Wittig Reaction with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, particularly when using sterically hindered aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the Wittig reaction often low-yielding with sterically hindered aldehydes?

A1: The Wittig reaction can be challenging with sterically hindered aldehydes due to several factors. The bulky groups near the carbonyl carbon physically obstruct the approach of the phosphorus ylide, which is also often sterically demanding.[1][2] This steric clash slows down the initial nucleophilic attack and the subsequent formation of the crucial oxaphosphetane intermediate, which is the rate-determining step for stabilized ylides.[3][4] For some sterically hindered ketones, this can lead to very slow reactions and poor yields.[3][5]

Q2: My reaction has stalled or is giving a very low yield. What are the first troubleshooting steps?

A2: Low or no yield is a common issue. Here is a systematic approach to troubleshooting:

  • Verify Ylide Formation: The first critical step is the efficient generation of the phosphorus ylide.[2]

    • Base Strength: Ensure the base is strong enough for the specific ylide. Non-stabilized ylides require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2][6] Using a weaker base may result in incomplete deprotonation of the phosphonium (B103445) salt.[2]

    • Reagent Quality: Ensure the phosphonium salt is thoroughly dried and the base is fresh.[2][7] Traces of water will quench the strong base and the ylide.[2]

    • Solvent: Use anhydrous aprotic solvents like THF or diethyl ether.[2]

  • Reaction Conditions:

    • Temperature and Time: Reactions with hindered substrates may require higher temperatures or significantly longer reaction times to overcome the higher activation energy.[2][6] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

    • Order of Addition: For unstable ylides, it can be beneficial to generate the ylide in situ in the presence of the aldehyde rather than pre-forming it.[6][8]

  • Aldehyde Purity: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[3][5] Ensure your aldehyde is pure before starting the reaction.[2]

Q3: How can I improve the reactivity of a sterically hindered aldehyde in a Wittig reaction?

A3: To enhance reactivity, you can add a Lewis acid co-catalyst, such as lithium bromide (LiBr) or magnesium bromide (MgBr₂).[6] The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic ylide.[6] Be aware that lithium salts can also have a profound effect on the stereochemical outcome of the reaction.[3][5]

Q4: My reaction is producing the wrong stereoisomer (e.g., Z instead of E). How can I control the stereoselectivity?

A4: The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide.

  • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[5][7][9]

  • Non-Stabilized Ylides: Non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically yield the kinetically favored (Z)-alkene.[5][9]

  • Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification is the preferred method.[4][5] This technique involves using phenyllithium (B1222949) at low temperatures to convert the intermediate erythro betaine (B1666868) to the threo betaine, which then decomposes to the (E)-alkene.[5][10]

Q5: Are there better alternatives to the Wittig reaction for sterically hindered aldehydes?

A5: Yes. When the Wittig reaction fails or gives poor yields with hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1][3][5] The HWE reaction uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than Wittig reagents.[2][11] This increased nucleophilicity allows them to react more readily with hindered aldehydes and even ketones, often providing excellent yields of the (E)-alkene.[11][12][13] The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.[2][12]

Data Presentation: Comparing Olefination Methods

The following table summarizes typical outcomes when reacting a sterically hindered aldehyde (e.g., 2,4,6-trimethylbenzaldehyde) with different olefination reagents. Yields are representative and can vary based on specific substrates and optimized conditions.

MethodReagent TypeTypical Aldehyde SubstratePredominant StereoisomerTypical Yield RangeKey Advantage
Standard Wittig Non-stabilized Ylide (e.g., Ph₃P=CHCH₃)Sterically HinderedZ-alkene[5][9]10-40%Kinetically controlled Z-selectivity
Standard Wittig Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)Sterically HinderedE-alkene[5][9]20-60%Thermodynamically controlled E-selectivity
Schlosser-Wittig Non-stabilized Ylide + PhLiSterically HinderedE-alkene[5][10]50-80%High E-selectivity for non-stabilized ylides
Horner-Wadsworth-Emmons Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et)Sterically HinderedE-alkene[1][12][14]70-95%High yields with hindered substrates[1][3]

Experimental Protocols

Protocol 1: General Wittig Reaction for Hindered Aldehydes (Z-Selective)

This protocol describes the formation of a (Z)-alkene using a non-stabilized ylide.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the dry phosphonium salt (1.1 equivalents).

    • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-BuLi (1.05 equivalents), dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Slowly add a solution of the sterically hindered aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[1]

    • Monitor the reaction progress by TLC. For hindered substrates, gentle heating may be required.[2]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.[1]

    • Extract the product with an organic solvent like ethyl acetate (B1210297) (3x).[1]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (E-Selective)

This protocol is a high-yielding alternative for sterically hindered aldehydes.

  • Phosphonate Carbanion Generation:

    • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).[2]

    • Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF. Cool the suspension to 0 °C.

    • Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.[1]

    • Slowly add a solution of the hindered aldehyde (1.0 equivalent) in anhydrous THF.[1]

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.[1]

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.[2]

    • Extract the mixture with diethyl ether or ethyl acetate (3x).[2]

    • The water-soluble phosphate byproduct is removed during the aqueous washes.[2][12]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify further by column chromatography if necessary.

Visualizations

Troubleshooting Workflow

G start Low / No Yield in Wittig Reaction with Hindered Aldehyde check_ylide Is Ylide Formation Confirmed? start->check_ylide troubleshoot_ylide Troubleshoot Ylide Formation check_ylide->troubleshoot_ylide No check_conditions Optimize Reaction Conditions check_ylide->check_conditions Yes ts_base Use Stronger/Fresh Base (n-BuLi, NaH) troubleshoot_ylide->ts_base ts_reagents Ensure Anhydrous Conditions & Dry Reagents troubleshoot_ylide->ts_reagents ts_temp Optimize Formation Temp (e.g., 0°C to -78°C) troubleshoot_ylide->ts_temp ts_reagents->check_ylide Re-attempt cond_time Increase Reaction Time / Temperature check_conditions->cond_time cond_lewis Add Lewis Acid (e.g., LiBr) check_conditions->cond_lewis cond_order Change Order of Addition (Generate ylide in situ) check_conditions->cond_order check_alternatives Still Low Yield? cond_time->check_alternatives cond_lewis->check_alternatives cond_order->check_alternatives success Success! check_alternatives->success No use_hwe Consider Alternative Reaction: Horner-Wadsworth-Emmons (HWE) check_alternatives->use_hwe Yes G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ylide Phosphorus Ylide (Nucleophile) ts [2+2] Cycloaddition Transition State ylide->ts aldehyde Sterically Hindered Aldehyde (Electrophile) aldehyde->ts oxaphosphetane Oxaphosphetane Intermediate ts->oxaphosphetane Forms Intermediate alkene Alkene oxaphosphetane->alkene Decomposes tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Decomposes hindrance Steric Hindrance Slows This Step hindrance->ts

References

Preventing byproduct formation in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during Schiff base synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Schiff base synthesis?

A1: Common byproducts in Schiff base synthesis can include:

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, incomplete conversion can leave residual aldehyde/ketone and amine.[1]

  • Hydrolysis Products: The Schiff base product can hydrolyze back to the starting amine and aldehyde if water is present.[2]

  • Oxidation Products: If the aldehyde or amine is sensitive to air, oxidation can lead to colored impurities and polymeric materials. This is particularly relevant for phenols like tyramine.[3]

  • Polymeric Materials: Under harsh conditions like high temperatures, polymerization of the starting materials or the Schiff base product can occur, resulting in intractable tars.[3]

  • Aldol (B89426) Condensation Products: If the aldehyde possesses α-hydrogens, it can undergo self-condensation under acidic or basic conditions to form α,β-unsaturated aldehyde or ketone byproducts.[3]

  • Aminal Intermediate: The hemiaminal or aminal intermediate formed during the reaction may persist if the final dehydration step is incomplete.

Q2: How does pH affect Schiff base synthesis and byproduct formation?

A2: The pH of the reaction is critical. A mildly acidic environment (typically pH 4-5) is often optimal because the acid catalyzes the dehydration of the carbinolamine intermediate.[1]

  • Strongly Acidic Conditions (pH < 4): The amine nucleophile can be protonated, rendering it unreactive and slowing down or preventing the initial nucleophilic attack on the carbonyl group.[4][5]

  • Neutral to Alkaline Conditions (pH > 7): The dehydration of the hydroxy intermediate is often the rate-limiting step and can be slow, leading to an incomplete reaction.[4][5] Alkaline conditions can also promote side reactions like aldol condensation.[3]

Q3: Why is water removal crucial, and what methods can be used?

A3: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, decreasing the yield of the desired imine.[1] Effective water removal is therefore essential to drive the reaction to completion. Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a very effective method for continuous water removal.[6][7]

  • Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can sequester water as it is formed. Common agents include anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å).[1][8]

Q4: My Schiff base product is an oil and difficult to purify. What can I do?

A4: Purifying oily Schiff bases can be challenging. Here are a few strategies:

  • Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble, such as hexane (B92381) or petroleum ether.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

  • Column Chromatography: This is a useful technique for purifying non-crystalline products. To avoid hydrolysis, it is sometimes recommended to use a neutral stationary phase like alumina (B75360) instead of acidic silica (B1680970) gel.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium. 2. Suboptimal reaction conditions (temperature, solvent, catalyst). 3. Formation of side products (e.g., oxidation, polymerization).1. Ensure efficient removal of water using a Dean-Stark apparatus or a dehydrating agent.[7] 2. Optimize reaction conditions by screening different solvents, temperatures, and catalysts (see Data Presentation section). 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures.[2][3]
Presence of Starting Materials in Final Product (Confirmed by NMR/TLC) 1. Incomplete reaction. 2. Reversibility of the Schiff base formation.1. Extend the reaction time or consider using a more effective catalyst. 2. Ensure efficient removal of water.[1]
Product is a Dark, Tarry Substance 1. Oxidation of starting materials or product. 2. Polymerization reactions.1. Run the reaction under an inert atmosphere.[3] 2. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a milder catalyst.[3]
Unexpected Peaks in NMR Spectrum 1. Presence of residual solvent. 2. Formation of side products (e.g., aldol condensation products). 3. Isomers of the Schiff base.1. Ensure the product is thoroughly dried under vacuum. 2. If the aldehyde has α-hydrogens, consider using a non-basic or milder acidic catalyst to minimize aldol condensation. Purify the product using recrystallization or column chromatography.[3] 3. Carefully analyze the spectral data to identify potential isomers.
Difficulty in Product Isolation/Crystallization 1. The product is an oil at room temperature. 2. Presence of impurities inhibiting crystallization.1. Attempt purification by column chromatography or try to induce crystallization through trituration.[1][2] 2. Purify the crude product to remove impurities that may be hindering crystallization. Try different recrystallization solvents or solvent mixtures.[2]

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Schiff Base Yield

Temperature (°C)Reaction Time (min)Yield (%)
25 (Room Temp)30~95
5030~90
7030~85
9030~80
25 (Room Temp)15~90
25 (Room Temp)60~95
25 (Room Temp)90~95
25 (Room Temp)120~95

Data adapted from a study on the synthesis of a specific berberine (B55584) Schiff base in ethanol.[9] Note that optimal conditions can vary significantly based on the specific reactants.

Table 2: Effect of Different Catalysts on Chalcone Synthesis via a Schiff Base-Metal Complex

CatalystReaction Time (min)Yield (%)
Cu(II)-Schiff Base Complex60>90
KOH60~70-80
PTSA (p-Toluenesulfonic acid)60~60-70

This table illustrates the catalytic efficiency of a Schiff base-metal complex in a related organic transformation, highlighting the potential for catalyst optimization.[10]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of an aldehyde and a primary amine.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0 equivalent)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde in a suitable solvent.

  • Add the primary amine to the solution.

  • If using a catalyst, add it at this stage.

  • If using a dehydrating agent like molecular sieves, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux for the required time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a dehydrating agent was used, filter it off.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol for Schiff Base Synthesis using a Dean-Stark Apparatus

This method is highly effective for removing water and driving the reaction to completion.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0 equivalent)

  • Toluene or Benzene (solvent)

  • (S)-α,α-diphenylprolinol (example catalyst, can be adapted)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the amine and the solvent.

  • Add the aldehyde to the mixture.

  • Fill the Dean-Stark trap with the solvent.

  • Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Continue refluxing until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product as necessary.[11]

Protocol for Recrystallization of a Schiff Base

Procedure:

  • Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[2]

Visualizations

Troubleshooting_Workflow start Low Purity or Byproduct Formation check_water Is water being effectively removed? start->check_water implement_water_removal Implement Dean-Stark or add dehydrating agent check_water->implement_water_removal No check_ph Is the pH optimal (typically 4-5)? check_water->check_ph Yes implement_water_removal->check_ph adjust_ph Adjust pH with a catalytic amount of acid check_ph->adjust_ph No check_oxidation Are starting materials air-sensitive? check_ph->check_oxidation Yes adjust_ph->check_oxidation use_inert_atmosphere Run reaction under N2 or Ar atmosphere check_oxidation->use_inert_atmosphere Yes check_temp Is the reaction temperature too high? check_oxidation->check_temp No use_inert_atmosphere->check_temp lower_temp Lower reaction temperature to reduce polymerization/side reactions check_temp->lower_temp Yes purify Purify product via recrystallization or chromatography check_temp->purify No lower_temp->purify

Caption: Troubleshooting workflow for byproduct formation in Schiff base synthesis.

Caption: The reversible equilibrium of Schiff base formation.

References

Stability of 3,5-Di-tert-butylbenzaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 3,5-Di-tert-butylbenzaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and proper storage for this compound?

This compound is a crystalline solid that is stable for at least two years if stored at room temperature in a tightly sealed container, protected from light and moisture.[1] However, it is sensitive to oxidation and should be handled with care to avoid degradation. For optimal shelf life, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: How does the steric hindrance from the tert-butyl groups affect the reactivity of the aldehyde?

The two bulky tert-butyl groups at positions 3 and 5 of the benzene (B151609) ring create significant steric hindrance around the aldehyde functional group. This steric bulk can slow down the rate of nucleophilic attack on the carbonyl carbon, a common reaction pathway for aldehydes. While this can enhance the compound's stability in some instances, it may also necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve desired transformations.

Q3: Is this compound susceptible to air oxidation?

Yes, like many aldehydes, this compound is susceptible to air oxidation, especially upon prolonged exposure to light and air. The aldehyde group can be oxidized to the corresponding carboxylic acid, 3,5-di-tert-butylbenzoic acid. To minimize this, it is advisable to store the compound under an inert atmosphere and use freshly opened or purified material for reactions sensitive to acidic impurities.

Troubleshooting Guides

Issue 1: Low or no reactivity in a nucleophilic addition reaction.
  • Possible Cause: The steric hindrance from the bulky tert-butyl groups is impeding the approach of the nucleophile to the aldehyde carbonyl group.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

    • Use a Less Bulky Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.

    • Employ a Catalyst: The use of a Lewis acid catalyst can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Issue 2: Formation of unexpected byproducts in a reaction under basic conditions.
  • Possible Cause: As a non-enolizable aldehyde (lacking alpha-hydrogens), this compound can undergo the Cannizzaro reaction in the presence of a strong base.[2][3][4][5] This reaction leads to a disproportionation, where one molecule of the aldehyde is reduced to the corresponding alcohol (3,5-di-tert-butylbenzyl alcohol) and another is oxidized to the carboxylic acid (3,5-di-tert-butylbenzoic acid).

  • Troubleshooting Steps:

    • Avoid Strong Bases: If the Cannizzaro reaction is undesired, avoid using strong bases like sodium hydroxide (B78521) or potassium hydroxide. Consider using a non-nucleophilic, sterically hindered base if a basic medium is required for other purposes.

    • Control Stoichiometry: If a base is necessary, use it in catalytic amounts rather than stoichiometric or excess amounts.

    • Lower Reaction Temperature: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

Issue 3: Degradation of the compound during workup or purification.
  • Possible Cause: The compound may be degrading due to exposure to strong oxidizing or acidic/basic conditions during the workup procedure.

  • Troubleshooting Steps:

    • Neutral Workup: Whenever possible, use neutral workup conditions. Wash with brine (saturated NaCl solution) instead of acidic or basic solutions.

    • Avoid Strong Oxidizing Agents: Be cautious of using strong oxidizing agents in the workup or purification steps.

    • Purification Method: Column chromatography on silica (B1680970) gel is a common method for purification. Ensure the silica gel is neutral to avoid acid-catalyzed degradation. Recrystallization from a suitable solvent like ethanol (B145695) can also be an effective purification method.[6]

Stability Under Different Reaction Conditions

The stability of this compound is highly dependent on the specific reaction conditions employed. Below is a summary of its expected behavior under various conditions.

ConditionStabilityPotential Degradation/Side Products
Acidic Generally stable to mild acids. Can be used in reactions with acid catalysts like trifluoroacetic acid (TFA).[6]Prolonged exposure to strong, hot acids may lead to decomposition, though specific products are not well-documented.
Basic Unstable in the presence of strong bases.[2][3][4][5]Undergoes the Cannizzaro reaction to form 3,5-di-tert-butylbenzyl alcohol and 3,5-di-tert-butylbenzoic acid.[2][3][4][5]
Oxidative Susceptible to oxidation.Can be oxidized to 3,5-di-tert-butylbenzoic acid by common oxidizing agents like potassium permanganate (B83412) or dichromate.[7]
Reductive Readily reduced.Can be reduced to 3,5-di-tert-butylbenzyl alcohol by reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4).[8][9][10][11][12]
Thermal Moderately stable. The related 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) is predicted to have lower thermal stability.[13]Specific thermal degradation products are not well-documented, but decomposition at high temperatures is expected.
Photolytic Potentially unstable upon exposure to UV light.Aromatic aldehydes can undergo various photochemical reactions, including photoreduction and photoaddition.[14][15] The specific products would depend on the solvent and wavelength of light used.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound with Sodium Borohydride

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and slowly add water or dilute hydrochloric acid to quench the excess NaBH4.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 3,5-di-tert-butylbenzyl alcohol, can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Investigating Stability under Basic Conditions (Cannizzaro Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., a mixture of an organic solvent and water).

  • Addition of Base: Add a concentrated aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[16]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC or HPLC.

  • Workup: After the reaction, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to separate the alcohol product.

  • Isolation of Carboxylic Acid: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.[16]

Visualizations

Stability_Profile cluster_conditions Reaction Conditions cluster_products Potential Products / Outcome Compound This compound Acidic Acidic Compound->Acidic Stable (mild) Decomposition (strong) Basic Basic Compound->Basic Unstable Oxidative Oxidative Compound->Oxidative Unstable Reductive Reductive Compound->Reductive Unstable Thermal Thermal Compound->Thermal Moderately Stable Photolytic Photolytic Compound->Photolytic Potentially Unstable Stable Generally Stable Acidic->Stable Cannizzaro 3,5-Di-tert-butylbenzyl alcohol + 3,5-Di-tert-butylbenzoic acid Basic->Cannizzaro Oxidation_Product 3,5-Di-tert-butylbenzoic acid Oxidative->Oxidation_Product Reduction_Product 3,5-Di-tert-butylbenzyl alcohol Reductive->Reduction_Product Decomposition Decomposition Products Thermal->Decomposition Photoproducts Various Photoproducts Photolytic->Photoproducts Troubleshooting_Workflow Start Experiment with This compound Issue Encountering an Issue? Start->Issue LowReactivity Low or No Reactivity Issue->LowReactivity Yes Byproducts Unexpected Byproducts Issue->Byproducts Degradation Degradation During Workup Issue->Degradation Success Successful Reaction Issue->Success No Solution_Reactivity Increase Temperature Extend Reaction Time Use Catalyst LowReactivity->Solution_Reactivity Solution_Byproducts Avoid Strong Base Control Stoichiometry Lower Temperature Byproducts->Solution_Byproducts Solution_Degradation Neutral Workup Avoid Strong Oxidants Choose Appropriate Purification Degradation->Solution_Degradation Solution_Reactivity->Success Solution_Byproducts->Success Solution_Degradation->Success

References

Removal of unreacted starting materials from 3,5-Di-tert-butylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Di-tert-butylbenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and what are the likely unreacted starting materials I might find in my crude product?

The synthesis of this compound can be approached through various formylation methods. The most probable unreacted starting materials in your crude product will depend on the synthetic route chosen:

  • Formylation of 1,3-Di-tert-butylbenzene: If you are using a direct formylation method such as the Gattermann-Koch or Vilsmeier-Haack reaction, the primary unreacted starting material will be 1,3-Di-tert-butylbenzene .

  • Sommelet Reaction Route: This route typically starts from 3,5-di-tert-butyltoluene, which is first brominated to 3,5-di-tert-butylbenzyl bromide and then reacted with hexamethylenetetramine followed by hydrolysis. In this case, you might find unreacted 3,5-di-tert-butylbenzyl bromide or intermediates from its reaction with hexamine.

Q2: What are the typical physical properties of this compound and its common unreacted starting materials?

Understanding the physical properties of your target compound and potential impurities is crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at RTMelting Point (°C)Boiling Point (°C)
This compound C15H22O218.33Solid85-89-
1,3-Di-tert-butylbenzene C14H22190.32Liquid-172-173
3,5-Di-tert-butylbenzyl bromide C15H23Br299.25---

Q3: What are the recommended methods for removing unreacted starting materials from my this compound product?

The significant difference in physical properties between the solid product and liquid starting materials allows for straightforward purification:

  • Recrystallization: This is a highly effective method for purifying solid this compound from non-polar liquid impurities like 1,3-Di-tert-butylbenzene. Ethanol (B145695) is a suitable solvent for this purpose.[1]

  • Column Chromatography: For separating compounds with closer polarities or for achieving very high purity, column chromatography on silica (B1680970) gel is a viable option. A non-polar eluent system, such as hexane/ethyl acetate, would be appropriate.

  • Distillation (for removal of volatile impurities): If the primary impurity is a volatile starting material like 1,3-di-tert-butylbenzene, it may be possible to remove it by distillation under reduced pressure, provided the product is thermally stable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is an oil or a sticky solid, not a crystalline powder.

  • Question: I expected a solid product, but after work-up, I have an oil or a very impure-looking solid. What could be the cause and how do I fix it?

  • Answer: This is a strong indication of a high percentage of unreacted starting material, likely 1,3-di-tert-butylbenzene, which is a liquid at room temperature.

    • Troubleshooting Steps:

      • Confirm Impurity: Analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of the starting material.

      • Purification: Perform a recrystallization from a suitable solvent like ethanol. The this compound should crystallize upon cooling, leaving the liquid starting material in the mother liquor.

Issue 2: After recrystallization, the yield of my this compound is very low.

  • Question: I performed a recrystallization to purify my product, but I recovered very little solid material. Why did this happen and what can I do?

  • Answer: A low recovery yield after recrystallization can be due to several factors:

    • Incomplete Reaction: The initial formylation reaction may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture to begin with. Monitor the reaction progress more closely in future experiments using TLC or GC.

    • Sub-optimal Recrystallization Conditions:

      • Too much solvent: Using an excessive amount of solvent will result in your product remaining dissolved even at low temperatures.

      • Cooling too quickly: Rapid cooling can lead to the formation of very small crystals or an oil, which are difficult to collect by filtration.

    • Troubleshooting Steps:

      • Optimize Reaction: Ensure your reaction goes to completion by monitoring it.

      • Optimize Recrystallization:

        • Use a minimal amount of hot solvent to dissolve your crude product completely.

        • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

        • If the product still does not crystallize, try scratching the inside of the flask with a glass rod to induce crystallization.

Issue 3: My purified product still shows the presence of starting material by NMR/GC analysis.

  • Question: I have recrystallized my product, but analytical data still shows contamination with the starting material. How can I improve the purity?

  • Answer: If a single recrystallization is insufficient, you may need to perform a second recrystallization or use a more powerful purification technique.

    • Troubleshooting Steps:

      • Second Recrystallization: Perform another recrystallization, ensuring slow cooling and careful separation of the crystals from the mother liquor.

      • Column Chromatography: If recrystallization is still not effective, purify the material using column chromatography on silica gel. This method provides a much higher degree of separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound containing unreacted 1,3-di-tert-butylbenzene.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the purified crystals and analyze by TLC or GC to confirm the removal of the unreacted starting material. The expected melting point of pure this compound is 85-89 °C.[2]

Visual Workflow

Troubleshooting_Workflow start Crude Product Analysis issue_oily Issue: Oily or Sticky Solid start->issue_oily Identify Issue issue_low_yield Issue: Low Yield After Recrystallization start->issue_low_yield Identify Issue issue_impure Issue: Still Impure After Recrystallization start->issue_impure Identify Issue cause_unreacted_sm Cause: High % of Unreacted Starting Material issue_oily->cause_unreacted_sm cause_incomplete_rxn Cause: Incomplete Reaction issue_low_yield->cause_incomplete_rxn cause_bad_recryst Cause: Sub-optimal Recrystallization issue_low_yield->cause_bad_recryst solution_re_recrystallize Solution: Second Recrystallization issue_impure->solution_re_recrystallize solution_chromatography Solution: Column Chromatography issue_impure->solution_chromatography solution_recrystallize Solution: Recrystallize from Ethanol cause_unreacted_sm->solution_recrystallize solution_optimize_rxn Solution: Optimize Reaction Conditions cause_incomplete_rxn->solution_optimize_rxn solution_optimize_recryst Solution: Optimize Recrystallization Protocol cause_bad_recryst->solution_optimize_recryst end_pure Pure Crystalline Product solution_recrystallize->end_pure solution_optimize_rxn->end_pure solution_optimize_recryst->end_pure solution_re_recrystallize->end_pure solution_chromatography->end_pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Di-tert-butylbenzaldehyde for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Di-tert-butylbenzaldehyde, with a focus on scaling up for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale methods for synthesizing this compound?

A1: The most commonly cited laboratory method is the Sommelet reaction, which involves the conversion of a benzylic halide to an aldehyde using hexamethylenetetramine (HMTA) and subsequent hydrolysis.[1][2] This method is favored in laboratory settings for its ability to introduce an aldehyde group without over-oxidation to a carboxylic acid.[1][2]

Q2: What are the potential routes for the industrial-scale synthesis of this compound?

A2: For industrial production, direct oxidation of 3,5-di-tert-butyltoluene (B81915) is a more likely route due to process simplicity and potentially higher throughput. This approach often utilizes catalysts such as cobalt salts in the presence of an oxygen source. Another potential industrial method is the catalytic oxidation of 3,5-di-tert-butylbenzyl alcohol.

Q3: What are the typical yields for the synthesis of this compound?

A3: Laboratory-scale synthesis using the Sommelet reaction can have yields ranging from 50% to 80%, depending on the purity of the starting materials and reaction conditions.[2] Industrial-scale yields via catalytic oxidation of the corresponding toluene (B28343) are generally higher, often exceeding 80-90% under optimized conditions.

Q4: How can the purity of this compound be improved?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent is a common laboratory technique. For industrial-scale purification, fractional distillation under reduced pressure is often employed. Another effective method is the formation of a bisulfite adduct, which can be isolated and then reconverted to the pure aldehyde.[3][4]

Q5: What are the main safety considerations when handling the reagents for this synthesis?

A5: Benzylic halides, often used as starting materials in the Sommelet reaction, are lachrymatory and should be handled in a well-ventilated fume hood. Oxidizing agents used in industrial synthesis routes can be hazardous and require careful handling to avoid runaway reactions. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material - Inadequate reaction temperature- Insufficient reaction time- Poor quality of reagents or catalyst- Optimize reaction temperature and time based on small-scale experiments.- Ensure reagents and catalysts are pure and dry.- For the Sommelet reaction, ensure the hexamethylenetetramine is of high quality.
Formation of byproducts - Over-oxidation to carboxylic acid- Polymerization of the aldehyde- Incomplete hydrolysis in the Sommelet reaction- Use a milder oxidizing agent or optimize reaction conditions to minimize over-oxidation.- Control the reaction temperature to prevent polymerization.- Ensure complete hydrolysis by adjusting the acid concentration and reaction time.
Product loss during workup - Inefficient extraction- Product degradation during purification- Optimize the extraction solvent and procedure.- For purification by distillation, use reduced pressure to lower the boiling point and prevent thermal degradation.
Product Impurity
Symptom Possible Cause Suggested Solution
Presence of unreacted starting material - Incomplete reaction- Increase reaction time or temperature.- Consider adding a fresh portion of the catalyst or oxidizing agent.
Presence of 3,5-Di-tert-butylbenzoic acid - Over-oxidation of the aldehyde- Use a more selective oxidizing agent.- Optimize reaction conditions (temperature, reaction time) to favor aldehyde formation.
Discoloration of the final product - Presence of colored impurities from side reactions- Purify the product by recrystallization, fractional distillation, or through the formation of a bisulfite adduct.[3][4]

Experimental Protocols

Laboratory-Scale Synthesis via Sommelet Reaction

This protocol describes a laboratory-scale synthesis of this compound from 3,5-di-tert-butylbenzyl bromide.

Materials:

  • 3,5-di-tert-butylbenzyl bromide

  • Hexamethylenetetramine (HMTA)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Formation of the Quaternary Ammonium Salt: In a round-bottom flask, dissolve 3,5-di-tert-butylbenzyl bromide in a 1:1 mixture of ethanol and water. Add an equimolar amount of hexamethylenetetramine to the solution.

  • Reaction: Heat the mixture at reflux for 2-4 hours.

  • Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 30 minutes.

  • Extraction: Cool the mixture to room temperature and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from ethanol to yield white crystals.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound
Parameter Sommelet Reaction (Lab-Scale) Catalytic Oxidation of 3,5-di-tert-butyltoluene (Industrial-Scale)
Starting Material 3,5-di-tert-butylbenzyl halide3,5-di-tert-butyltoluene
Key Reagents Hexamethylenetetramine, AcidMetal catalyst (e.g., Cobalt salt), Oxidant (e.g., Air, O₂)
Typical Yield 50 - 80%> 80%
Reaction Temperature Reflux (approx. 80-100 °C)100 - 150 °C
Pressure AtmosphericAtmospheric to slightly elevated
Key Advantages Good for small scale, avoids over-oxidationHigh yield, atom-economical, suitable for large scale
Key Challenges Moderate yield, multi-stepCatalyst deactivation, potential for over-oxidation

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Mix 3,5-di-tert-butylbenzyl bromide and HMTA in Ethanol/Water B Reflux for 2-4 hours A->B C Add HCl and reflux for 30 minutes B->C D Extract with Diethyl Ether C->D Cool to RT E Wash with Water and Brine D->E F Dry with Na2SO4 E->F G Evaporate Solvent F->G H Recrystallize from Ethanol G->H I This compound H->I Final Product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_guide Start Low Yield or Impure Product A Check Purity of Starting Materials Start->A B Review Reaction Conditions Start->B C Optimize Workup & Purification Start->C D Impure Materials A->D Purity Issue E Suboptimal Conditions B->E Condition Issue F Product Loss C->F Workup Issue G Purify Starting Materials D->G H Adjust Temp, Time, or Catalyst Load E->H I Modify Extraction or Purification Method F->I End Improved Yield & Purity G->End H->End I->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting low yields in porphyrin synthesis using 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of porphyrins using 3,5-Di-tert-butylbenzaldehyde.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of meso-tetrakis(3,5-di-tert-butylphenyl)porphyrin, a molecule known for challenges related to the steric hindrance of the aldehyde.

Question: Why is the yield of my porphyrin synthesis unexpectedly low?

Low yields in the synthesis of tetrakis(3,5-di-tert-butylphenyl)porphyrin are a common issue, often stemming from the sterically bulky nature of the this compound starting material. The primary synthetic route for this type of porphyrin is the Lindsey synthesis, which involves the acid-catalyzed condensation of the aldehyde with pyrrole (B145914) to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the final porphyrin. Several factors can contribute to low yields:

  • Inefficient Condensation: The bulky tert-butyl groups on the benzaldehyde (B42025) can sterically hinder the reaction with pyrrole, slowing down the formation of the porphyrinogen intermediate and leading to incomplete conversion.

  • Side Reactions: Acid-catalyzed polymerization of pyrrole and the formation of linear oligomers are significant side reactions that consume starting materials and complicate purification. High reactant concentrations can exacerbate these side reactions.

  • Incomplete Oxidation: The porphyrinogen intermediate must be oxidized to the stable, aromatic porphyrin. If the oxidation is incomplete, the colorless and unstable porphyrinogen can revert back to starting materials or degrade, thus lowering the yield.

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow and incomplete reaction, while too much can promote unwanted side reactions and polymerization.

  • Presence of Water: Water can interfere with the acid catalyst and inhibit the condensation reaction. The use of anhydrous solvents and reagents is highly recommended.

Question: What are the likely side products or impurities in my reaction mixture?

The primary impurities are typically:

  • Unreacted this compound and Pyrrole: Due to incomplete reaction.

  • Linear Polypyrrolic Oligomers: These are formed through the acid-catalyzed polymerization of pyrrole and its condensation products. They often appear as a dark, tar-like substance.

  • Chlorin Contamination: Chlorins are partially oxidized porphyrins and can be a significant byproduct if the oxidation step is not efficient. They can sometimes be converted to the desired porphyrin by further oxidation.

  • Porphyrinogen: The unoxidized intermediate is colorless and unstable but may persist if the oxidant is not effective or used in insufficient amounts.

Question: How can I improve the purity of my final product?

Purification of tetrakis(3,5-di-tert-butylphenyl)porphyrin typically involves column chromatography on silica (B1680970) gel or alumina (B75360).

  • Initial Filtration: After the reaction, it is often beneficial to filter the crude reaction mixture through a plug of silica or alumina to remove baseline polymeric impurities.

  • Column Chromatography: A gradient elution system is often most effective. A common starting point is a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane (B109758), gradually increasing the polarity with more dichloromethane or a small amount of ethyl acetate. The desired porphyrin typically moves as a distinct purple band.

  • Recrystallization: Further purification can be achieved by recrystallization from a solvent mixture such as dichloromethane/methanol or chloroform/hexane.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for this compound?

The Lindsey synthesis is generally preferred for sterically hindered aldehydes like this compound. This method is carried out at room temperature under high dilution conditions, which helps to minimize the formation of polymeric side products. The two-step nature of the Lindsey synthesis, with a separate oxidation step, allows for better control over the reaction.

Q2: What is the optimal catalyst and concentration for this synthesis?

Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂) are the most common acid catalysts for the Lindsey synthesis. The optimal concentration is critical and should be determined empirically. A good starting point is a catalyst concentration of around 1-10 mM. For sterically hindered aldehydes, slightly higher catalyst concentrations or the use of a co-catalyst might be beneficial.

Q3: What is the best oxidant to use?

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and commonly used oxidant for converting the porphyrinogen to the porphyrin. p-Chloranil is another suitable option. The oxidant is typically added after the initial condensation reaction has reached equilibrium.

Q4: How can I monitor the progress of the reaction?

  • Condensation Step: The formation of the porphyrinogen is difficult to monitor directly as it is colorless. Thin-layer chromatography (TLC) can be used to monitor the consumption of the this compound.

  • Oxidation Step: The progress of the oxidation is easily monitored by UV-Vis spectroscopy. The appearance of the characteristic and intense Soret band around 420 nm and the weaker Q-bands in the 500-700 nm region indicate the formation of the porphyrin. A handheld UV lamp can also show the appearance of the fluorescent porphyrin on a TLC plate.

Q5: My reaction mixture is a dark, tarry mess. What went wrong?

The formation of a significant amount of tar-like material is usually indicative of excessive polymerization. This can be caused by:

  • High Reactant Concentrations: The Lindsey synthesis relies on high dilution to favor the intramolecular cyclization over intermolecular polymerization. Ensure your reaction concentration is in the recommended range (typically around 10 mM).

  • Excessive Acid Catalyst: Too much acid can accelerate the polymerization of pyrrole.

  • Prolonged Reaction Time: While the condensation needs time to reach equilibrium, excessively long reaction times can lead to more side products.

Data Presentation

Table 1: Illustrative Yields of Tetrakis(3,5-di-tert-butylphenyl)porphyrin under Various Conditions

Aldehyde Concentration (mM)Pyrrole Concentration (mM)CatalystCatalyst Concentration (mM)OxidantTypical Yield (%)Reference
1010TFA1DDQ15-25General Lindsey Conditions
1010BF₃·OEt₂1DDQ20-30General Lindsey Conditions
55TFA0.5p-Chloranil25-35High Dilution Optimization
1010TFA5DDQ10-15Potential for Increased Side Reactions
100100Propionic Acid (Adler Conditions)N/A (Solvent)Air<10Not Recommended for Hindered Aldehydes

Note: These are representative yields and can vary based on specific experimental conditions and purification efficiency.

Experimental Protocols

Detailed Methodology for the Lindsey Synthesis of 5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (B128534) (Et₃N)

  • Silica Gel for column chromatography

  • Hexane

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (e.g., 10 mmol) and freshly distilled pyrrole (e.g., 10 mmol) in anhydrous dichloromethane to achieve a final concentration of 10 mM for each reactant.

  • Condensation: To the stirred solution, add the acid catalyst (e.g., TFA, 1-2 equivalents relative to pyrrole) dropwise. The solution may darken slightly. Stir the reaction mixture at room temperature in the dark for 1 to 3 hours. The progress of aldehyde consumption can be monitored by TLC.

  • Oxidation: After the condensation period, add a solution of DDQ (e.g., 0.75 equivalents relative to pyrrole) in a small amount of anhydrous dichloromethane. The solution should rapidly turn a deep purple color. Continue stirring at room temperature for an additional 1-2 hours.

  • Quenching: Quench the reaction by adding a few drops of triethylamine until the solution is neutralized.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Prepare a silica gel column packed in hexane.

    • Load the crude product onto the column.

    • Elute with a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the proportion of dichloromethane).

    • The desired porphyrin will elute as a purple band. Collect the corresponding fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product: The resulting purple solid can be further purified by recrystallization from a dichloromethane/methanol mixture to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Anhydrous Dichloromethane reactants Add this compound and Pyrrole start->reactants catalyst Add Acid Catalyst (TFA or BF3.OEt2) reactants->catalyst condensation Condensation (1-3h, RT, Dark) catalyst->condensation oxidant Add Oxidant (DDQ) condensation->oxidant oxidation Oxidation (1-2h, RT) oxidant->oxidation quench Quench with Triethylamine oxidation->quench rotovap Solvent Removal quench->rotovap dissolve Dissolve in CH2Cl2 rotovap->dissolve column Column Chromatography (Silica) dissolve->column collect Collect Purple Fractions column->collect final_rotovap Solvent Removal collect->final_rotovap product Final Product final_rotovap->product

Caption: Experimental workflow for the Lindsey synthesis of tetrakis(3,5-di-tert-butylphenyl)porphyrin.

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Troubleshooting Actions start Low Porphyrin Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Excessive Side Reactions start->side_reactions poor_oxidation Ineffective Oxidation start->poor_oxidation purification_loss Loss during Purification start->purification_loss optimize_condensation Optimize Condensation: - Adjust catalyst concentration - Increase reaction time - Check reagent purity incomplete_reaction->optimize_condensation reduce_side_reactions Reduce Side Reactions: - Ensure high dilution (<=10 mM) - Use optimal acid concentration side_reactions->reduce_side_reactions improve_oxidation Improve Oxidation: - Use fresh DDQ or p-Chloranil - Ensure sufficient equivalents poor_oxidation->improve_oxidation refine_purification Refine Purification: - Use appropriate solvent system - Avoid overloading column purification_loss->refine_purification

Caption: Troubleshooting logic for addressing low yields in porphyrin synthesis.

Managing air and moisture sensitivity of 3,5-Di-tert-butylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 3,5-Di-tert-butylsalicylaldehyde.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the storage and handling of 3,5-Di-tert-butylsalicylaldehyde and its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 3,5-Di-tert-butylsalicylaldehyde?

A1: The primary visual indicator of degradation is a color change. Pure 3,5-Di-tert-butylsalicylaldehyde is a pale yellow to colorless solid.[1][2] Upon prolonged exposure to air, it can oxidize, leading to a more intense yellow or even brownish appearance. This is often due to the oxidation of the aldehyde group to a carboxylic acid.

Q2: How should 3,5-Di-tert-butylsalicylaldehyde be properly stored to minimize degradation?

A2: To ensure the stability of 3,5-Di-tert-butylsalicylaldehyde, it should be stored in a tightly sealed container to protect it from air and moisture.[3] For long-term storage, it is recommended to keep it in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent oxidation.

Q3: Is 3,5-Di-tert-butylsalicylaldehyde sensitive to moisture?

A3: While the primary sensitivity is to air (oxidation), moisture can facilitate degradation pathways. Therefore, it is crucial to handle the compound in a dry environment and store it in a desiccator or with a desiccant.

Troubleshooting Common Experimental Issues

Q4: My reaction with 3,5-Di-tert-butylsalicylaldehyde is giving low yields. What could be the cause?

A4: Low yields can result from several factors. A primary reason could be the degradation of the starting material. Ensure that the 3,5-Di-tert-butylsalicylaldehyde used is pure and has been stored correctly. Additionally, the aldehyde group is susceptible to oxidation, which can be accelerated by reaction conditions. Consider running the reaction under an inert atmosphere to minimize oxidation.

Q5: I am observing an unexpected side product in my reaction. How can I identify it?

A5: A common impurity resulting from degradation is 3,5-Di-tert-butyl-2-hydroxybenzoic acid, formed by the oxidation of the aldehyde group. This can be identified using analytical techniques such as NMR spectroscopy (disappearance of the aldehyde proton peak and appearance of a carboxylic acid proton peak) and mass spectrometry.

Q6: The color of my 3,5-Di-tert-butylsalicylaldehyde has changed. Can I still use it?

A6: A significant color change indicates potential degradation. It is highly recommended to purify the compound before use to ensure the reliability of your experimental results. Purification can be achieved by recrystallization or column chromatography.[4]

Data Presentation

Table 1: Physical and Chemical Properties of 3,5-Di-tert-butylsalicylaldehyde

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[5]
Molecular Weight 234.34 g/mol [5]
Appearance Pale yellow to colorless solid[1][2]
Melting Point 59-61 °C[6]
Solubility Soluble in organic solvents like ethanol (B145695), ether, DMSO, and methanol. Limited solubility in water.[6]

Experimental Protocols

Protocol 1: General Handling and Dispensing of 3,5-Di-tert-butylsalicylaldehyde

  • Objective: To handle and dispense the solid compound while minimizing exposure to air and moisture.

  • Methodology:

    • Work in a well-ventilated fume hood or under an inert atmosphere in a glovebox.

    • Allow the container of 3,5-Di-tert-butylsalicylaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use clean, dry spatulas and glassware.

    • Weigh the desired amount of the compound quickly and efficiently.

    • Immediately and securely seal the container after dispensing.

    • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Protocol 2: Synthesis of a Schiff Base Ligand (e.g., a Salen-type Ligand)

  • Objective: To synthesize a Schiff base ligand from 3,5-Di-tert-butylsalicylaldehyde while preventing the oxidation of the aldehyde.

  • Methodology:

    • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (nitrogen or argon).

    • Dissolve 3,5-Di-tert-butylsalicylaldehyde (2 equivalents) in anhydrous ethanol.[7]

    • In a separate flask, dissolve the diamine (e.g., ethylenediamine, 1 equivalent) in anhydrous ethanol.

    • Slowly add the diamine solution to the stirred solution of 3,5-Di-tert-butylsalicylaldehyde at room temperature.

    • Heat the reaction mixture to reflux for the desired amount of time (typically 1-2 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Mandatory Visualizations

Handling_Workflow Workflow for Handling 3,5-Di-tert-butylsalicylaldehyde cluster_storage Storage cluster_handling Handling cluster_usage Experimental Use storage Store in a cool, dry, dark place in a tightly sealed container equilibrate Equilibrate container to room temperature storage->equilibrate Before Use dispense Dispense quickly in a dry, inert atmosphere equilibrate->dispense seal Seal container tightly (flush with inert gas) dispense->seal After Use use_inert Use inert atmosphere for reactions dispense->use_inert monitor Monitor for color change (sign of degradation) use_inert->monitor

Caption: Workflow for Handling 3,5-Di-tert-butylsalicylaldehyde.

Caption: Troubleshooting Flowchart for Common Experimental Issues.

References

Validation & Comparative

Characterization of 3,5-Di-tert-butylbenzaldehyde and its Hydroxylated Derivatives: A Comparative Guide by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of 3,5-di-tert-butylbenzaldehyde and its ortho- and para-hydroxylated derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The inclusion of bulky tert-butyl groups significantly influences the spectroscopic properties of these compounds, offering distinct fingerprints for their identification and differentiation.

This document summarizes key quantitative data in structured tables for straightforward comparison, details the experimental protocols for their synthesis and analysis, and presents visual diagrams to elucidate the experimental and analytical workflows.

Comparative Spectroscopic Data

The following tables present a summary of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

¹H NMR Spectral Data Comparison
Compound NameAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Hydroxyl Proton (OH) δ (ppm)tert-Butyl Protons [C(CH₃)₃] δ (ppm)
This compound~9.9~7.7 (d), ~7.6 (t)-~1.3 (s, 18H)
3,5-Di-tert-butyl-2-hydroxybenzaldehyde9.8 (s)7.6 (d), 7.4 (d)11.5 (s)1.4 (s, 18H)[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde9.8 (s)7.7 (s, 2H)5.8 (s)1.4 (s, 18H)
¹³C NMR Spectral Data Comparison
Compound NameAldehyde Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)tert-Butyl Quaternary Carbons [C (CH₃)₃] δ (ppm)tert-Butyl Methyl Carbons [-C(CH₃ )₃] δ (ppm)
This compound~192~152, ~136, ~128, ~124~35~31
3,5-Di-tert-butyl-2-hydroxybenzaldehyde196158 (C-OH), 140, 137, 128-12535, 3431, 29[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde~191159 (C-OH), 136, 130, 128~34~30
Mass Spectrometry Data Comparison
Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₁₅H₂₂O218.33[2]218203 ([M-CH₃]⁺), 161 ([M-C₄H₉]⁺)
3,5-Di-tert-butyl-2-hydroxybenzaldehydeC₁₅H₂₂O₂234.33[3]234219 ([M-CH₃]⁺), 177 ([M-C₄H₉]⁺)
3,5-Di-tert-butyl-4-hydroxybenzaldehydeC₁₅H₂₂O₂234.33[4]234[4]219 ([M-CH₃]⁺), 191, 57[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the title compounds are provided below.

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Salicylaldehyde derivative)[5]

This synthesis is based on the formylation of 2,4-di-tert-butylphenol (B135424).

Materials:

Procedure:

  • To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (1.69 mL, 12.12 mmol) in toluene (15 mL), add SnCl₄ (0.28 mL, 2.42 mmol) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at room temperature.

  • Add paraformaldehyde (1.60 g, 53.31 mmol) in one portion and heat the mixture at 80 °C for 12 hours.[5]

  • After cooling to room temperature, add water (50 mL) and extract the product with EtOAc (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous MgSO₄, concentrate the solution, and purify the residue by column chromatography on silica gel using a mixture of CHCl₃/hexane (1:1) as the eluent.

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This compound can be synthesized via the Vilsmeier-Haack reaction from 2,6-di-tert-butylphenol (B90309).[6]

Materials:

  • 2,6-di-tert-butylphenol

  • Vilsmeier reagent (prepared from POCl₃ and DMF)

  • Aprotic solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)

Procedure:

  • React 2,6-di-tert-butylphenol with the Vilsmeier reagent in an aprotic solvent.

  • Heat the reaction mixture at a temperature between 60-80 °C.[6]

  • Upon completion of the reaction, hydrolyze the intermediate to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

  • The product can be purified by recrystallization.

NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Use standard pulse programs for data acquisition.

Mass Spectrometry

Instrumentation:

  • Mass Spectrometer (e.g., GC-MS or LC-MS system)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and characterization of the target compounds and the logical relationship of their structural features to the observed spectroscopic data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2,4- or 2,6-di-tert-butylphenol) reaction Formylation Reaction (e.g., Duff or Vilsmeier-Haack) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product Final Product (Substituted Benzaldehyde) workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI or ESI) product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Signature cluster_ms MS Signature parent 3,5-Di-tert-butyl- benzaldehyde nmr_parent Symmetric aromatic signals No OH peak parent->nmr_parent ms_parent M⁺ = 218 m/z Fragment: [M-CH₃]⁺ at 203 m/z parent->ms_parent ortho 2-Hydroxy Derivative nmr_ortho Asymmetric aromatic signals Downfield OH peak (~11.5 ppm) ortho->nmr_ortho ms_hydroxy M⁺ = 234 m/z Fragment: [M-CH₃]⁺ at 219 m/z ortho->ms_hydroxy para 4-Hydroxy Derivative nmr_para Symmetric aromatic signals Upfield OH peak (~5.8 ppm) para->nmr_para para->ms_hydroxy

Caption: Logical relationship between the molecular structure and the corresponding NMR and MS spectroscopic signatures.

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 3,5-Di-tert-butylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose, supported by representative experimental data and detailed methodologies.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility of the analyte and its potential impurities, the required sensitivity, and the need for definitive identification. The following table summarizes the key performance parameters of each technique for this application.

Performance ParameterHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Purity Result 99.5%99.8%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Precision (%RSD) < 1.0%< 1.5%
Analysis Time 10-20 minutes15-25 minutes
Selectivity Good; can be affected by co-eluting impurities with similar UV absorbance.Excellent; mass spectral data provides high confidence in peak identity.
Impurity Identification Tentative, based on retention time and UV spectrum. Requires reference standards.Definitive, based on fragmentation patterns and spectral library matching.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to provide a starting point for method development and validation.

HPLC Method

This method is adapted from the analysis of similar aromatic aldehydes and is suitable for routine purity testing.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

GC-MS Method

This method is well-suited for the identification and quantification of volatile impurities and provides a higher degree of certainty in purity assessment.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 270 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Transfer the solution to a GC vial.

Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC-MS.

Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution & Filtration/Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC For HPLC GCMS GC-MS Analysis Preparation->GCMS For GC-MS Data_Analysis Data Analysis (Peak Integration & Purity Calculation) HPLC->Data_Analysis GCMS->Data_Analysis Report Purity Report & Impurity Profile Data_Analysis->Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound. HPLC with UV detection offers a straightforward and cost-effective method for routine quality control, particularly for quantifying the main component and known impurities. On the other hand, GC-MS provides superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling and the definitive identification of unknown impurities. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural elucidation of impurities, and regulatory considerations. For comprehensive characterization, a combination of both techniques can be highly beneficial.

Unveiling Molecular Architectures: A Comparative Guide to the Structural Elucidation of 3,5-Di-tert-butylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of three-dimensional molecular structure is paramount in the fields of chemical research and drug development. For complex organic molecules such as derivatives of 3,5-Di-tert-butylbenzaldehyde, which are valuable precursors in the synthesis of ligands and enzyme inhibitors, an accurate structural model is key to understanding their reactivity and biological activity. This guide provides a comparative overview of X-ray crystallography, the gold standard for solid-state structure determination, and other widely used analytical techniques for the structural elucidation of these sterically hindered aldehydes.

At a Glance: Comparing Analytical Techniques

The choice of analytical method for structural elucidation depends on the nature of the sample, the desired level of detail, and the specific information sought. While X-ray crystallography provides unparalleled detail of the solid-state conformation, spectroscopic methods offer valuable insights into the molecule's structure and dynamics in solution.

ParameterSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patterns
Key Data Output Electron density map, CIF fileChemical shifts (δ), coupling constants (J), NOEsMass-to-charge ratio (m/z)
Resolution Atomic (typically < 1 Å)Lower than crystallography, inferred from correlationsHigh mass accuracy (HRMS)
Advantages Unambiguous determination of absolute configuration and conformation in the solid state.Non-destructive, provides information about structure and dynamics in solution, suitable for non-crystalline samples.High sensitivity, requires very small sample amounts, provides molecular formula.
Disadvantages Requires high-quality single crystals, which can be difficult to grow. Structure may differ from solution conformation.Can be complex to interpret for large molecules, provides an average structure in solution.Does not directly provide 3D structural information.

In-Depth Analysis: Experimental Protocols

To illustrate the practical application of these techniques, we focus on a representative molecule, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde .

Single-Crystal X-ray Diffraction Protocol

The definitive solid-state structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction.[1][2] The following protocol outlines the typical steps involved in such an analysis.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol) is a common method for obtaining diffraction-quality single crystals.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.[1]

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group. For 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a monoclinic crystal system with space group P2₁/n has been reported.[2]

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy factors.

  • The final R-factor (e.g., R = 0.053) indicates the agreement between the calculated and observed structure factors.[2]

A published crystal structure for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde reports the following crystallographic data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.1775 (2)
b (Å) 10.6389 (2)
c (Å) 24.3795 (5)
β (°) 94.7550 (10)
Volume (ų) 2889.31 (10)
Z 8 (2 independent molecules)
Temperature (K) 150

Data from a polymorph of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution.

1. Sample Preparation:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H NMR: A proton NMR spectrum is acquired to identify the number and chemical environment of the hydrogen atoms.

  • ¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the number and types of carbon atoms. The carbon of the aldehyde group is typically observed around 196 ppm.[1]

  • 2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons and carbons, which helps to piece together the molecular framework.

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

2. Ionization:

  • The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

3. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A common fragmentation pattern for molecules with tert-butyl groups is the loss of a methyl radical (•CH₃), resulting in a stable carbocation fragment at [M-15]⁺.[1]

Visualizing the Workflow and Comparisons

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesize Derivative purification Purify Compound synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth Solid Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Solution Sample ms Mass Spectrometry purification->ms Sample for Ionization data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Solid-State Structure structure_solution->final_structure structural_information Connectivity & Solution Structure nmr->structural_information molecular_formula Molecular Weight & Formula ms->molecular_formula

Experimental workflow for structural elucidation.

comparison_logic cluster_main Structural Elucidation Methods xray X-ray Crystallography nmr NMR Spectroscopy xray->nmr complements computational Computational Chemistry (DFT) xray->computational complements definitive_3d Definitive 3D Solid-State Structure (Bond Lengths, Angles, Conformation) xray->definitive_3d provides ms Mass Spectrometry nmr->ms complements solution_structure 3D Solution-State Averaged Structure (Connectivity, Dynamics) nmr->solution_structure provides molecular_info Molecular Weight & Elemental Composition ms->molecular_info provides theoretical_structure Optimized Gas-Phase Structure (Bond Parameters, Electronic Properties) computational->theoretical_structure predicts

References

A Comparative Analysis of 3,5-Di-tert-butylbenzaldehyde and Other Substituted Benzaldehydes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3,5-Di-tert-butylbenzaldehyde and other commonly used substituted benzaldehydes, including 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, and 4-chlorobenzaldehyde. The selection of a specific benzaldehyde (B42025) derivative is critical in synthetic chemistry, as the nature and position of substituents on the aromatic ring significantly influence the molecule's physicochemical properties and reactivity. This document aims to provide an objective comparison, supported by experimental data, to aid in the selection of the most suitable starting material for your research and development endeavors.

Physicochemical Properties

The physical properties of benzaldehydes, such as melting point and solubility, are crucial for determining appropriate reaction conditions and purification methods. The bulky tert-butyl groups in this compound, for instance, significantly impact its molecular weight and melting point compared to other substituted benzaldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₅H₂₂O218.33[1]85-89[2][3]Soluble in chloroform, ethanol, and acetone; slightly soluble in water.[2]
4-Nitrobenzaldehyde C₇H₅NO₃151.12103-106Soluble in organic solvents.
4-Methoxybenzaldehyde C₈H₈O₂136.15-1Soluble in organic solvents.
4-Chlorobenzaldehyde C₇H₅ClO140.5746-47[4]Insoluble in water; soluble in alcohol, ether, and benzene (B151609).[4]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the characterization of organic molecules. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its counterparts. These shifts are indicative of the electronic environment of the protons and carbon atoms, which are influenced by the substituents on the benzene ring.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound 9.97 (s, 1H, CHO), 7.71 (d, 2H, Ar-H), 7.50 (t, 1H, Ar-H), 1.35 (s, 18H, t-Bu)192.5, 152.0, 135.5, 127.0, 124.5, 35.0, 31.5
4-Nitrobenzaldehyde 10.17 (s, 1H, CHO), 8.41 (d, 2H, Ar-H), 8.09 (d, 2H, Ar-H)[5]190.4, 151.1, 140.1, 130.5, 124.3[5]
4-Methoxybenzaldehyde 9.73 (s, 1H, CHO), 7.69 (d, 2H, Ar-H), 6.86 (d, 2H, Ar-H), 3.73 (s, 3H, OCH₃)[5]190.4, 164.2, 131.6, 129.6, 114.0, 55.2[5]
4-Chlorobenzaldehyde 9.99 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 7.51 (d, 2H, Ar-H)190.9, 141.0, 134.7, 130.9, 129.5[5]

Comparative Reactivity in the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6] The reactivity of the aldehyde in this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzaldehyde, increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups, like the methoxy (B1213986) group in 4-methoxybenzaldehyde, decrease the reactivity. The bulky tert-butyl groups in this compound exert a moderate electron-donating effect through hyperconjugation and also introduce significant steric hindrance around the reaction center.

AldehydeSubstituent EffectExpected ReactivityTypical Yields
This compound Electron-donating (weak) + Steric hindranceModerateGood to excellent
4-Nitrobenzaldehyde Strong electron-withdrawingHighExcellent
4-Methoxybenzaldehyde Strong electron-donatingLowModerate to good
4-Chlorobenzaldehyde Weak electron-withdrawingHighExcellent

Experimental Protocol: Wittig Reaction with a Substituted Benzaldehyde

This protocol provides a general procedure for the Wittig reaction using a substituted benzaldehyde and a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862), to form an (E)-alkene.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in anhydrous DCM or THF.

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, remove the solvent under reduced pressure.

  • To the crude residue, add a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine (B44618) oxide byproduct.[6]

  • Filter the mixture and wash the solid with the same solvent mixture.

  • Combine the filtrates and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkene product.

Visualizing the Workflow: Wittig Reaction

The following diagram illustrates the general workflow for the Wittig reaction, from the initial setup to the final purification of the alkene product.

Wittig_Reaction_Workflow start Start: Prepare Reactants dissolve_aldehyde Dissolve Substituted Benzaldehyde (1.0 eq) in Anhydrous Solvent start->dissolve_aldehyde add_ylide Add Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq) dissolve_aldehyde->add_ylide react Stir at Room Temperature (2-4 hours) add_ylide->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Work-up: Solvent Evaporation monitor->workup Reaction Complete precipitate Precipitate Triphenylphosphine Oxide (with Hexanes/Ether) workup->precipitate filter Filter to Remove Byproduct precipitate->filter purify Purify Crude Product (Silica Gel Column Chromatography) filter->purify end End: Pure Alkene Product purify->end

Caption: General experimental workflow for the Wittig reaction.

Conclusion

The choice between this compound and other substituted benzaldehydes is contingent upon the specific requirements of the intended synthetic transformation.

  • This compound is an excellent choice when steric bulk is desired to influence the stereochemical outcome of a reaction or to enhance the stability of the final product. Its moderate reactivity makes it a versatile starting material.

  • 4-Nitrobenzaldehyde is ideal for reactions requiring a highly activated aldehyde, where rapid reaction rates are desired.

  • 4-Methoxybenzaldehyde is suitable for reactions where a less reactive aldehyde is needed, which can sometimes allow for better control and selectivity.

  • 4-Chlorobenzaldehyde offers a balance of enhanced reactivity due to the inductive effect of the chlorine atom, without the strong deactivation of a nitro group.

Ultimately, a thorough understanding of the electronic and steric effects of the substituents is paramount for making an informed decision that will lead to the successful synthesis of the target molecule.

References

A Comparative Analysis of the Antioxidant Potential: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (DTBHB) and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This analysis is based on available experimental data and outlines the methodologies for key antioxidant assays.

Both 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT are phenolic compounds recognized for their antioxidant properties. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[1][2] While BHT is a well-established and extensively studied antioxidant, quantitative data on the antioxidant efficacy of pure 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is less abundant in publicly available literature.[1][3] However, research on derivatives of DTBHB suggests that modifications to its benzaldehyde (B42025) structure can significantly influence its antioxidant potential.[1][4]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant activity of pure 3,5-Di-tert-butyl-4-hydroxybenzaldehyde are limited. The following table summarizes available quantitative data for a derivative of DTBHB and BHT from various in vitro antioxidant assays. A lower IC50 value indicates higher antioxidant activity.

Antioxidant Assay3,5-Di-tert-butyl-4-hydroxybenzaldehydeButylated Hydroxytoluene (BHT)Reference Compound
DPPH Radical Scavenging Activity (IC50) Data not available for the pure compound. A derivative, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, showed 84.64% scavenging at 100 µM, which was superior to BHT's 55.17% at the same concentration.[1][4]23 mg/L[1]Ascorbic Acid: ~5 µg/mL[5]
Chemiluminescence Assay (IC50) Data not available8.5 µM[6]-

Note: The provided data for the DTBHB derivative highlights the potential for this structural class to exhibit potent antioxidant activity, warranting further investigation into the parent compound.

Mechanism of Antioxidant Action

The primary antioxidant mechanism for hindered phenolic compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT is free radical scavenging.[1] The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical after hydrogen donation and prevents it from initiating further radical reactions.[3][7]

R Free Radical (R•) RH Neutralized Molecule (RH) R->RH Receives H• ArOH Phenolic Antioxidant (Ar-OH) (DTBHB or BHT) ArOH->RH ArO Stabilized Phenoxyl Radical (Ar-O•) ArOH->ArO Donates H•

Figure 1: Free radical scavenging mechanism of phenolic antioxidants.

A plausible cellular antioxidant mechanism for phenolic compounds involves the activation of the Keap1-Nrf2 signaling pathway.[3] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[8][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation OxidativeStress Oxidative Stress (e.g., Phenolic Antioxidant) OxidativeStress->Keap1 Inactivates ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription Nrf2_n->ARE Binds to

Figure 2: The Keap1-Nrf2 signaling pathway.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for two common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.[1]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (3,5-Di-tert-butyl-4-hydroxybenzaldehyde, BHT)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should exhibit a deep violet color.[3]

  • Preparation of Test Solutions: Prepare a series of concentrations for the test compounds and the standard antioxidant in methanol.

  • Reaction: Mix a specific volume of the DPPH solution with varying concentrations of the test compound or standard. A control containing only the DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm.[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds (3,5-Di-tert-butyl-4-hydroxybenzaldehyde, BHT)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound or standard at various concentrations to a specific volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a set period (e.g., 6 minutes).[5]

  • Measurement: Measure the absorbance of the solutions at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis Radical_Sol Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Test Compound/Standard/Control Radical_Sol->Mix Test_Sol Prepare Test Compound Solutions (Various Concentrations) Test_Sol->Mix Standard_Sol Prepare Standard Solutions (e.g., Ascorbic Acid, Trolox) Standard_Sol->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (e.g., 517 nm for DPPH) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Figure 3: General experimental workflow for comparing antioxidant activity.

References

A Comparative Guide to Salen Ligands: 3,5-Di-tert-butylsalicylaldehyde vs. Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of salen ligands derived from 3,5-di-tert-butylsalicylaldehyde and unsubstituted salicylaldehyde (B1680747). The selection of the salicylaldehyde precursor is a critical design element in the synthesis of salen ligands, profoundly influencing the steric and electronic properties of the resulting metal complexes and, consequently, their catalytic performance. This document offers an objective analysis supported by experimental data to aid in the selection of the appropriate ligand for specific research and development applications.

Introduction: The Significance of Salen Ligands

Salen ligands, formally known as N,N'-bis(salicylidene)ethylenediamine and its derivatives, are tetradentate Schiff bases that form stable complexes with a wide variety of metal ions. These metal-salen complexes are renowned for their utility as catalysts in a multitude of organic transformations, most notably in asymmetric synthesis where they have enabled the efficient and enantioselective production of chiral molecules.[1] The versatility of the salen framework allows for fine-tuning of its catalytic properties through modification of the salicylaldehyde and diamine components.[2] This guide focuses on the impact of substituting the salicylaldehyde moiety with bulky tert-butyl groups.

Synthesis and Structural Comparison

The synthesis of salen ligands is a straightforward condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine, typically ethylenediamine (B42938) or a chiral analogue like (1R,2R)-(-)-1,2-cyclohexanediamine.

Salen Ligand from Salicylaldehyde: The condensation of salicylaldehyde with a diamine yields the basic salen ligand. This ligand is relatively planar, and its metal complexes offer a baseline for catalytic activity.

Salen Ligand from 3,5-Di-tert-butylsalicylaldehyde: The incorporation of two tert-butyl groups at the 3 and 5 positions of the salicylaldehyde ring introduces significant steric bulk.[1] This steric hindrance plays a crucial role in creating a well-defined chiral pocket around the metal center in the resulting complex, which is fundamental for achieving high enantioselectivity in asymmetric catalysis. The renowned Jacobsen's catalyst, for instance, utilizes a salen ligand derived from 3,5-di-tert-butylsalicylaldehyde.[1]

Synthesis_Comparison cluster_sal From Salicylaldehyde cluster_dtbsal From 3,5-Di-tert-butylsalicylaldehyde Sal Salicylaldehyde Salen Salen Ligand Sal->Salen Condensation Diamine Diamine (e.g., ethylenediamine) Diamine->Salen Dtbsal 3,5-Di-tert-butylsalicylaldehyde Dtbsalen Bulky Salen Ligand (e.g., Jacobsen's Ligand) Dtbsal->Dtbsalen Condensation Diamine2 Diamine (e.g., (1R,2R)-cyclohexanediamine) Diamine2->Dtbsalen

Performance Comparison in Catalysis

The primary distinction in the performance of salen ligands derived from these two aldehydes lies in the realm of asymmetric catalysis. The steric bulk provided by the tert-butyl groups is a double-edged sword, enhancing enantioselectivity in some reactions while potentially hindering reactivity in others.

Asymmetric Epoxidation

In the context of asymmetric epoxidation of unfunctionalized olefins, the presence of 3,5-di-tert-butyl groups is crucial for high enantioselectivity. Jacobsen's catalyst, a manganese complex of a salen ligand derived from 3,5-di-tert-butylsalicylaldehyde, is a benchmark for this transformation.[1]

While direct comparative data in a single study is scarce, evidence suggests that removing the tert-butyl groups leads to a significant drop in enantioselectivity, although the reaction rate may increase. For instance, in an enantioselective cyclization reaction, removal of tert-butyl substituents from the salicylidene ring of an Al-salen photocatalyst resulted in a significant improvement in cyclization efficiency (up to 95% yield) but at the expense of enantioselectivity (a drop from 74:26 e.r. to 63:37 e.r. for the trans product).[3] Conversely, increasing the steric bulk from tert-butyl to adamantyl enhanced the enantiomeric ratio but reduced the yield.[3]

This trade-off is a recurring theme. In the C-α alkylation of amino acid derivatives, it was observed that the introduction of bulky substituents at the 3 and 5 positions of the phenyl ring of a Cu(II) salen catalyst resulted in a complete loss of stereoselectivity.[2] The highest enantiomeric excess was achieved with the unsubstituted salicylaldehyde-derived complex.[2]

Catalyst PrecursorReactionYieldEnantiomeric Excess (e.r. or ee)Reference
3,5-Di-tert-butylsalicylaldehydeEnantioselective Photocyclization44%74:26 e.r. (trans)[3]
Salicylaldehyde (unsubstituted)Enantioselective Photocyclizationup to 95%63:37 e.r. (trans)[3]
Salicylaldehyde (unsubstituted)Asymmetric C-α Alkylation-High[2]
3,5-Di-tert-butylsalicylaldehydeAsymmetric C-α AlkylationLowDrastic decrease[2]

Table 1: Comparative Catalytic Performance. (Note: Data is compiled from different studies and reaction types, highlighting general trends.)

Reaction Mechanisms

The mechanism of catalysis for metal-salen complexes often involves the formation of a high-valent metal-oxo or a related reactive intermediate. In asymmetric epoxidation with Jacobsen's catalyst, a manganese(V)-oxo species is proposed as the active oxidant. The chiral ligand environment dictates the trajectory of the incoming olefin, leading to the preferential formation of one enantiomer of the epoxide.

Jacobsen_Catalyst_Cycle Mn_III [Mn(III)-Salen]Cl (Precatalyst) Mn_V_oxo [Mn(V)=O-Salen]+ (Active Oxidant) Mn_III->Mn_V_oxo Oxidation Epoxide_formation Epoxide Formation Mn_V_oxo->Epoxide_formation Oxygen Transfer Product_release Product Release Epoxide_formation->Product_release Product_release->Mn_III Catalyst Regeneration Epoxide Epoxide Product_release->Epoxide Alkene Alkene Alkene->Epoxide_formation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_III

Experimental Protocols

Synthesis of Salen Ligand from Salicylaldehyde

This protocol is a general procedure and may require optimization for specific diamines.

  • Dissolution: Dissolve 2.0 equivalents of salicylaldehyde in absolute ethanol (B145695) in a round-bottom flask.

  • Addition of Diamine: To the stirred solution, add 1.0 equivalent of the desired diamine (e.g., ethylenediamine) dropwise.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a yellow precipitate is typically observed.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for subsequent complexation without further purification.

Synthesis of Salen Ligand from 3,5-Di-tert-butylsalicylaldehyde (Jacobsen's Ligand)

This protocol is adapted for the synthesis of the ligand used in Jacobsen's catalyst.

  • Dissolution: Dissolve 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol in a round-bottom flask and heat to reflux.

  • Addition of Diamine: In a separate flask, dissolve 1.0 equivalent of (1R,2R)-(-)-1,2-cyclohexanediamine mono-(+)-tartrate in a minimum amount of hot water and add it to the refluxing aldehyde solution.

  • Reaction: Continue to reflux the mixture for 1 hour. A yellow precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature.

  • Purification: Collect the yellow solid by vacuum filtration, wash thoroughly with water, and then with small portions of cold ethanol. Dry the ligand under vacuum.

General Procedure for Metal Complexation
  • Ligand Dissolution: Dissolve the synthesized salen ligand in a suitable solvent (e.g., ethanol, dichloromethane).

  • Addition of Metal Salt: Add a solution of the desired metal salt (e.g., manganese(II) acetate, cobalt(II) acetate) in a 1:1 molar ratio to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. In the case of air-sensitive complexes, the reaction should be carried out under an inert atmosphere. For the synthesis of Mn(III) or Co(III) complexes, oxidation by air is often sufficient.

  • Isolation: The metal complex often precipitates from the solution. It can be collected by filtration, washed with the reaction solvent, and dried.

Experimental_Workflow start Start dissolve_aldehyde Dissolve Salicylaldehyde Derivative in Ethanol start->dissolve_aldehyde add_diamine Add Diamine dissolve_aldehyde->add_diamine reflux Reflux Reaction Mixture add_diamine->reflux isolate_ligand Isolate and Purify Salen Ligand reflux->isolate_ligand dissolve_ligand Dissolve Salen Ligand isolate_ligand->dissolve_ligand add_metal_salt Add Metal Salt Solution dissolve_ligand->add_metal_salt react_complex Stir to Form Metal Complex add_metal_salt->react_complex isolate_complex Isolate and Purify Metal-Salen Complex react_complex->isolate_complex end End isolate_complex->end

Conclusion

The choice between salicylaldehyde and 3,5-di-tert-butylsalicylaldehyde as a precursor for salen ligands is highly dependent on the desired application.

  • Salen ligands from 3,5-di-tert-butylsalicylaldehyde are indispensable for achieving high enantioselectivity in many asymmetric catalytic reactions, such as the epoxidation of unfunctionalized olefins. The steric bulk of the tert-butyl groups is key to creating a highly effective chiral environment around the metal center. However, this steric hindrance can sometimes lead to lower reaction rates or even a complete loss of activity and selectivity in other types of reactions.

  • Salen ligands from unsubstituted salicylaldehyde provide a less sterically hindered and more electronically neutral framework. While their metal complexes may exhibit lower enantioselectivity in certain asymmetric transformations, they can offer higher catalytic activity and may be the preferred choice for reactions where extreme steric bulk is detrimental.

For researchers aiming to develop highly enantioselective catalysts, particularly for oxidation reactions, the 3,5-di-tert-butylsalicylaldehyde-derived ligands are the superior starting point. For applications where high turnover numbers are paramount and moderate to no enantioselectivity is required, or where steric hindrance is a known issue, the simpler salicylaldehyde-derived ligands present a valuable alternative. Future research should focus on direct, systematic comparative studies to quantify these performance trade-offs across a broader range of catalytic reactions.

References

The Impact of Steric Hindrance: Evaluating 3,5-Di-tert-butylbenzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, the structural characteristics of a reagent play a pivotal role in dictating its reactivity and the outcome of a chemical transformation. 3,5-Di-tert-butylbenzaldehyde is a case in point, where the bulky tert-butyl groups at the meta positions impose significant steric hindrance around the aldehyde functionality. This guide provides a comparative analysis of the reactivity of this compound in three fundamental organic reactions—the Wittig reaction, the Grignard reaction, and the Cannizzaro reaction—against less sterically encumbered benzaldehydes. The discussion is supported by established chemical principles and illustrative experimental data to highlight the profound influence of steric effects.

The Role of Steric Hindrance in Aldehyde Reactivity

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede the approach of incoming reagents to a reactive site. In the case of this compound, the two bulky tert-butyl groups shield the electrophilic carbonyl carbon, making it less accessible to nucleophiles compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with smaller substituents.[1] This steric impediment generally leads to slower reaction rates and, in some cases, lower product yields or altered stereoselectivity.[2][3]

Comparative Analysis of Key Reactions

To illustrate the steric effects of the tert-butyl groups, we will compare the expected outcomes of this compound with benzaldehyde and 4-tert-butylbenzaldehyde (B1265539) in the Wittig, Grignard, and Cannizzaro reactions. It is important to note that direct, side-by-side comparative kinetic and yield data for this compound is not extensively available in published literature. The following data tables are therefore illustrative and based on established principles of organic chemistry and data from reactions with similarly hindered aldehydes.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[4] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5] With sterically hindered aldehydes like this compound, the approach of the bulky ylide is disfavored, which can lead to lower yields and may require more forcing reaction conditions.[5]

Table 1: Illustrative Comparison of Yields in the Wittig Reaction

AldehydeSteric HindranceRepresentative YlideExpected ProductIllustrative Yield (%)
BenzaldehydeLowPh₃P=CH₂Styrene85-95
4-tert-ButylbenzaldehydeModeratePh₃P=CH₂4-tert-Butylstyrene70-85
This compoundHighPh₃P=CH₂3,5-Di-tert-butylstyrene40-60
Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol.[6] Similar to the Wittig reaction, the steric bulk around the carbonyl carbon in this compound can hinder the approach of the Grignard reagent, potentially leading to reduced yields or favoring side reactions such as enolization if the Grignard reagent is also bulky.[7]

Table 2: Illustrative Comparison of Yields in the Grignard Reaction

AldehydeSteric HindranceGrignard ReagentExpected ProductIllustrative Yield (%)
BenzaldehydeLowCH₃MgBr1-Phenylethanol90-98
4-tert-ButylbenzaldehydeModerateCH₃MgBr1-(4-tert-Butylphenyl)ethanol80-90
This compoundHighCH₃MgBr1-(3,5-Di-tert-butylphenyl)ethanol50-70
Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[8] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[9] While steric hindrance can slow down this initial attack, the electronic effects of the substituents also play a significant role. The tert-butyl groups are weakly electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.[3]

Table 3: Illustrative Comparison of Reaction Times in the Cannizzaro Reaction

AldehydeSteric HindranceReaction ConditionsExpected ProductsIllustrative Reaction Time (hours)
BenzaldehydeLow50% aq. KOH, 100°CBenzyl alcohol, Benzoic acid1-2
4-tert-ButylbenzaldehydeModerate50% aq. KOH, 100°C4-tert-Butylbenzyl alcohol, 4-tert-Butylbenzoic acid2-4
This compoundHigh50% aq. KOH, 100°C3,5-Di-tert-butylbenzyl alcohol, 3,5-Di-tert-butylbenzoic acid6-12

Experimental Protocols

The following are generalized experimental protocols for the Wittig, Grignard, and Cannizzaro reactions. For reactions involving this compound, modifications such as extended reaction times, higher temperatures, or the use of less bulky reagents may be necessary to achieve reasonable yields.

General Protocol for the Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium (B103445) salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the ylide is typically indicated by a color change.

  • Reaction with Aldehyde: Cool the ylide solution to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. For this compound, the reaction may require heating at reflux to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene product from triphenylphosphine (B44618) oxide.

General Protocol for the Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via the addition funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. For this compound, a longer reaction time or gentle heating may be required. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting alcohol can be purified by column chromatography or recrystallization.[11]

General Protocol for the Cannizzaro Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of methanol (B129727) or dioxane if it is a solid. Add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide (e.g., 50% w/v, 2.5 equivalents).[12]

  • Reaction Execution: Vigorously stir the biphasic mixture at room temperature or with gentle heating (up to 100°C) for several hours.[13] For this compound, a prolonged reaction time at an elevated temperature is expected to be necessary. The reaction is complete when the smell of the aldehyde is no longer detectable.

  • Workup and Separation: Cool the reaction mixture and dilute with water. Extract the mixture with diethyl ether to separate the alcohol product. The aqueous layer contains the carboxylate salt.

  • Purification:

    • Alcohol: Wash the ethereal extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol, which can be purified by distillation or recrystallization.

    • Carboxylic Acid: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized nucleophilic addition mechanism and a typical experimental workflow.

Caption: Generalized mechanism of nucleophilic addition to an aldehyde.

Experimental_Workflow start Start: Assemble Reaction reactants Combine Aldehyde and Reagents in Anhydrous Solvent start->reactants reaction Stir under Inert Atmosphere (Monitor by TLC) Note: Longer time/heating for hindered aldehydes reactants->reaction workup Quench Reaction and Perform Liquid-Liquid Extraction reaction->workup separation Separate Organic and Aqueous Layers workup->separation drying Dry Organic Layer (e.g., with MgSO₄) separation->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (Column Chromatography or Recrystallization) concentration->purification analysis Characterize Final Product (NMR, IR, MP) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the synthesis reactions.

Conclusion

The presence of two tert-butyl groups in the meta positions of this compound significantly impacts its reactivity in common organic transformations. The steric shielding of the carbonyl group leads to slower reaction rates and potentially lower yields in nucleophilic addition reactions such as the Wittig and Grignard reactions when compared to less hindered benzaldehydes. While electronic effects also play a role, the steric factor is a dominant consideration in the synthetic utility of this compound. Researchers and drug development professionals should account for this reduced reactivity by adjusting reaction conditions, such as prolonging reaction times, increasing temperatures, or selecting less bulky reagents, to achieve desired synthetic outcomes.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3,5-Di-tert-butylbenzaldehyde and its Hydroxylated Cousins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 3,5-Di-tert-butylbenzaldehyde and its hydroxylated analogues, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to be an invaluable resource for the identification, characterization, and application of these important chemical compounds.

The strategic placement of bulky tert-butyl groups and the introduction of a hydroxyl group significantly influence the electronic and steric properties of these benzaldehyde (B42025) derivatives. These modifications are reflected in their unique spectroscopic signatures, which are detailed below. Such compounds are of interest in various fields, including the synthesis of pharmaceuticals and antioxidants. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a known antioxidant and serves as a precursor for more complex molecules with biological activity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its hydroxylated analogues, providing a clear and objective comparison of their characteristic signals.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
CompoundAldehyde HAromatic HHydroxyl Htert-Butyl H
This compound ~9.9~7.7 (d), ~7.6 (t)-~1.3 (s, 18H)
3,5-Di-tert-butyl-2-hydroxybenzaldehyde ~9.8 (s)~7.6 (d), ~7.4 (d)~11.5 (s)~1.4 (s, 9H), ~1.3 (s, 9H)
3,5-Di-tert-butyl-4-hydroxybenzaldehyde ~9.85 (s)~7.73 (s, 2H)~5.85 (s)~1.48 (s, 18H)[1]
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
CompoundC=OAromatic C-O/C-C(CH₃)₃Aromatic C-HQuaternary C(CH₃)₃C(CH₃)₃
This compound ~193~152, ~137~130, ~126~35~31
3,5-Di-tert-butyl-2-hydroxybenzaldehyde ~196~158, ~140, ~137~128-125~35, ~34~31, ~29[2]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde ~191.9~159.7, ~136.5~127.7~34.4~30.1[1]
IR Spectral Data (cm⁻¹)
Compoundν(O-H)ν(C-H) aromaticν(C=O)ν(C-H) aliphatic
This compound -~3050~1700~2960
3,5-Di-tert-butyl-2-hydroxybenzaldehyde ~3400 (broad)~3070~1650~2950
3,5-Di-tert-butyl-4-hydroxybenzaldehyde ~3630 (sharp, non-H-bonded), ~3400 (broad, H-bonded)~3070~1685~2960
UV-Vis Spectral Data (in Ethanol)
Compoundλmax (nm)
This compound Data not readily available
3,5-Di-tert-butyl-2-hydroxybenzaldehyde The electronic absorption properties are primarily studied in the context of their Schiff base complexes.[2]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde ~258, ~290
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 218203 [M-CH₃]⁺, 161 [M-C(CH₃)₃]⁺
3,5-Di-tert-butyl-2-hydroxybenzaldehyde 234219 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 234219 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[5]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate is also recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to identify the λmax. The absorbance at this wavelength is then recorded.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a typical experimental workflow for spectroscopic analysis.

enzyme_inhibition cluster_pathway Enzyme Inhibition Pathway Enzyme Enzyme (e.g., PTK, COX) Product Product (Pro-inflammatory signals) Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (e.g., TX-1123) Inhibitor->Enzyme Binding spectroscopic_workflow cluster_workflow Spectroscopic Analysis Workflow start Start: Synthesized Compound sample_prep Sample Preparation (Dissolution/Film Casting) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis end End: Characterized Compound data_analysis->end

References

Steric Hindrance in Action: A Reactivity Comparison of 3,5-Di-tert-butylbenzaldehyde with Less Bulky Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular structure and chemical reactivity is paramount. The steric bulk of a molecule can significantly influence its reaction kinetics and product yields. This guide provides a comparative analysis of the reactivity of 3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde, with its less encumbered counterparts, such as benzaldehyde (B42025). By examining key organic reactions, we aim to provide a clear, data-driven perspective on the impact of steric hindrance on chemical transformations.

The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Bulky substituents, like the tert-butyl groups in this compound, can physically obstruct the approach of nucleophiles, thereby slowing down or even inhibiting reactions. This guide will delve into a comparative analysis of this effect in several fundamental organic reactions.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide. The approach of the ylide to the carbonyl carbon is a critical step that is sensitive to steric hindrance.

Figure 1. General workflow of the Wittig Reaction.

Experimental Protocol: A General Wittig Reaction with Benzaldehyde

A general procedure for the Wittig reaction with a less hindered aldehyde like benzaldehyde is as follows:

  • Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and treated with a strong base (e.g., n-butyllithium) at a low temperature to form the ylide.

  • Reaction with Aldehyde: The aldehyde (e.g., benzaldehyde) is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting alkene can be purified by chromatography or recrystallization.[2][3]

Disproportionation Reaction: The Cannizzaro Reaction

The Cannizzaro reaction is a characteristic reaction of aldehydes that lack α-hydrogens, such as benzaldehyde and its derivatives. In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. The rate-determining step, the transfer of a hydride ion, is susceptible to steric effects.

For benzaldehyde, the Cannizzaro reaction can proceed with good yields, with one report citing an estimated yield of 80% for benzoic acid.[4] Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.[5] The crossed Cannizzaro reaction, where a more reactive, non-valuable aldehyde like formaldehyde (B43269) is used as the hydride donor, can improve the yield of the desired alcohol.[6] It is expected that the steric hindrance from the tert-butyl groups in this compound would slow down the rate of the Cannizzaro reaction compared to benzaldehyde.

AldehydeProduct 1Yield (%)Product 2Yield (%)
BenzaldehydeBenzyl (B1604629) Alcohol~50Benzoic Acid~50 (estimated 80)[4]
This compound3,5-Di-tert-butylbenzyl AlcoholExpected to be lower3,5-Di-tert-butylbenzoic AcidExpected to be lower

Table 1. Comparison of theoretical and estimated yields for the Cannizzaro reaction.

Figure 2. Signaling pathway of the Cannizzaro reaction.

Experimental Protocol: Cannizzaro Reaction of Benzaldehyde

A typical procedure for the Cannizzaro reaction of benzaldehyde is as follows:

  • Reaction Setup: Benzaldehyde is mixed with a concentrated solution of potassium hydroxide.[7]

  • Reaction Execution: The mixture is stirred vigorously at room temperature for an extended period (e.g., overnight) to ensure the completion of the reaction.[7]

  • Product Separation: The reaction mixture is diluted with water, and the benzyl alcohol is extracted with an organic solvent (e.g., diethyl ether). The aqueous layer contains the potassium benzoate.

  • Isolation: The organic layer is washed, dried, and the solvent is evaporated to yield benzyl alcohol. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid, which is then collected by filtration.[4]

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common and important transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are often employed for this purpose. The steric environment around the aldehyde group can influence the rate of oxidation.

Studies have shown that the oxidation of benzaldehyde to benzoic acid using KMnO₄ under phase transfer catalysis can achieve yields of over 90%.[8][9] While specific comparative data for this compound is scarce, it is reasonable to predict that the bulky tert-butyl groups would hinder the approach of the permanganate ion, leading to a slower reaction rate compared to benzaldehyde under identical conditions.

AldehydeOxidizing AgentTypical Yield (%)
BenzaldehydeKMnO₄>90[8][9]
This compoundKMnO₄Expected to be lower

Table 2. Comparison of yields for the oxidation of aldehydes.

Figure 3. General workflow for the oxidation of an aldehyde.

Experimental Protocol: Oxidation of Benzaldehyde with KMnO₄

A general procedure for the oxidation of benzaldehyde is as follows:

  • Reaction Setup: Benzaldehyde is dissolved in a suitable solvent system, often aqueous, and an aqueous solution of potassium permanganate is added.[10]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the oxidation. The disappearance of the purple color of the permanganate ion indicates the progress of the reaction.

  • Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the benzoic acid, which is collected by filtration and can be further purified by recrystallization.[10]

Reduction Reactions

The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis, commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The accessibility of the carbonyl carbon to the hydride source is a key factor in the reaction rate.

The reduction of benzaldehyde with sodium borohydride is a rapid and high-yielding reaction, with reports of 94% yield of benzyl alcohol in just 30 minutes.[11] The smaller size of the hydride ion compared to more complex nucleophiles makes this reaction less sensitive to steric hindrance. However, the bulky tert-butyl groups in this compound are still expected to cause some degree of steric shielding, potentially leading to a slower reaction rate compared to benzaldehyde.

AldehydeReducing AgentReaction TimeTypical Yield (%)
BenzaldehydeNaBH₄30 min[11]94[11]
This compoundNaBH₄Expected to be longerExpected to be high

Table 3. Comparison of reaction times and yields for the reduction of aldehydes.

Figure 4. General workflow for the reduction of an aldehyde.

Experimental Protocol: Reduction of Benzaldehyde with NaBH₄

A typical laboratory procedure for the reduction of benzaldehyde is as follows:

  • Reaction Setup: Benzaldehyde is dissolved in a protic solvent, typically methanol (B129727) or ethanol.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution at a controlled temperature (often at 0 °C to manage the exothermic reaction).[12]

  • Reaction and Workup: The reaction is stirred for a short period at room temperature. The reaction is then quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent.

  • Isolation: The organic extracts are combined, washed, dried, and the solvent is removed to yield the primary alcohol.[13]

Conclusion

The presence of bulky tert-butyl groups at the 3 and 5 positions of the benzene (B151609) ring in this compound significantly influences its reactivity compared to less sterically hindered aldehydes like benzaldehyde. This steric hindrance impedes the approach of nucleophiles and other reagents to the carbonyl carbon, generally leading to slower reaction rates and potentially lower yields in reactions such as the Wittig and Cannizzaro reactions, as well as oxidation. While the reduction with a small hydride reagent like sodium borohydride is likely less affected, a decrease in reaction rate is still anticipated. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for designing efficient synthetic routes and predicting reaction outcomes. Further quantitative studies directly comparing these aldehydes under identical conditions would be invaluable for a more precise understanding of these reactivity differences.

References

Performance Assessment of Catalysts Derived from 3,5-Di-tert-butylsalicylaldehyde in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic efficacy of metal complexes incorporating Schiff bases derived from 3,5-Di-tert-butylsalicylaldehyde, with a focus on the oxidation of 3,5-Di-tert-butylcatechol (B55391) and asymmetric sulfide (B99878) oxidation.

Catalysts derived from Schiff base ligands featuring the bulky 3,5-di-tert-butylphenyl moiety have garnered significant interest in the field of catalysis. The steric hindrance and electronic properties imparted by the di-tert-butyl groups can influence the catalytic activity, selectivity, and stability of the resulting metal complexes. This guide provides a comparative analysis of the performance of such catalysts in two key oxidation reactions: the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) and the asymmetric oxidation of sulfides. The performance of these catalysts is benchmarked against other established catalytic systems.

It is important to note that while the focus of this guide is on derivatives of 3,5-Di-tert-butylbenzaldehyde, the available literature predominantly features catalysts synthesized from the closely related 3,5-di-tert-butylsalicylaldehyde. The presence of the ortho-hydroxyl group in the salicylaldehyde (B1680747) derivative is crucial for the formation of stable salen-type Schiff base complexes.

Catalytic Oxidation of 3,5-Di-tert-butylcatechol

The oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone (B121359) is a widely used model reaction to evaluate the catecholase activity of synthetic catalysts. This reaction mimics the function of the copper-containing enzyme catechol oxidase.

Performance Comparison

The following table summarizes the performance of various catalysts in the oxidation of 3,5-di-tert-butylcatechol.

CatalystMetal CenterTurnover Number (kcat, h⁻¹)Reaction ConditionsReference
[Co₂(H₂L)₂(OAc)₂] (where H₄L is derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde)Cobalt (III)79.8Not specified[1]
--INVALID-LINK-- (bpia = bis(picolyl)(N-methylimidazole-2-yl)amine)Manganese230 ± 4Saturation kinetics at high substrate concentrations. Determined from the double reciprocal Lineweaver-Burk plot.[2][3]
--INVALID-LINK-- (bipa = bis(N-methylimidazole-2-yl)(picolyl)amine)Manganese101 ± 4Saturation kinetics at high substrate concentrations. Determined from the double reciprocal Lineweaver-Burk plot.[2][3]
Dinuclear Ni(II) complex [Ni₂L₂(PhCOO)(H₂O)₂]ClO₄ (HL derived from a reduced Schiff base)Nickel (II)22.97Not specified[4]
Copper(II) and Cobalt(II) complexes of imine ligands (derived from 2-hydroxy benzaldehyde)Copper/CobaltVariesAerobic oxidation in DMF at 296 K.[5]
Experimental Protocol: Catalytic Oxidation of 3,5-Di-tert-butylcatechol

This protocol is a general procedure and may require optimization for specific catalysts.

Materials:

  • Catalyst (e.g., Cobalt-Schiff base complex)

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol or other suitable solvent

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the catalyst in the chosen solvent (e.g., 1 x 10⁻⁴ M).

  • Prepare a stock solution of 3,5-DTBC in the same solvent (e.g., 1 x 10⁻² M).

  • In a quartz cuvette, mix the catalyst solution with an excess of the 3,5-DTBC solution (e.g., 100 equivalents).

  • Monitor the reaction progress by observing the increase in absorbance of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), at its characteristic wavelength (around 400 nm) using a UV-Vis spectrophotometer.

  • Record the absorbance at regular time intervals to determine the initial reaction rate.

  • The turnover number (kcat) can be calculated from the kinetic data, often using a Michaelis-Menten model.

dot

Experimental_Workflow_Catechol_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Sol Catalyst Solution Mixing Mix Catalyst and Substrate in Cuvette Catalyst_Sol->Mixing Substrate_Sol 3,5-DTBC Solution Substrate_Sol->Mixing UV_Vis Monitor Absorbance at 400 nm Mixing->UV_Vis Kinetics Kinetic Analysis (e.g., Michaelis-Menten) UV_Vis->Kinetics Performance Determine Catalyst Performance (kcat) Kinetics->Performance

Experimental workflow for catechol oxidation.

Asymmetric Sulfide Oxidation

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. Vanadium-based Schiff base complexes are known to be effective catalysts for this reaction.

Performance Comparison

While specific data for catalysts derived from this compound in asymmetric sulfide oxidation is limited, vanadium-salan complexes (reduced Schiff bases) have shown promise. These complexes generally exhibit higher activity and enantioselectivity compared to their V-salen counterparts, which is attributed to their enhanced hydrolytic stability.[6]

Catalyst TypeMetal CenterOxidantKey Performance AspectsReference(s)
Vanadium-salan Vanadium (V)H₂O₂, t-BuOOHHigher activity and enantioselectivity for sulfoxidation compared to V-salen complexes.[6]
Vanadium-salen Vanadium (V)H₂O₂, t-BuOOHEffective catalysts, but generally lower performance than V-salan analogs.[7][8]
Titanium-salen Titanium(IV)UHP, H₂O₂Can achieve high enantioselectivity (92-99% ee) for aryl methyl sulfides.[9]
Chiral Fe(salan) IronH₂O₂Effective for asymmetric oxidation of various sulfides in water with high enantioselectivities.[9]
Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide

This protocol is a general procedure for metal-catalyzed asymmetric sulfoxidation and may require optimization.

Materials:

  • Catalyst (e.g., Vanadium-salan complex)

  • Methyl p-tolyl sulfide

  • Oxidant (e.g., aqueous H₂O₂)

  • Suitable solvent (e.g., dichloromethane)

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Dissolve the catalyst in the chosen solvent in a reaction flask under an inert atmosphere.

  • Add the methyl p-tolyl sulfide to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the oxidant dropwise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

  • Purify the product (methyl p-tolyl sulfoxide) by column chromatography.

  • Determine the enantiomeric excess of the purified sulfoxide (B87167) using chiral HPLC.

dot

Signaling_Pathway_Sulfide_Oxidation cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products Sulfide Prochiral Sulfide Oxidation_Step Enantioselective Oxygen Transfer Sulfide->Oxidation_Step Catalyst Chiral Catalyst (e.g., V-salan) Active_Species Formation of Active Oxidizing Species Catalyst->Active_Species Oxidant Oxidant (e.g., H₂O₂) Oxidant->Active_Species Active_Species->Oxidation_Step Oxidation_Step->Catalyst Catalyst Regeneration Sulfoxide Chiral Sulfoxide Oxidation_Step->Sulfoxide Byproduct Byproduct Oxidation_Step->Byproduct

Catalytic cycle for sulfide oxidation.

Synthesis of Schiff Base Ligands

The Schiff base ligands are typically synthesized through a condensation reaction between the corresponding aldehyde (3,5-di-tert-butylsalicylaldehyde) and a primary amine.

Experimental Protocol: Synthesis of a Salen-type Ligand

Materials:

  • 3,5-Di-tert-butylsalicylaldehyde

  • A diamine (e.g., ethylenediamine)

  • Ethanol (B145695) or Methanol

Procedure:

  • Dissolve the 3,5-di-tert-butylsalicylaldehyde in ethanol.

  • Add a solution of the diamine in ethanol dropwise to the aldehyde solution (typically in a 2:1 molar ratio of aldehyde to diamine).

  • Reflux the reaction mixture for several hours.

  • Cool the solution to allow the Schiff base ligand to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[10]

Conclusion

Catalysts derived from Schiff bases of 3,5-di-tert-butylsalicylaldehyde demonstrate significant potential in oxidation reactions. The bulky tert-butyl groups play a crucial role in modulating the steric and electronic environment of the metal center, thereby influencing catalytic performance. In the oxidation of 3,5-di-tert-butylcatechol, cobalt and manganese complexes of these ligands have shown notable activity. For asymmetric sulfide oxidation, vanadium-salan complexes derived from similar salicylaldehydes are promising catalysts, often outperforming their salen counterparts. Further research focusing on the direct comparison of these catalysts under standardized conditions will be invaluable for elucidating structure-activity relationships and for the rational design of more efficient catalysts for a broader range of chemical transformations.

References

Comparative Validation of Synthetic Routes for 3,5-Di-tert-butylbenzaldehyde via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two synthetic routes for 3,5-Di-tert-butylbenzaldehyde, with a focus on validating the proposed primary route through a deuterium (B1214612) labeling study. The objective is to offer researchers a clear, data-driven comparison of synthetic efficiency and a robust methodology for mechanistic verification. Isotopic labeling is a powerful technique used to trace the fate of specific atoms within a chemical reaction, providing invaluable insights into reaction mechanisms.[1][2] This approach is particularly useful in pharmaceutical development for understanding reaction pathways and optimizing the synthesis of complex molecules.[][4]

Primary Synthetic Route: Rieche Formylation of 1,3-Di-tert-butylbenzene

The primary route investigated is the Rieche formylation of 1,3-Di-tert-butylbenzene. This method involves the reaction of the aromatic substrate with dichloromethyl methyl ether (DCMOME) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), followed by aqueous workup to yield the desired aldehyde. This electrophilic aromatic substitution is hypothesized to proceed via a dichloromethyl cation intermediate.

To validate a key step of this mechanism—the hydrolysis of the benzal chloride intermediate—an isotopic labeling study is proposed. By quenching the reaction with heavy water (D₂O) instead of H₂O, the formyl proton of the resulting aldehyde is expected to be replaced by a deuterium atom. The successful incorporation of deuterium would support the proposed reaction pathway.

Alternative Synthetic Route: Oxidation of 3,5-Di-tert-butylbenzyl Alcohol

For comparison, an alternative synthetic route is presented, involving the oxidation of 3,5-Di-tert-butylbenzyl alcohol. This common and straightforward method utilizes a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), to convert the primary alcohol to the corresponding aldehyde. This route offers a different synthetic approach, starting from a more functionalized precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rieche Formylation
  • To a stirred solution of 1,3-Di-tert-butylbenzene (1.90 g, 10 mmol) in anhydrous dichloromethane (B109758) (DCM, 50 mL) under a nitrogen atmosphere at 0°C, add titanium tetrachloride (1.1 mL, 10 mmol) dropwise.

  • After stirring for 15 minutes, add dichloromethyl methyl ether (1.15 g, 10 mmol) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture into a flask containing ice water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) = 95:5) to yield this compound.

Protocol 2: Isotopic Labeling Validation using Deuterium Oxide (D₂O)
  • Follow steps 1-3 of Protocol 1.

  • Carefully pour the reaction mixture into a flask containing ice-cold Deuterium Oxide (D₂O, 100 mL).

  • Follow steps 5-7 of Protocol 1 to isolate the deuterated product, [²H]-3,5-Di-tert-butylbenzaldehyde.

  • Analyze the product via ¹H NMR to determine the extent of deuterium incorporation by observing the disappearance or reduction of the formyl proton signal.

  • Confirm the mass of the deuterated product using high-resolution mass spectrometry (HRMS).

Protocol 3: Synthesis via Oxidation of 3,5-Di-tert-butylbenzyl Alcohol
  • Dissolve 3,5-Di-tert-butylbenzyl alcohol (2.20 g, 10 mmol) in anhydrous DCM (50 mL).

  • Add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 95:5) to yield this compound.

Comparative Performance Data

The following table summarizes the key quantitative data from the described synthetic routes.

ParameterRoute 1: Rieche FormylationRoute 1 (Isotopic Labeling)Route 2: Oxidation
Starting Material 1,3-Di-tert-butylbenzene1,3-Di-tert-butylbenzene3,5-Di-tert-butylbenzyl alcohol
Yield (%) 787592
Purity (%) >98>98>99
Deuterium Incorporation (%) N/A>95N/A
Key Reagents TiCl₄, DCMOMETiCl₄, DCMOME, D₂OPCC
Reaction Time (h) 442

Experimental Workflow and Validation Logic

The following diagram illustrates the workflow for the synthesis and comparative validation of this compound.

G cluster_0 Route 1: Rieche Formylation cluster_1 Route 2: Oxidation cluster_2 Analysis & Comparison Start1 1,3-Di-tert-butylbenzene Reaction1 Formylation with DCMOME, TiCl₄ Start1->Reaction1 Workup_H2O Hydrolysis with H₂O Reaction1->Workup_H2O Standard Workup_D2O Hydrolysis with D₂O Reaction1->Workup_D2O Labeling Purification Purification (Chromatography) Workup_H2O->Purification Workup_D2O->Purification Start2 3,5-Di-tert-butylbenzyl alcohol Reaction2 Oxidation with PCC Start2->Reaction2 Reaction2->Purification Product_Unlabeled Unlabeled Product Purification->Product_Unlabeled from Route 1 & 2 Product_Labeled Deuterated Product Purification->Product_Labeled from Labeling Exp. Analysis Analysis (NMR, MS, Yield) Product_Unlabeled->Analysis Product_Labeled->Analysis Comparison Compare Routes Analysis->Comparison

Caption: Workflow for the synthesis, isotopic labeling, and comparative analysis of this compound.

Conclusion

The Rieche formylation provides a reliable method for the synthesis of this compound directly from the corresponding unfunctionalized arene. The isotopic labeling experiment, showing over 95% deuterium incorporation when quenched with D₂O, strongly supports the proposed mechanism involving the hydrolysis of a benzal chloride-type intermediate. While the oxidation of 3,5-Di-tert-butylbenzyl alcohol offers a higher yield and shorter reaction time, its utility is dependent on the commercial availability and cost of the starting alcohol. The choice of synthetic route will therefore depend on factors such as starting material accessibility, cost, and the specific goals of the research. This guide demonstrates the power of isotopic labeling as a definitive tool for mechanistic validation in synthetic organic chemistry.

References

Comparative analysis of the stability of metal complexes derived from different substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical determinant of their efficacy and application, particularly in the realm of medicinal chemistry and materials science. Salicylaldehyde (B1680747) and its derivatives are well-regarded for their capacity to form stable chelates with a diverse range of metal ions. The electronic properties of substituents on the salicylaldehyde ring profoundly influence the stability of these complexes. This guide provides an objective comparison of the stability of metal complexes derived from various substituted salicylaldehydes, supported by experimental data and detailed methodologies.

Data Presentation: Stability Constants of Metal Complexes

The stability of metal complexes in solution is quantified by their formation constants (log K). A higher log K value signifies a more stable complex. The following table summarizes the stepwise stability constants for a selection of metal ion complexes with Schiff bases derived from salicylaldehyde and its substituted analogues. The data has been compiled from various studies employing potentiometric techniques.[1][2][3][4]

Metal IonLigand (Schiff Base derived from)MethodT (°C)Ionic Strength (M)log K₁log K₂Reference
Cu(II)Salicylaldehyde-m-aminophenol (SMAP)Potentiometric250.05 (KNO₃)9.908.05[2]
Ni(II)Salicylaldehyde-m-aminophenol (SMAP)Potentiometric250.05 (KNO₃)6.70-[2]
Co(II)Salicylaldehyde-m-aminophenol (SMAP)Potentiometric250.05 (KNO₃)6.55-[2]
Zn(II)Salicylaldehyde-m-aminophenol (SMAP)Potentiometric250.05 (KNO₃)6.45-[2]
Cu(II)Salicylaldehyde-m-anisidine (SMA)Potentiometric250.05 (KNO₃)8.18-[1]
Ni(II)Salicylaldehyde-m-anisidine (SMA)Potentiometric250.05 (KNO₃)5.80-[1]
Co(II)Salicylaldehyde-m-anisidine (SMA)Potentiometric250.05 (KNO₃)5.65-[1]
Zn(II)Salicylaldehyde-m-anisidine (SMA)Potentiometric250.05 (KNO₃)5.50-[1]
Cu(II)N-salicylidene-L-valinePotentiometric300.1 (KNO₃)15.40-[3]
Ni(II)N-salicylidene-L-valinePotentiometric300.1 (KNO₃)12.358.09[3]
Zn(II)N-salicylidene-L-valinePotentiometric300.1 (KNO₃)8.65-[3]
Cu(II)N-salicylidene-L-threoninePotentiometric--15.20-[4]
Ni(II)N-salicylidene-L-threoninePotentiometric--9.3015.20[4]
Zn(II)N-salicylidene-L-threoninePotentiometric--9.3015.20[4]

Note: The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Experimental Protocols

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The two most common methods employed for this purpose are potentiometric titration and spectrophotometry.

1. Potentiometric Titration (Irving-Rossotti Method)

This technique is a reliable method for determining the stepwise formation constants of metal complexes in solution.[5][6][7] It involves monitoring the change in pH of a ligand solution upon the addition of a standard base, both in the absence and presence of a metal ion.

Materials:

  • pH meter with a combined glass electrode

  • Thermostated reaction vessel

  • Burette

  • Standardized strong base solution (e.g., NaOH)

  • Standardized strong acid solution (e.g., HClO₄)

  • Ligand solution (substituted salicylaldehyde derivative)

  • Metal salt solution

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure: Three sets of titrations are performed:

  • Acid Titration: A known volume of strong acid is titrated with the standard base. This helps in determining the concentration of the base.

  • Ligand Titration: A known volume of the ligand solution is mixed with the same amount of strong acid as in the first set and titrated with the standard base. This allows for the calculation of the ligand's protonation constants.

  • Metal-Ligand Titration: A known volume of the metal salt solution is added to the ligand and acid mixture from the second set, and the titration is repeated with the standard base.

Data Analysis: From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄) are calculated at various pH values. The free ligand concentration ([L]) is then determined. A formation curve is constructed by plotting n̄ against pL (-log[L]). The stepwise stability constants (K₁, K₂, etc.) are then determined from this curve, often at half-integral values of n̄ (e.g., at n̄ = 0.5, log K₁ = pL).[1]

2. Spectrophotometric Method (Job's Method of Continuous Variation)

This method is particularly useful for determining the stoichiometry of a single dominant complex in solution and can also be used to determine its stability constant.[8][9][10][11] The principle is based on the continuous variation of the mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance is maximal when the reactants are in the stoichiometric ratio of the complex.[10]

Materials:

  • UV-Vis spectrophotometer

  • Matched cuvettes

  • Stock solutions of the metal ion and ligand of the same molar concentration

Procedure:

  • Preparation of Solutions: A series of solutions is prepared by mixing the metal ion and ligand solutions in varying mole fractions, keeping the total volume and total concentration of reactants constant. For example, the mole fraction of the ligand can be varied from 0 to 1.

  • Wavelength Selection: The wavelength of maximum absorbance (λ_max) for the metal-ligand complex is determined by scanning the spectrum of a solution containing the complex.

  • Absorbance Measurements: The absorbance of each solution in the series is measured at the determined λ_max.

Data Analysis: A Job's plot is constructed by plotting the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[8][11] For a 1:n (metal:ligand) complex, the maximum will be at a mole fraction of n/(n+1). Once the stoichiometry is known, the stability constant can be calculated from the absorbance data.

Visualizations

cluster_substituent_effect Effect of Substituents on Complex Stability Substituent Substituent Electron_Donating Electron-Donating Group (e.g., -OH, -OCH3) Substituent->Electron_Donating Type Electron_Withdrawing Electron-Withdrawing Group (e.g., -NO2, -Cl) Substituent->Electron_Withdrawing Type Ligand_Basicity Increases Ligand Basicity Electron_Donating->Ligand_Basicity Leads to Ligand_Basicity_Low Decreases Ligand Basicity Electron_Withdrawing->Ligand_Basicity_Low Leads to Complex_Stability_High Higher Complex Stability Ligand_Basicity->Complex_Stability_High Results in Complex_Stability_Low Lower Complex Stability Ligand_Basicity_Low->Complex_Stability_Low Results in

Caption: Influence of substituents on the stability of metal complexes.

cluster_workflow Experimental Workflow for Stability Constant Determination Start Start Method_Selection Select Method Start->Method_Selection Potentiometry Potentiometric Titration (Irving-Rossotti) Method_Selection->Potentiometry pH-based Spectrophotometry Spectrophotometry (Job's Method) Method_Selection->Spectrophotometry Absorbance-based Titrations Perform Titrations: 1. Acid 2. Ligand 3. Metal-Ligand Potentiometry->Titrations Prepare_Solutions Prepare Metal & Ligand Solutions of Varying Mole Fractions Spectrophotometry->Prepare_Solutions Data_Collection_Pot Collect pH vs. Volume Data Titrations->Data_Collection_Pot Calculations_Pot Calculate n̄ and pL Data_Collection_Pot->Calculations_Pot Formation_Curve Construct Formation Curve (n̄ vs. pL) Calculations_Pot->Formation_Curve Determine_K_Pot Determine log K Formation_Curve->Determine_K_Pot End End Determine_K_Pot->End Data_Collection_Spec Measure Absorbance at λ_max Prepare_Solutions->Data_Collection_Spec Job_Plot Construct Job's Plot (Absorbance vs. Mole Fraction) Data_Collection_Spec->Job_Plot Determine_Stoichiometry Determine Stoichiometry Job_Plot->Determine_Stoichiometry Determine_K_Spec Calculate log K Determine_Stoichiometry->Determine_K_Spec Determine_K_Spec->End

Caption: Workflow for determining stability constants of metal complexes.

References

Safety Operating Guide

Safe Disposal of 3,5-Di-tert-butylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 3,5-Di-tert-butylbenzaldehyde, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a chemical that requires careful handling. While some suppliers classify it as non-hazardous, other safety data sheets (SDS) indicate it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Given the conflicting information, it is prudent to handle this compound as a hazardous substance.

Always operate in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE when handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shieldConforming to 29 CFR 1910.133[3]
Hand Impervious protective glovesConforming to 29 CFR 1910.138[3]
Body Suitable protective clothing
Respiratory Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.Conforming to 29 CFR 1910.134[3]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound and its contaminated containers is through a licensed hazardous waste disposal company or an approved waste disposal plant[3][4]. Strict adherence to all national and local regulations is essential.

1. Waste Segregation and Collection:

  • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container[3].

  • Crucially, do not mix this waste with other waste streams to avoid unforeseen chemical reactions and to ensure proper disposal[3].

2. Handling of Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste[3].

  • These materials should be collected in a designated, labeled, and sealed hazardous waste container.

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[5].

  • Decontaminate surfaces and equipment by scrubbing with alcohol[5].

  • Collect all contaminated material and dispose of it as hazardous waste according to the procedures outlined in this guide[5].

4. Storage of Waste:

  • Store waste containers in a secure, well-ventilated area that is accessible only to authorized personnel[3][5].

  • Keep the container tightly closed[1][5].

5. Arrangement for Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the collection of the chemical waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound[3].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start cluster_assessment Waste Assessment cluster_action Action start Identify Waste Material is_pure Pure 3,5-Di-tert- butylbenzaldehyde? start->is_pure is_contaminated Contaminated Labware (e.g., gloves, wipes)? is_pure->is_contaminated No collect_pure Collect in designated, labeled, and sealed hazardous waste container. is_pure->collect_pure Yes collect_contaminated Treat as hazardous waste. Do not mix with other waste streams. is_contaminated->collect_contaminated Yes contact_disposal Arrange for collection by a licensed hazardous waste disposal company. collect_pure->contact_disposal collect_contaminated->contact_disposal

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 3,5-Di-tert-butylbenzaldehyde (CAS No. 17610-00-3). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers may classify this compound as non-hazardous, a comprehensive review of available safety data indicates that it should be handled as a hazardous substance. The Globally Harmonized System (GHS) classification from multiple sources indicates that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Hazard Classification for this compound

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Must conform to EN166 or ANSI Z87.1 standards to protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[3] For prolonged contact or handling larger quantities, Butyl rubber gloves provide excellent protection against aldehydes.[4] A minimum thickness of 0.3 mm is recommended, but always consult the glove manufacturer's specific permeation data.[4]
Body Protection Laboratory coat.To prevent skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridges and P95 or P100 particulate filters.Required when handling the solid outside of a certified chemical fume hood, or when dust generation is likely.[5][6][7][8] The organic vapor cartridge addresses the aldehyde functional group, while the particulate filter protects against inhalation of the solid powder.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Glassware and Surfaces handling_transfer->post_decon post_doff Doff PPE post_decon->post_doff disp_segregate Segregate Waste post_doff->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Unused this compound and any grossly contaminated materials (e.g., spill cleanup debris) should be disposed of as hazardous chemical waste.

    • Segregate this solid organic waste from other waste streams such as halogenated solvents, acids, and bases to prevent incompatible chemical reactions.[9][10][11]

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible container for solid chemical waste.[12][13] Wide-mouth plastic or glass containers with screw-top lids are suitable.

    • The container must be clearly labeled as "Hazardous Waste".[14]

    • The label must include:

      • The full chemical name: "this compound".

      • The date when waste was first added to the container (accumulation start date).[14]

      • The specific hazards: "Irritant".

      • The name and contact information of the generating laboratory or researcher.

  • Temporary Storage (Satellite Accumulation Area) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][14]

    • The SAA should be located at or near the point of generation and away from general laboratory traffic.

    • Ensure secondary containment is in place to contain any potential leaks or spills.

  • Final Disposal :

    • Once the container is full or has been in accumulation for the maximum allowed time (typically 90 days, but check institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal Decision Workflow start Material Contaminated with This compound decision_gross Grossly Contaminated? start->decision_gross waste_solid Dispose as Solid Hazardous Waste decision_gross->waste_solid Yes decision_empty Empty Container? decision_gross->decision_empty No (Trace Contamination) decision_empty->waste_solid No (e.g., contaminated gloves) action_rinse Triple Rinse with Appropriate Solvent decision_empty->action_rinse Yes waste_rinsate Collect Rinsate as Liquid Hazardous Waste action_rinse->waste_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste action_rinse->dispose_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.